(S)-3-Dimethylaminopyrrolidine dihydrochloride
Description
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Properties
IUPAC Name |
(3S)-N,N-dimethylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKWRSLMCUOOZ-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703863 | |
| Record name | (3S)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144043-20-9 | |
| Record name | (3S)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-N,N-dimethylpyrrolidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-Dimethylaminopyrrolidine Dihydrochloride
CAS Number: 144043-20-9
This technical guide provides a comprehensive overview of (S)-3-Dimethylaminopyrrolidine dihydrochloride, a chiral intermediate pivotal in the synthesis of contemporary pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Chemical Identity and Physical Properties
This compound is the hydrochloride salt of the chiral amine (S)-3-Dimethylaminopyrrolidine. The presence of a chiral center makes it a valuable building block for stereospecific synthesis.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 144043-20-9 | N/A |
| Molecular Formula | C₆H₁₆Cl₂N₂ | N/A |
| Molecular Weight | 187.11 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 194-197 °C | N/A |
| Solubility | Soluble in water | N/A |
Table 2: Properties of the Free Base ((S)-(-)-3-(Dimethylamino)pyrrolidine, CAS: 132883-44-4)
| Property | Value |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 160 °C/760 mmHg (lit.) |
| Density | 0.899 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.4650 (lit.) |
| Optical Activity ([α]/D) | -14±2°, c = 1 in ethanol |
| Flash Point | 125 °F |
| Storage Temperature | 2-8°C |
Synthesis and Manufacturing
A detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals. However, based on the synthesis of structurally similar compounds, such as (S)-3-aminopyrrolidine dihydrochloride, a plausible synthetic route can be proposed. This multi-step synthesis typically starts from a readily available chiral precursor like L-proline or a derivative thereof.
Proposed Experimental Protocol for Synthesis
This protocol is a representative example and may require optimization.
Step 1: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine from L-Proline
-
To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add sodium borohydride (NaBH₄) portion-wise at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of acetone, followed by acidification with hydrochloric acid (HCl).
-
Concentrate the mixture under reduced pressure. To the resulting residue, add a solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) and a base (e.g., triethylamine).
-
Stir the mixture at room temperature for 12 hours.
-
Perform a standard aqueous workup and purify the crude product by column chromatography to yield (S)-1-Boc-3-hydroxypyrrolidine.
Step 2: Mesylation of the Hydroxyl Group
-
Dissolve (S)-1-Boc-3-hydroxypyrrolidine in anhydrous DCM and cool to 0°C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0°C for 2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine.
Step 3: Nucleophilic Substitution with Dimethylamine
-
Dissolve the mesylated intermediate in a suitable solvent such as tetrahydrofuran (THF).
-
Add an excess of a solution of dimethylamine in THF or ethanol.
-
Heat the mixture in a sealed vessel at a suitable temperature (e.g., 70-80°C) for 12-24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield (S)-1-Boc-3-(dimethylamino)pyrrolidine.
Step 4: Deprotection and Salt Formation
-
Dissolve the Boc-protected amine in a suitable solvent like methanol or dioxane.
-
Add a solution of hydrochloric acid in the same solvent.
-
Stir the mixture at room temperature for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Development
This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its rigid pyrrolidine scaffold and the presence of a basic dimethylamino group can impart desirable pharmacokinetic and pharmacodynamic properties to the final drug molecule. This intermediate is particularly noted for its use in developing treatments for neurological disorders and cancer.[1]
Case Study: Bafutinib (a Lyn/Bcr-Abl Inhibitor)
A significant application of (S)-3-Dimethylaminopyrrolidine is in the synthesis of Bafutinib, a dual Bcr-Abl and Lyn kinase inhibitor. Bafutinib has been investigated for the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to other tyrosine kinase inhibitors like imatinib. The (S)-3-dimethylaminopyrrolidine moiety in Bafutinib plays a crucial role in its binding to the target kinases.
Mechanism of Action and Signaling Pathway
In many forms of CML, the fusion protein Bcr-Abl exhibits constitutively active tyrosine kinase activity, leading to uncontrolled cell proliferation and inhibition of apoptosis. Bafutinib inhibits this aberrant kinase activity. Furthermore, it targets Lyn, a Src family kinase that can be involved in Bcr-Abl-independent resistance mechanisms.
The binding of Bafutinib to the ATP-binding site of Bcr-Abl and Lyn kinases blocks their ability to phosphorylate downstream substrates. This inhibition disrupts the signaling cascades that promote cancer cell growth and survival.
Caption: Signaling pathway inhibited by Bafutinib.
Spectral Data
Disclaimer: The following spectral data is predicted or based on analogous compounds and should be used for reference purposes only. Experimental verification is required for definitive structural elucidation.
Table 3: Predicted ¹H NMR Spectral Data (D₂O, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 3.0 - 3.2 | m | Pyrrolidine CH₂ adjacent to NH₂⁺ |
| ~ 2.2 - 2.4 | m | Pyrrolidine CH₂ beta to NH₂⁺ |
| ~ 3.5 - 3.7 | m | Pyrrolidine CH |
| ~ 2.9 | s | N(CH₃)₂ |
Table 4: Predicted ¹³C NMR Spectral Data (D₂O, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~ 60 - 65 | Pyrrolidine CH |
| ~ 45 - 50 | Pyrrolidine CH₂ adjacent to NH₂⁺ |
| ~ 30 - 35 | Pyrrolidine CH₂ beta to NH₂⁺ |
| ~ 40 - 45 | N(CH₃)₂ |
Table 5: Expected FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group |
| 2800 - 3000 | C-H stretching (aliphatic) |
| 2400 - 2700 | N-H stretching (secondary amine salt) |
| 1450 - 1480 | C-H bending |
| 1000 - 1250 | C-N stretching |
Mass Spectrometry: The expected mass spectrum would show the molecular ion of the free base (C₆H₁₄N₂) at m/z = 114.12. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the pyrrolidine ring.
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key chiral intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of targeted cancer therapies like Bafutinib. Its stereochemistry and functional groups make it a valuable component for creating complex and effective drug molecules. Further research into its applications is likely to uncover new therapeutic agents.
References
An In-depth Technical Guide to the Physical Properties of (S)-3-Dimethylaminopyrrolidine Dihydrochloride
This technical guide provides a comprehensive overview of the known physical properties of (S)-3-Dimethylaminopyrrolidine dihydrochloride, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting clear, actionable data and methodologies.
Chemical Identity and Structure
This compound is the hydrochloride salt of (S)-3-(Dimethylamino)pyrrolidine. The addition of two equivalents of hydrogen chloride protonates the two basic nitrogen atoms of the parent molecule, increasing its polarity and water solubility.
Molecular Structure:
Caption: Formation of the Dihydrochloride Salt.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. For comparison, properties of the corresponding free base, (S)-(-)-3-(Dimethylamino)pyrrolidine, are also included where available.
| Property | This compound | (S)-(-)-3-(Dimethylamino)pyrrolidine (Free Base) |
| CAS Number | 144043-20-9[1][2][3][4] | 132883-44-4[5][6] |
| Molecular Formula | C₆H₁₆Cl₂N₂[1][2] | C₆H₁₄N₂[5][6] |
| Molecular Weight | 187.11 g/mol [1][2] | 114.19 g/mol [6] |
| Appearance | Colorless crystal[3] | Colorless to light yellow clear liquid[5] |
| Melting Point | 176-181 °C[3] | Not Applicable |
| Boiling Point | Not Available | 160 °C at 760 mmHg (lit.)[5][7] |
| Solubility | Soluble in water[3] | Not specified |
| Specific Optical Rotation | Not Available | [α]/D −14±2°, c = 1 in ethanol[6] |
| Hygroscopicity | Hygroscopic[3] | Not specified |
| Density | Not Available | 0.899 g/mL at 25 °C (lit.)[6][7] |
| Refractive Index | Not Available | n20/D 1.4650 (lit.)[6][7] |
Experimental Protocols
Detailed experimental procedures for determining the key physical properties of a solid organic salt like this compound are provided below. These are generalized protocols that can be adapted for specific laboratory settings.
The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For a pure crystalline compound, this range is typically narrow.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.[8]
-
Load a small amount of the powdered sample into the open end of a capillary tube by tapping the open end into the sample.[9]
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[9]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid initial determination by heating at a fast rate.
-
For an accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[9]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[10]
This protocol determines the solubility of the compound in various solvents.
Apparatus:
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
-
A selection of solvents (e.g., water, ethanol, dichloromethane, acetone)
Procedure:
-
Place approximately 10-20 mg of the solid into a clean, dry test tube.
-
Add 1 mL of the desired solvent to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.[11][12]
-
Observe the mixture. If the solid completely dissolves, it is considered soluble. If some or all of the solid remains, it is partially soluble or insoluble.[12]
-
To assess solubility in acidic or basic solutions, the compound can be tested in 5% aqueous HCl and 5% aqueous NaOH.[13]
Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.
Apparatus:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (e.g., 1 dm)
-
Volumetric flask and analytical balance
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent (for which it has good solubility) in a volumetric flask to a known concentration (c), typically in g/100 mL.[14][15]
-
Calibrate the polarimeter with a blank solution (the pure solvent).
-
Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and measure the observed rotation (α).[14]
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:
-
The temperature and wavelength used for the measurement should always be reported.[16][17]
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Apparatus:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., for KBr pellets or ATR)
Procedure (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[18]
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[18]
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[19]
-
The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber.
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
Procedure:
-
Dissolve an appropriate amount of the sample (typically 5-20 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. For a hydrochloride salt, D₂O or DMSO-d₆ are common choices.[20]
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
The chemical shifts of the protons in the vicinity of the protonated nitrogen atoms are expected to be shifted downfield compared to the free base.[20]
Logical Workflow for Salt Formation and Analysis
The following diagram illustrates the relationship between the free base and its dihydrochloride salt, along with the analytical methods used to characterize the final product.
Caption: Synthesis and Characterization Workflow.
References
- 1. CAS No.144043-20-9,(S)-3-DIMETHYLAMINOPYRROLIDINE 2HCL Suppliers [lookchem.com]
- 2. 144043-20-9|this compound|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. parchem.com [parchem.com]
- 5. (3S)-(-)-3-(DIMETHYLAMINO)PYRROLIDINE | 132883-44-4 [chemicalbook.com]
- 6. (S)-(-)-3-(Dimethylamino)pyrrolidine 97 132883-44-4 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pennwest.edu [pennwest.edu]
- 11. saltise.ca [saltise.ca]
- 12. chem.ws [chem.ws]
- 13. scribd.com [scribd.com]
- 14. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. Specific rotation - Wikipedia [en.wikipedia.org]
- 17. digicollections.net [digicollections.net]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-3-Dimethylaminopyrrolidine Dihydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral synthetic building block that has garnered significant attention in medicinal chemistry and drug development. Its rigid, five-membered ring structure, coupled with a basic dimethylamino functional group and a defined stereocenter, makes it a valuable scaffold for creating molecules with specific three-dimensional orientations. This property is crucial for achieving high-affinity and selective interactions with biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties
This compound is the salt form of (S)-3-Dimethylaminopyrrolidine, which enhances its stability and solubility in aqueous media, making it more amenable for use in various synthetic and biological applications. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Weight | 187.11 g/mol | PubChem[1] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | PubChem[1] |
| CAS Number | 144043-20-9 | Biotuva Life Sciences |
| Appearance | White to off-white solid | --- |
| Boiling Point (Free Base) | 160 °C at 760 mmHg | ChemicalBook[2][3] |
| Density (Free Base) | 0.899 g/mL at 25 °C | ChemicalBook[2][3] |
| Refractive Index (Free Base, n20/D) | 1.4650 | ChemicalBook[2][3] |
| pKa (Free Base, Predicted) | 9.93 ± 0.10 | ChemicalBook[2][3] |
| Optical Rotation (Free Base) | [α]/D −14±2°, c = 1 in ethanol | Sigma-Aldrich[4] |
Synthesis and Chemical Profile
The synthesis of this compound typically involves the chiral resolution of a racemic mixture or an asymmetric synthesis from a chiral precursor. A common synthetic route starts from (S)-3-hydroxyprrolidine, which is commercially available. The hydroxyl group is first activated, for example, by conversion to a mesylate or tosylate, followed by a nucleophilic substitution with dimethylamine. The resulting free base is then treated with hydrochloric acid to yield the dihydrochloride salt.
The pyrrolidine ring provides a rigid scaffold, while the tertiary amine introduces a basic center that can be crucial for forming salt bridges or hydrogen bonds with target proteins. The (S)-stereochemistry at the 3-position is often critical for achieving the desired biological activity, as it dictates the spatial orientation of substituents and their interactions within a binding pocket.
Role in Drug Development and Structure-Activity Relationships (SAR)
The pyrrolidine moiety is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds.[5] Its incorporation into drug candidates can enhance binding affinity, selectivity, and pharmacokinetic properties. The (S)-3-dimethylaminopyrrolidine group, in particular, has been instrumental in the design of potent and selective kinase inhibitors.
In the context of kinase inhibitors, the dimethylamino group can act as a hydrogen bond acceptor or engage in ionic interactions with acidic residues in the kinase ATP-binding site. The stereochemistry at the C3 position of the pyrrolidine ring plays a crucial role in orienting the rest of the molecule to achieve optimal interactions with the target protein. Structure-activity relationship (SAR) studies on various kinase inhibitors have demonstrated that modifications to the pyrrolidine ring and its substituents can significantly impact potency and selectivity. For instance, in the development of Aurora kinase inhibitors, the (S)-pyrrolidinyl moiety has been shown to be a key pharmacophore for achieving high potency.[2][5][6]
Application in Kinase Inhibitor Synthesis: Targeting the Aurora Kinase Pathway
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Several small molecule inhibitors targeting Aurora kinases have been developed, with many incorporating the (S)-3-aminopyrrolidine scaffold.
The following diagram illustrates a simplified workflow for the synthesis of a pyrimidine-based Aurora kinase inhibitor, a class of compounds where (S)-3-aminopyrrolidine derivatives are commonly used.
The Aurora kinase signaling pathway is integral to cell cycle progression. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome segregation. The inhibition of these kinases disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
General Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor
The following is a representative protocol for the synthesis of a pyrimidine-based Aurora kinase inhibitor, adapted from the literature, which utilizes a protected (S)-3-aminopyrrolidine derivative.[2][5]
Step 1: Synthesis of Intermediate 32
To a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1.0 eq) in tetrahydrofuran (THF), triethylamine (2.0 eq) is added. The mixture is cooled to -70°C, and a solution of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate (1.2 eq) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 6 hours. Upon completion, the reaction is quenched with brine, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield intermediate 32.
Step 2: Synthesis of Intermediate 33
Intermediate 32 (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO), followed by the addition of 5-methyl-1H-pyrazol-3-amine (1.2 eq), sodium iodide (0.1 eq), and triethylamine (2.0 eq). The mixture is heated and stirred until the reaction is complete as monitored by TLC. The product is then isolated by extraction and purified by column chromatography to give intermediate 33.
Step 3: Synthesis of Protected Inhibitor (34)
A mixture of intermediate 33 (1.0 eq) and 1-ethylpiperazine (1.5 eq) is heated at 140°C. After the reaction is complete, the mixture is cooled, and the protected inhibitor (34) is purified by column chromatography.
Step 4: Deprotection to Yield the Final Inhibitor
The protected inhibitor (34) is treated with a strong acid, such as hydrochloric acid in an appropriate solvent (e.g., dioxane or methanol), to remove the tert-butoxycarbonyl (Boc) protecting group. The final product, the hydrochloride salt of the Aurora kinase inhibitor, is then isolated by filtration or precipitation.
Conclusion
This compound is a versatile and valuable chiral building block in modern drug discovery. Its unique structural features and defined stereochemistry make it an ideal component for the design of highly selective and potent therapeutic agents, particularly in the field of kinase inhibition. The successful application of this scaffold in the development of Aurora kinase inhibitors highlights its importance for researchers and scientists working on novel cancer therapies and other diseases. A thorough understanding of its properties, synthesis, and role in structure-activity relationships is essential for leveraging its full potential in the creation of next-generation medicines.
References
- 1. chembk.com [chembk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (3S)-(-)-3-(DIMETHYLAMINO)PYRROLIDINE | 132883-44-4 [chemicalbook.com]
- 4. acrobiosystems.com [acrobiosystems.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to (S)-3-Dimethylaminopyrrolidine Dihydrochloride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its stereospecific structure and functional groups make it a valuable synthon for creating complex molecules with specific biological activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of this compound. Furthermore, it delves into its significant applications in drug discovery and development, with a focus on its role as a key intermediate. While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, this guide explores the broader pharmacological contexts in which its derivatives are active.
Chemical Structure and Identification
This compound is the hydrochloride salt of the chiral amine (S)-3-Dimethylaminopyrrolidine. The presence of the pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, and a chiral center at the C-3 position are key structural features. The dihydrochloride form enhances the compound's stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 144043-20-9 |
| Molecular Formula | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 187.11 g/mol [1] |
| PubChem CID | 22120278 |
| SMILES | CN(C)[C@H]1CCNC1.Cl.Cl |
| InChI | InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1 |
Physicochemical Properties
The physicochemical properties of (S)-3-Dimethylaminopyrrolidine and its dihydrochloride salt are crucial for their handling, storage, and application in chemical reactions. The data presented below is a compilation from various sources.
Table 2: Physicochemical Properties
| Property | (S)-3-Dimethylaminopyrrolidine (Free Base) | This compound |
| Appearance | Colorless to light yellow liquid | White to off-white solid |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 114.19 g/mol [2][3] | 187.11 g/mol [1] |
| Boiling Point | 160 °C at 760 mmHg | Not available |
| Melting Point | Not available | 194-197 °C (for the (R)-enantiomer, expected to be similar for (S))[4] |
| Density | 0.899 g/mL at 25 °C[2] | Not available |
| Solubility | Soluble in water and common organic solvents | Soluble in water |
| Optical Rotation | [α]D/20 -14 ± 2° (c=1 in ethanol) | Not available |
Experimental Protocols
Synthesis
A patented method for the synthesis of the related compound, (S)-3-aminopyrrolidine dihydrochloride, starts from trans-4-hydroxy-L-proline.[5] This multi-step process includes decarboxylation, protection of the nitrogen, sulfonation of the hydroxyl group, azide substitution with configuration inversion, reduction of the azide to an amine, and final deprotection and salt formation.[5] A similar strategy could likely be adapted for the synthesis of the N,N-dimethylated analog.
Figure 2: A plausible synthetic workflow for this compound.
Spectroscopic Analysis
Detailed, publicly available spectra for this compound are scarce. The following represents expected spectral characteristics based on the structure and data for similar compounds.
Table 3: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the N-methyl protons (singlet), the pyrrolidine ring protons (multiplets), and the N-H protons (broad signals). The chemical shifts would be influenced by the protonation state. |
| ¹³C NMR | Resonances for the N-methyl carbons and the four distinct carbons of the pyrrolidine ring. |
| FTIR | Characteristic peaks for N-H stretching (broad), C-H stretching, and N-H bending vibrations. The presence of the hydrochloride salt will influence the N-H stretching region. |
| Mass Spec. | The mass spectrum of the free base would show a molecular ion peak (M+) at m/z 114.12. |
Applications in Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] The incorporation of a 3-dimethylamino group, particularly with a defined stereochemistry as in the (S)-enantiomer, can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
(S)-3-Dimethylaminopyrrolidine is a key building block in the synthesis of a variety of bioactive molecules, including those targeting neurological disorders.[6] Its structure allows for the introduction of a basic nitrogen center and a chiral element, which are often crucial for binding to biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
While specific drugs containing the (S)-3-Dimethylaminopyrrolidine moiety and their detailed signaling pathways are not extensively described in the available literature, the broader class of pyrrolidine-containing compounds has been shown to interact with a wide range of biological targets. For instance, derivatives of 3-aminopyrrolidine are components of potent antibacterial agents.
Logical Relationship of Pyrrolidine Scaffold in Drug Discovery:
Figure 3: The central role of the (S)-3-Dimethylaminopyrrolidine scaffold in the drug discovery process.
Conclusion
This compound is a fundamentally important chiral building block for the pharmaceutical industry. Its well-defined structure and versatile reactivity make it an invaluable tool for the synthesis of novel drug candidates. While detailed experimental protocols and specific biological pathway information for the parent compound are not widely published, the extensive use of the pyrrolidine scaffold in medicinal chemistry underscores the significance of this and related compounds. Further research into the synthesis and biological applications of derivatives of (S)-3-Dimethylaminopyrrolidine is likely to yield new therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and professionals working in the field of drug development, highlighting the key attributes and potential of this important chemical entity.
References
- 1. 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR spectrum [chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087) [hmdb.ca]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]
- 4. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0309343) [np-mrd.org]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020) [hmdb.ca]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of (S)-3-Dimethylaminopyrrolidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral amine salt often employed as a building block in the synthesis of pharmacologically active compounds. A thorough understanding of its solubility is crucial for its effective use in various stages of drug development, including reaction condition optimization, formulation, and purification processes. This document provides a comprehensive overview of the expected solubility of this compound and details the experimental protocols for its quantitative determination.
Predicted Solubility of this compound
As an amine hydrochloride, this compound is an ionic salt.[1][2] Its solubility is governed by the principle of "like dissolves like." The ionic nature of the molecule suggests high solubility in polar protic solvents, which can effectively solvate the ions.[3] Conversely, it is expected to have low solubility in nonpolar, aprotic solvents.
The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. It is important to note that these are qualitative predictions, and quantitative determination requires experimental validation.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | High | The high polarity and hydrogen bonding capacity of water effectively solvate the ammonium and chloride ions.[3][4] |
| Methanol | High | Methanol is a polar protic solvent capable of hydrogen bonding and solvating ionic species. | |
| Ethanol | Moderate to High | While still a good solvent for amine salts, the increased nonpolar character of the ethyl group compared to a methyl group may slightly reduce solubility compared to methanol.[5] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds, including some salts.[6] |
| Acetonitrile | Low to Moderate | Acetonitrile is less polar than DMSO and may be a less effective solvent for this salt. | |
| Nonpolar Aprotic | Dichloromethane (DCM) | Low to Insoluble | The low polarity of DCM makes it a poor solvent for ionic compounds. |
| Diethyl Ether | Insoluble | Diethyl ether is a nonpolar solvent and is not expected to dissolve ionic salts.[3] | |
| Hexane / Heptane | Insoluble | These are highly nonpolar solvents and are unsuitable for dissolving amine hydrochlorides.[7] | |
| Toluene | Insoluble | Toluene is a nonpolar aromatic solvent and is not expected to be a suitable solvent.[8] |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data, standardized experimental protocols must be followed. The isothermal equilibrium method (also known as the shake-flask method) is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[9][10]
Isothermal Equilibrium (Shake-Flask) Method
This method involves creating a saturated solution of the compound in a specific solvent at a constant temperature and then measuring the concentration of the dissolved solute.
Materials:
-
This compound (high purity)
-
Selected solvents of analytical grade
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or another suitable quantitative analytical technique (e.g., UV-Vis spectroscopy, NMR).
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution is formed.[9]
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[9] The time required to reach equilibrium should be determined in preliminary experiments by measuring the concentration at different time points until it becomes constant.[10]
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle. Centrifuge the vials to further separate the solid and liquid phases.
-
Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a syringe. Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.
Visual Method for Rapid Solubility Estimation
A simpler, semi-quantitative method can be used for rapid screening. This involves the stepwise addition of a solvent to a known mass of the solute until complete dissolution is observed.
Materials:
-
This compound
-
Selected solvents
-
Analytical balance
-
Vials or test tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Initial Setup: Weigh a precise amount of this compound (e.g., 10 mg) into a vial.
-
Solvent Addition: Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.
-
Dissolution Attempts: Vigorously mix the contents using a vortex mixer for 1-2 minutes.[11] If the solid is not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.[11] Gentle warming (e.g., to 37°C) can also be applied if necessary.[11]
-
Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.
-
Iterative Process: If the compound has not dissolved, incrementally add more solvent and repeat the dissolution steps until a clear solution is obtained. Record the total volume of solvent required.
-
Solubility Estimation: Calculate the approximate solubility based on the mass of the compound and the total volume of solvent used for complete dissolution.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal equilibrium (shake-flask) method for determining the solubility of this compound.
Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.
Conclusion
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methylamine freebase/HCl salt solubilities , Hive Newbee Forum [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Spectral Data Analysis of (S)-3-Dimethylaminopyrrolidine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for (S)-3-Dimethylaminopyrrolidine and its dihydrochloride salt. Due to the limited availability of specific experimental data for the dihydrochloride form in publicly accessible databases, this guide presents a combination of available data for the free base, predicted data for the dihydrochloride, and general experimental protocols applicable for the spectral analysis of such compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Below are the available ¹H and ¹³C NMR spectral data.
¹H NMR Spectral Data
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3,3-Dimethyl-pyrrolidine hydrochloride | D₂O | 3.45 | s | 2H | CH₂-N⁺H₂-CH₂ |
| 3.28 | t | 2H | N⁺H₂-CH₂-C(CH₃)₂ | ||
| 2.15 | t | 2H | C(CH₃)₂-CH₂-CH₂ | ||
| 1.25 | s | 6H | C(CH₃)₂ | ||
| (S)-3-Dimethylaminopyrrolidine (free base) - Predicted | CDCl₃ | ~2.8-3.2 | m | 3H | CH₂-N-CH₂ + CH-N(CH₃)₂ |
| ~2.7 | m | 2H | N-CH₂-CH₂ | ||
| ~2.2 | s | 6H | N(CH₃)₂ | ||
| ~1.8-2.0 | m | 2H | CH-CH₂-CH₂ |
Note: Data for 3,3-Dimethyl-pyrrolidine hydrochloride is provided for comparative purposes. Predicted data for the free base is included to give an indication of expected shifts.
¹³C NMR Spectral Data
As with the ¹H NMR data, specific experimental ¹³C NMR data for (S)-3-Dimethylaminopyrrolidine dihydrochloride is scarce. General shifts for pyrrolidine and dimethylamino groups are well-established.
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (δ) ppm |
| C=O (if applicable) | 160-180 |
| C-N (pyrrolidine ring) | 45-65 |
| C-N (dimethylamino group) | ~40-50 |
| C-C (pyrrolidine ring) | 20-40 |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of an amine hydrochloride will show characteristic peaks for N-H stretches (from the protonated amine), C-H stretches, and C-N stretches.
Table 3: Key IR Absorption Bands for Amine Hydrochlorides
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| N⁺-H Stretch | 2400-3200 | Strong, Broad | Often overlaps with C-H stretching bands. A key indicator of the salt form. |
| C-H Stretch | 2850-3000 | Medium-Strong | Aliphatic C-H bonds. |
| N-H Bend | 1500-1650 | Medium-Strong | |
| C-N Stretch | 1000-1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a dihydrochloride salt, the mass spectrum will typically show the mass of the free base after the loss of the two HCl molecules.
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula (Free Base) | C₆H₁₄N₂ |
| Molecular Weight (Free Base) | 114.19 g/mol |
| Expected [M+H]⁺ Ion | m/z 115.12 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectral data.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). Ensure the solvent is of high purity to avoid extraneous peaks.
-
Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
FTIR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry potassium bromide (KBr) to remove any moisture.
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[1]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
Use an electrospray ionization (ESI) source, which is well-suited for polar and ionic compounds.
-
Couple the ESI source to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion of the free base.
-
Analyze the fragmentation pattern to confirm the structure.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectral data.
Caption: General workflow for spectral data acquisition and analysis.
References
Technical Guide on the Safety and Handling of (S)-3-Dimethylaminopyrrolidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for (S)-3-Dimethylaminopyrrolidine dihydrochloride, a chemical compound utilized in various research and development applications. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound presents the following hazards:
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
Some forms of the free base, (S)-3-Dimethylaminopyrrolidine, are also classified as flammable liquids.[2][3]
GHS Hazard Pictograms:
Signal Word: Danger[1]
Hazard Statements:
-
H301: Toxic if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Quantitative Toxicological Data
| Metric | Value | Species | Route | Notes |
| LD50 Oral | 500 mg/kg | Rat (female) | Oral | Data for 1-(3-(Dimethylamino)propyl)-3-ethyl-carbodiimide hydrochloride, a structurally similar compound.[4] |
| LD50 Dermal | > 200 - 1,000 mg/kg | Rat (male and female) | Dermal | Data for 1-(3-(Dimethylamino)propyl)-3-ethyl-carbodiimide hydrochloride, a structurally similar compound.[4] |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of hazards should be conducted before handling.[5] The following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).[6] Gloves should be inspected prior to use and changed immediately if contaminated.[6]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[7] For larger quantities or when there is a risk of splashing, additional protection such as Tyvek sleeves may be necessary.[6]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.[7]
Engineering Controls
-
All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
A designated area for handling this compound should be clearly labeled.[6]
-
An eyewash station and safety shower must be readily accessible in the work area.[8]
Storage
-
Store in a tightly closed, properly labeled container.[1][6]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be secure and accessible only to authorized personnel.[1][6]
-
Some related compounds are noted to be hygroscopic and sensitive to air and moisture, suggesting that storage under an inert atmosphere may be advisable.[6]
Experimental Protocols: Safe Weighing and Handling of a Toxic Powder
The following protocol outlines the steps for safely weighing and preparing a solution of this compound.
-
Preparation:
-
Don all required PPE as specified in section 3.1.
-
Prepare the designated work area in the chemical fume hood by lining it with an absorbent bench pad.[6]
-
Assemble all necessary equipment (spatula, weigh paper/boat, container with a lid, solvent, etc.) inside the fume hood.
-
-
Weighing:
-
Tare a clean, empty container with a lid on the analytical balance.[6][7]
-
Transfer the container to the chemical fume hood.
-
Carefully dispense the desired amount of this compound into the container. Use an anti-static gun if the powder is prone to static dispersion.[6][7]
-
Securely close the lid of the container.
-
Wipe the exterior of the container with a damp cloth to remove any residual powder.
-
Transport the closed container back to the balance to record the weight.
-
-
Solution Preparation:
-
Return the container to the chemical fume hood.
-
Slowly add the desired solvent to the container to dissolve the powder.
-
-
Cleanup:
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1][6]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
In case of a spill, evacuate the area and prevent further spread. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department.[6]
Visualizations
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of a Toxic Powder.
Chemical Risk Assessment Logic
This diagram outlines the logical steps for assessing and mitigating risks before working with hazardous chemicals like this compound.
Caption: Logical Flow for Chemical Risk Assessment.
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 3. Using Scientific Workflows to Evaluate Human and Environmental Impacts from Chemical Exposures | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Experimental Operations | Chemistry [chemistry.stanford.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. resources.psi-bfm.com [resources.psi-bfm.com]
- 9. aksci.com [aksci.com]
A Technical Guide to (S)-3-Dimethylaminopyrrolidine Dihydrochloride for Researchers and Drug Development Professionals
Introduction: (S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral heterocyclic compound of significant interest in the pharmaceutical and chemical industries. As a versatile building block, its stereochemically defined structure is crucial for the synthesis of complex molecules, particularly in the development of novel therapeutics. Its pyrrolidine core is a common scaffold in many biologically active compounds, and its ability to serve as a key intermediate makes it valuable for researchers focused on creating drugs for neurological disorders, among other applications.[1][2] This guide provides an in-depth overview of its commercial availability, physicochemical properties, and applications, tailored for professionals in research and drug development.
Physicochemical Properties
The fundamental properties of (S)-3-Dimethylaminopyrrolidine and its dihydrochloride salt are essential for its application in synthesis and research. The data presented below is for the more commonly available free base, (S)-(-)-3-(Dimethylamino)pyrrolidine, unless otherwise specified.
| Property | Value | Reference |
| Chemical Name | This compound | [3][4][5] |
| CAS Number | 144043-20-9 | [3][4][5] |
| Molecular Formula | C₆H₁₄N₂·2HCl | [4][5] |
| Synonyms | (S)-(-)-3-Dimethylaminopyrrolidine dihydrochloride, (3S)-N,N-dimethylpyrrolidin-3-amine dihydrochloride | [3][4] |
| --- | Data for Free Base: (S)-(-)-3-(Dimethylamino)pyrrolidine | --- |
| CAS Number | 132883-44-4 | [6][7][8][9] |
| Molecular Formula | C₆H₁₄N₂ | [7][8] |
| Molecular Weight | 114.19 g/mol | [1][7][8] |
| Appearance | Colorless to slightly yellow clear liquid | [1][6] |
| Boiling Point | 160 - 164 °C | [1][9] |
| Density | 0.899 - 0.91 g/mL at 25 °C | [1][9] |
| Refractive Index | n20/D 1.4650 - 1.47 | [1][9] |
| Storage Temperature | 2-8°C, under inert gas, hygroscopic | [1][6][9] |
Commercial Availability
This compound and its free base are available from various chemical suppliers. Availability, purity, and pack sizes may vary. Researchers are advised to contact suppliers directly for the most current information.
Table 1: Commercial Suppliers of this compound (CAS: 144043-20-9)
| Supplier | Product Name | Purity | Notes |
| Parchem | This compound | Not specified | Specialty chemical supplier.[4] |
| Biotuva Life Sciences | ( | S | )-3-Dimethylaminopyrrolidine dihydrochloride |
| GlobalChemMall | This compound | 99% min | Offers wholesale and bulk quantities.[3] |
| 1st Scientific LLC | This compound | Not specified | Listed as a related product.[10] |
Table 2: Commercial Suppliers of (S)-(-)-3-(Dimethylamino)pyrrolidine (Free Base, CAS: 132883-44-4)
| Supplier | Product Name | Purity | Pack Size Availability |
| TCI Chemicals | (3S)-(-)-3-(Dimethylamino)pyrrolidine | >98.0% (GC) | 1g, 5g[6] |
| Sigma-Aldrich | (S)-(−)-3-(Dimethylamino)pyrrolidine | 97% | Discontinued, contact for assistance. |
| ChemScene | (3S)-(-)-3-(Dimethylamino)pyrrolidine | ≥96% | Not specified.[7] |
| Santa Cruz Biotechnology | (S)-(-)-3-(Dimethylamino)pyrrolidine | 98% | For research use only.[8] |
| 1st Scientific LLC | (S)-(-)-3-(Dimethylamino)pyrrolidine | 95% | 250mg, 1g, 5g[10] |
| Chem-Impex | 3-(Dimethylamino)pyrrolidine | ≥ 98% (GC) | Not specified.[1] |
Applications in Drug Discovery and Development
The primary application of this compound is as a chiral intermediate in organic synthesis. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[11][12] This compound is particularly valuable for synthesizing derivatives for pharmaceuticals, agrochemicals, and materials science.[1] Researchers utilize it as a building block to create more complex molecules, especially those targeting neurological disorders, due to the potential for derivatives to cross the blood-brain barrier.[1]
The general workflow for utilizing such a building block in a drug discovery program is illustrated below.
Representative Experimental Protocols
While specific experimental protocols are proprietary to individual research labs and companies, a general synthesis strategy can be derived from public documents. The following outlines a representative multi-step synthesis for a related chiral aminopyrrolidine, illustrating the chemical transformations involved.
Protocol: Chiral Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride
This protocol is adapted from a patented synthesis method that uses trans-4-hydroxyl-L-proline as a starting material.[13] It demonstrates a common strategy for creating chiral pyrrolidine derivatives through stereochemical control and functional group manipulation.
-
Decarboxylation & Protection: The starting material, trans-4-hydroxyl-L-proline, undergoes decarboxylation, followed by the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.
-
Hydroxyl Activation: The hydroxyl group is activated by sulfonylation (e.g., using methanesulfonyl chloride) to transform it into a good leaving group.
-
Azide Substitution (Sₙ2): An Sₙ2 reaction with sodium azide is performed. This step proceeds with an inversion of configuration, which is critical for establishing the desired stereochemistry.
-
Reduction and Deprotection: The azide group is reduced to an amine (e.g., using triphenylphosphine), and the N-Boc protecting group is subsequently removed using concentrated hydrochloric acid to yield the final dihydrochloride salt product.[13]
The logical flow of this synthesis is depicted in the diagram below.
Relevance to Biological Signaling Pathways
This compound is not typically a direct modulator of signaling pathways. Instead, it serves as a critical structural component for the synthesis of larger, more complex drug candidates that are designed to interact with specific biological targets.
For instance, in the context of neurodegenerative diseases, a key area of research is the modulation of pathways involved in neuroinflammation and cell survival, such as the PI3K/mTOR pathway .[14] This pathway is a central regulator of cellular metabolism, survival, and immune responses.[14] Dual inhibitors targeting both PI3K and mTOR are being investigated to suppress neuroinflammatory processes.[14] A drug molecule synthesized using the (S)-3-dimethylaminopyrrolidine scaffold could be designed to fit into the active site of a kinase like PI3K or mTOR, thereby inhibiting its function and mitigating downstream inflammatory effects.
The diagram below provides a simplified overview of the PI3K/mTOR signaling cascade, a representative target for drugs developed from scaffolds like pyrrolidine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. m.globalchemmall.com [m.globalchemmall.com]
- 4. parchem.com [parchem.com]
- 5. (|S|)-3-Dimethylaminopyrrolidine dihydrochloride – Biotuva Life Sciences [biotuva.com]
- 6. (3S)-(-)-3-(Dimethylamino)pyrrolidine | 132883-44-4 | TCI AMERICA [tcichemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. (3S)-(-)-3-(DIMETHYLAMINO)PYRROLIDINE | 132883-44-4 [chemicalbook.com]
- 10. 1stsci.com [1stsci.com]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 13. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
Synthesis of (S)-3-Dimethylaminopyrrolidine Dihydrochloride from L-proline: An In-depth Technical Guide
This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of (S)-3-Dimethylaminopyrrolidine dihydrochloride, a valuable chiral building block in medicinal chemistry, starting from the readily available amino acid L-proline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthetic Strategy Overview
The synthesis of this compound from L-proline involves a multi-step process. The core strategy focuses on the initial protection of the amine and carboxylic acid functionalities of L-proline, followed by the introduction and manipulation of a functional group at the C-3 position of the pyrrolidine ring, and concluding with the installation of the dimethylamino group and subsequent deprotection and salt formation.
A robust and frequently employed pathway proceeds through an (S)-3-hydroxypyrrolidine intermediate. This approach offers reliable stereochemical control, originating from the inherent chirality of L-proline. The key transformations in this synthetic route are:
-
Protection: The secondary amine of the pyrrolidine ring is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.
-
Functionalization at C-3: A hydroxyl group is introduced at the 3-position of the pyrrolidine ring.
-
Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution.
-
Nucleophilic Substitution: The activated leaving group is displaced by dimethylamine to introduce the desired dimethylamino functionality.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the final product is isolated as the dihydrochloride salt.
Experimental Workflow
The overall experimental workflow for the synthesis is depicted in the following diagram.
Detailed Experimental Protocols and Data
This section provides detailed experimental procedures for each key step of the synthesis, along with tabulated quantitative data for easy reference.
Step 1: N-Boc Protection of L-proline
The first step involves the protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group to yield (S)-1-Boc-pyrrolidine-2-carboxylic acid.
Experimental Protocol:
-
Suspend L-proline in a suitable solvent such as a mixture of water and dioxane or tetrahydrofuran (THF).
-
Add a base, typically sodium hydroxide or triethylamine, to the suspension and stir until the L-proline dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise or as a solution in the reaction solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to a pH of 2-3 with a suitable acid, such as citric acid or hydrochloric acid.
-
Extract the product with an organic solvent, for instance, ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
| Parameter | Value | Reference |
| L-proline | 1.0 eq | General Procedure |
| (Boc)₂O | 1.1 - 1.5 eq | General Procedure |
| Base | 1.1 - 2.0 eq (e.g., NaOH, Et₃N) | General Procedure |
| Solvent | Dioxane/Water or THF/Water | General Procedure |
| Temperature | 0 °C to room temperature | General Procedure |
| Reaction Time | 12 - 24 hours | General Procedure |
| Typical Yield | 90 - 98% | General Procedure |
Step 2: Reduction of (S)-1-Boc-pyrrolidine-2-carboxylic acid
The carboxylic acid functionality of N-Boc-L-proline is reduced to a primary alcohol to furnish (S)-1-Boc-2-(hydroxymethyl)pyrrolidine (N-Boc-L-prolinol).
Experimental Protocol:
-
Dissolve (S)-1-Boc-pyrrolidine-2-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or a solution of lithium aluminum hydride (LiAlH₄) in THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by an aqueous solution of sodium hydroxide and then more water (Fieser workup for LiAlH₄).
-
Filter the resulting precipitate (e.g., through a pad of Celite®) and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Reference |
| (S)-1-Boc-pyrrolidine-2-carboxylic acid | 1.0 eq | General Procedure |
| Reducing Agent | 1.5 - 2.0 eq (e.g., BH₃·THF, LiAlH₄) | [1] |
| Solvent | Anhydrous THF | [1] |
| Temperature | 0 °C to reflux | [1] |
| Reaction Time | 2 - 6 hours | [1] |
| Typical Yield | 85 - 95% | [1] |
Step 3: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine
This step involves the conversion of N-Boc-L-prolinol to (S)-1-Boc-3-hydroxypyrrolidine. A common method to achieve this is through a Mitsunobu reaction to introduce a functional group at the 3-position with inversion of stereochemistry, followed by hydrolysis. A more direct approach from a different starting material, trans-4-hydroxy-L-proline, can also be employed. For the purpose of this guide, we will outline a general transformation.
Experimental Protocol (Conceptual from (S)-N-Boc-L-prolinol):
A multi-step process is typically required to convert the 2-hydroxymethyl group to a 3-hydroxy group. This can involve oxidation to the aldehyde, followed by a series of reactions to introduce functionality at the 3-position. A more straightforward approach starts from commercially available 4-hydroxy-L-proline, which can be decarboxylated and protected to give the desired 3-hydroxypyrrolidine scaffold.
Step 4: Mesylation of (S)-1-Boc-3-hydroxypyrrolidine
The hydroxyl group of (S)-1-Boc-3-hydroxypyrrolidine is activated by converting it to a mesylate, a good leaving group for the subsequent nucleophilic substitution.
Experimental Protocol:
-
Dissolve (S)-1-Boc-3-hydroxypyrrolidine in anhydrous dichloromethane (DCM) or THF under an inert atmosphere.
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA).
-
Cool the reaction mixture to 0 °C.
-
Slowly add methanesulfonyl chloride (MsCl) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-1-Boc-3-mesyloxypyrrolidine. This intermediate is often used in the next step without further purification.
| Parameter | Value | Reference |
| (S)-1-Boc-3-hydroxypyrrolidine | 1.0 eq | General Procedure |
| Methanesulfonyl chloride (MsCl) | 1.1 - 1.5 eq | General Procedure |
| Base | 1.5 - 2.0 eq (e.g., Et₃N, DIPEA) | General Procedure |
| Solvent | Anhydrous DCM or THF | General Procedure |
| Temperature | 0 °C to room temperature | General Procedure |
| Reaction Time | 2 - 4 hours | General Procedure |
| Typical Yield | > 90% (crude) | General Procedure |
Step 5: Nucleophilic Substitution with Dimethylamine
The mesylate intermediate undergoes nucleophilic substitution with dimethylamine to form (S)-1-Boc-3-(dimethylamino)pyrrolidine.
Experimental Protocol:
-
Dissolve the crude (S)-1-Boc-3-mesyloxypyrrolidine in a suitable solvent such as THF, acetonitrile, or dimethylformamide (DMF).
-
Add a solution of dimethylamine (as a solution in THF, water, or as a gas bubbled through the solution) in excess.
-
The reaction can be carried out in a sealed tube or a pressure vessel to maintain the concentration of the volatile dimethylamine.
-
Heat the reaction mixture to a temperature between 50 °C and 80 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove excess dimethylamine and its salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography if necessary.
| Parameter | Value | Reference |
| (S)-1-Boc-3-mesyloxypyrrolidine | 1.0 eq | General Procedure |
| Dimethylamine | 3.0 - 10.0 eq (or as solvent) | General Procedure |
| Solvent | THF, Acetonitrile, or DMF | General Procedure |
| Temperature | 50 - 80 °C | General Procedure |
| Reaction Time | 12 - 24 hours | General Procedure |
| Typical Yield | 60 - 80% | Estimated |
Step 6: Deprotection and Dihydrochloride Salt Formation
The final step involves the removal of the N-Boc protecting group and the formation of the dihydrochloride salt.
Experimental Protocol:
-
Dissolve (S)-1-Boc-3-(dimethylamino)pyrrolidine in a suitable solvent such as methanol, ethyl acetate, or 1,4-dioxane.
-
Cool the solution to 0 °C.
-
Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or concentrated HCl) in excess.
-
Stir the mixture at room temperature for 2-4 hours.
-
The product will typically precipitate out of the solution as the dihydrochloride salt.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or cold ethyl acetate), and dry under vacuum to obtain this compound.
| Parameter | Value | Reference |
| (S)-1-Boc-3-(dimethylamino)pyrrolidine | 1.0 eq | General Procedure |
| Hydrochloric Acid | > 2.0 eq | General Procedure |
| Solvent | Methanol, Ethyl Acetate, or 1,4-Dioxane | General Procedure |
| Temperature | 0 °C to room temperature | General Procedure |
| Reaction Time | 2 - 4 hours | General Procedure |
| Typical Yield | > 95% | General Procedure |
Logical Relationships in Key Transformations
The following diagram illustrates the logical progression and key chemical transformations involved in the synthesis.
References
Technical Guide to the Chiral Purity of (S)-3-Dimethylaminopyrrolidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its stereoisomeric purity is a critical quality attribute, as the biological activity and toxicological profile of a drug substance can be highly dependent on its stereochemistry. This technical guide provides an in-depth overview of the methods used to determine the chiral purity of this compound, including detailed experimental protocols and data presentation.
The enantiomers of a chiral drug can exhibit marked differences in their pharmacological and toxicological effects.[1][2] Therefore, regulatory agencies require stringent control over the enantiomeric purity of chiral starting materials and active pharmaceutical ingredients.[2] The accurate and precise measurement of enantiomeric excess (e.e.) is crucial for ensuring the safety and efficacy of the final drug product.
Quantitative Data on Chiral Purity
The chiral purity of this compound is typically expected to be high, often exceeding 99% enantiomeric excess (e.e.), to be suitable for use in the synthesis of pharmaceutical compounds. The following table summarizes representative analytical specifications for this compound.
| Parameter | Analytical Method | Typical Specification |
| Enantiomeric Excess (e.e.) | Chiral High-Performance Liquid Chromatography (HPLC) | ≥ 99.0% |
| Chemical Purity | Gas Chromatography (GC) or HPLC | ≥ 98.0% |
| Optical Rotation | Polarimetry | Conforms to reference |
Experimental Protocols for Enantiomeric Excess Determination
The determination of the enantiomeric excess of this compound can be accomplished using several chromatographic techniques, primarily chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after derivatization.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct enantiomeric separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are often effective for the resolution of chiral amines.[3][4]
3.1.1. Proposed HPLC Method
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the dihydrochloride salt in the mobile phase and filter through a 0.45 µm filter. The concentration should be adjusted to approximately 1 mg/mL. The presence of the dihydrochloride may require neutralization or careful consideration of its solubility in the mobile phase.
3.1.2. Calculation of Enantiomeric Excess:
The enantiomeric excess (e.e.) is calculated from the peak areas of the (S)- and (R)-enantiomers using the following formula:
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Chiral Gas Chromatography (GC) with Derivatization
An alternative approach involves the derivatization of the amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral GC column.
3.2.1. Derivatization Protocol
-
Reagent Preparation: Prepare a solution of a chiral derivatizing agent, such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or a chiral chloroformate, in an aprotic solvent (e.g., dichloromethane or toluene).
-
Sample Preparation: Dissolve approximately 5 mg of this compound in a vial. Add a small amount of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize the hydrochloride and liberate the free amine.
-
Derivatization Reaction: Add an excess of the CDA solution to the sample vial. The reaction is typically carried out at room temperature for 1-2 hours or with gentle heating.
-
Work-up: After the reaction is complete, the reaction mixture can be washed with a dilute aqueous acid and then water to remove excess reagents. The organic layer is then dried over anhydrous sodium sulfate and concentrated. The residue is redissolved in a suitable solvent for GC analysis.
3.2.2. Proposed GC Method
-
Column: Standard achiral column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Injection Mode: Split (e.g., 50:1).
Visualization of Workflows and Pathways
Experimental Workflow for Chiral Purity Analysis
The following diagram illustrates a typical workflow for determining the chiral purity of this compound.
Caption: Workflow for Chiral Purity Determination.
Generalized Synthetic Pathway and Stereocontrol
The synthesis of enantiomerically pure (S)-3-Dimethylaminopyrrolidine often starts from a chiral precursor, such as L-proline or a derivative, to ensure the desired stereochemistry. The following diagram illustrates a conceptual synthetic pathway where stereocontrol is critical.
Caption: Conceptual Synthetic Pathway.
Conclusion
The determination of the chiral purity of this compound is a critical aspect of quality control in the pharmaceutical industry. This guide has outlined robust analytical methodologies, primarily based on chiral HPLC and GC with derivatization, that can be employed to accurately quantify the enantiomeric excess of this important chiral building block. The provided experimental protocols and workflows serve as a valuable resource for researchers and drug development professionals to ensure the stereochemical integrity of their compounds.
References
(S)-3-Dimethylaminopyrrolidine dihydrochloride mechanism of action in catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral organocatalyst belonging to the substituted pyrrolidine family, which has emerged as a powerful tool in asymmetric synthesis. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its application in key carbon-carbon bond-forming reactions. The crucial role of the pyrrolidine scaffold and the ancillary dimethylamino group in stereochemical control will be elucidated. This document will detail the prevailing catalytic cycles, present quantitative data from representative reactions, and provide comprehensive experimental protocols.
Core Mechanism of Action: Enamine Catalysis
The catalytic activity of (S)-3-Dimethylaminopyrrolidine is rooted in its ability to act as a secondary amine organocatalyst, primarily operating through an enamine catalytic cycle . This mechanism is fundamental to many asymmetric transformations catalyzed by pyrrolidine derivatives. The dihydrochloride salt is a stable precursor that, upon in-situ neutralization, yields the catalytically active free diamine.
The generalized mechanism proceeds as follows:
-
In-situ Catalyst Activation: The dihydrochloride salt is treated with a base to generate the free (S)-3-Dimethylaminopyrrolidine. This step is critical as the protonated nitrogens are not nucleophilic and cannot initiate the catalytic cycle.
-
Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (typically an aldehyde or a ketone) to form a chiral enamine intermediate. This step involves the formation of a carbinolamine, followed by dehydration. The stereochemistry of the catalyst is now embedded in this nucleophilic intermediate.
-
Stereoselective Attack: The enamine, being electron-rich, acts as a potent nucleophile and attacks an electrophile (e.g., an α,β-unsaturated carbonyl compound in a Michael addition or another aldehyde in an aldol reaction). The chiral environment created by the (S)-pyrrolidine scaffold, sterically directs the approach of the electrophile, leading to a highly enantioselective carbon-carbon bond formation. The dimethylamino group can play a secondary role in modulating the catalyst's solubility, basicity, and potentially in coordinating with other reactants or additives.
-
Iminium Ion Formation and Hydrolysis: Following the nucleophilic attack, the resulting intermediate is an iminium ion. This iminium ion is then hydrolyzed by water present in the reaction medium to release the final product and regenerate the protonated catalyst.
-
Catalyst Regeneration: A final deprotonation step by the base regenerates the active free amine catalyst, allowing it to enter a new catalytic cycle.
Signaling Pathway Diagram
Caption: General enamine catalytic cycle for (S)-3-Dimethylaminopyrrolidine.
Applications in Asymmetric Synthesis
(S)-3-Dimethylaminopyrrolidine and its derivatives are effective catalysts for a range of asymmetric transformations. The following sections detail its application in two fundamental reactions: the Aldol reaction and the Michael addition.
Asymmetric Aldol Reaction
In the asymmetric aldol reaction, the enamine formed from a ketone and the catalyst adds to an aldehyde. The stereochemistry of the catalyst governs the facial selectivity of the attack on the aldehyde, leading to the formation of chiral β-hydroxy ketones.
Quantitative Data Summary: Asymmetric Aldol Reaction
While specific data for the title compound is scarce in peer-reviewed literature, data from structurally similar chiral diamine catalysts in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde demonstrates the potential of this catalyst class.
| Catalyst System | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| Chiral Diamine Derivative + Acid | Various | RT to -20 | High | Variable | Moderate to High |
Note: This table is representative of the performance of similar chiral diamine catalysts and serves as an indicator of expected performance.
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction
This protocol is a generalized procedure based on common practices for similar organocatalysts.
-
Catalyst Activation: In a dry reaction vessel under an inert atmosphere, this compound (0.1-20 mol%) is suspended in the reaction solvent (e.g., CH2Cl2, Toluene, or THF). A suitable base (e.g., triethylamine, diisopropylethylamine, 2 equivalents relative to the catalyst) is added, and the mixture is stirred at room temperature for 30 minutes to generate the free diamine.
-
Reaction Mixture: The ketone (e.g., cyclohexanone, 2-10 equivalents) is added to the activated catalyst solution. The mixture is cooled to the desired temperature (e.g., 0 °C, -20 °C).
-
Aldehyde Addition: The aldehyde (e.g., 4-nitrobenzaldehyde, 1 equivalent) is added, and the reaction is stirred for the specified time (typically 12-72 hours), monitoring by TLC or GC/MS.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio (dr) is determined by 1H NMR analysis of the purified product, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
Asymmetric Michael Addition
In the asymmetric Michael addition, the enamine intermediate adds to an α,β-unsaturated carbonyl compound (a Michael acceptor), forming a new carbon-carbon bond at the β-position of the acceptor. This reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds and their derivatives in an enantioselective manner.
Quantitative Data Summary: Asymmetric Michael Addition
Data for the Michael addition of aldehydes to nitroolefins catalyzed by pyrrolidine derivatives show high efficacy.
| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Pyrrolidine Derivative | Propanal | trans-β-nitrostyrene | Toluene | RT | >95 | >95:5 | >99 |
| Pyrrolidine Derivative | Isovaleraldehyde | trans-β-nitrostyrene | Toluene | RT | >95 | >95:5 | >99 |
Note: This table is representative of the performance of similar pyrrolidine-based catalysts.
Experimental Protocol: General Procedure for Asymmetric Michael Addition
-
Catalyst Activation: As described in the aldol reaction protocol, the dihydrochloride salt is neutralized in situ with a suitable base in an anhydrous solvent under an inert atmosphere.
-
Reaction Setup: To the solution of the activated catalyst, the aldehyde (e.g., propanal, 1.2-2 equivalents) is added, and the mixture is stirred for a short period to allow for enamine formation.
-
Michael Acceptor Addition: The Michael acceptor (e.g., trans-β-nitrostyrene, 1 equivalent) is added to the reaction mixture. The reaction is stirred at the specified temperature (e.g., room temperature) until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched and worked up as described for the aldol reaction. The crude product is purified by flash column chromatography.
-
Analysis: The diastereomeric ratio and enantiomeric excess of the purified product are determined by 1H NMR and chiral HPLC, respectively.
Logical Relationships and Workflows
Experimental Workflow Diagram
Caption: A typical experimental workflow for asymmetric organocatalysis.
Conclusion
This compound, upon in-situ activation, is a promising organocatalyst for asymmetric synthesis. Its mechanism of action is predominantly based on the formation of a chiral enamine intermediate, which enables highly stereoselective carbon-carbon bond formation in reactions such as the aldol and Michael additions. While specific, optimized protocols for this exact catalyst are not widely published, the general procedures and mechanistic understanding derived from closely related pyrrolidine-based catalysts provide a strong foundation for its application in research and development. Further investigation into the precise role of the 3-dimethylamino substituent and the optimization of reaction conditions for the dihydrochloride salt will undoubtedly expand its utility in the synthesis of complex, enantioenriched molecules.
An In-Depth Technical Guide on (S)-3-Dimethylaminopyrrolidine Dihydrochloride: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and chiral center make it a valuable component in the synthesis of complex molecules with specific stereochemistry, which is often crucial for pharmacological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field.
Discovery and History
The development of chiral pyrrolidine derivatives is closely linked to the advancement of asymmetric synthesis. While a definitive first synthesis of (S)-3-Dimethylaminopyrrolidine is not prominently documented in readily available literature, its emergence can be traced back to the late 20th century, a period marked by intense research into chiral auxiliaries and enantioselective synthetic methodologies. The pyrrolidine ring is a common motif in numerous natural products and pharmaceuticals, driving the need for efficient methods to produce enantiomerically pure substituted pyrrolidines.[1]
The synthesis of chiral pyrrolidines often starts from readily available chiral precursors, such as amino acids. L-aspartic acid and trans-4-hydroxyl-L-proline have been utilized as starting materials for the synthesis of related chiral pyrrolidines, indicating a likely path for the initial development of (S)-3-Dimethylaminopyrrolidine. The conversion of a primary amine, such as in (S)-3-aminopyrrolidine, to a dimethylamino group is a well-established transformation, often achieved through reductive amination.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-Dimethylaminopyrrolidine is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | [2][3] |
| Molecular Weight | 114.19 g/mol | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 160 °C at 760 mmHg | [2] |
| Density | 0.899 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.4650 | [2] |
| Optical Activity ([α]/D) | -14 ± 2°, c = 1 in ethanol | [2] |
| CAS Number | 132883-44-4 | [2][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a multi-step process starting from a chiral precursor. A common and efficient route involves the synthesis of the key intermediate, (S)-3-aminopyrrolidine dihydrochloride, followed by its dimethylation.
Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxyl-L-proline
A well-documented method for the synthesis of (S)-3-aminopyrrolidine dihydrochloride starts from the readily available and relatively inexpensive trans-4-hydroxyl-L-proline. This synthetic route involves several key transformations, including decarboxylation, protection of the secondary amine, activation of the hydroxyl group, nucleophilic substitution with azide, and subsequent reduction and deprotection.[4]
Experimental Protocol:
A detailed experimental protocol based on the patent CN102531987A is outlined below.[4]
Step 1: Decarboxylation of trans-4-hydroxyl-L-proline
-
trans-4-hydroxyl-L-proline is heated in a high-boiling solvent such as cyclohexanol in the presence of a catalytic amount of a ketone (e.g., 2-cyclohexen-1-one) to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.
-
The reaction mixture is then cooled and treated with hydrochloric acid to precipitate (R)-3-hydroxypyrrolidine hydrochloride.
Step 2: N-Boc Protection and Sulfonylation of (R)-3-hydroxypyrrolidine
-
The resulting (R)-3-hydroxypyrrolidine hydrochloride is dissolved in a suitable solvent like dichloromethane.
-
The secondary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine).
-
The hydroxyl group is then activated by converting it to a good leaving group, typically a mesylate, by reacting with methanesulfonyl chloride (MsCl).
Step 3: Azide Substitution with Inversion of Configuration
-
The N-Boc protected (R)-3-methanesulfonyloxypyrrolidine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
Sodium azide (NaN₃) is added, and the mixture is heated to facilitate an Sₙ2 reaction. This step proceeds with an inversion of stereochemistry, yielding (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine.
Step 4: Reduction of the Azide and Deprotection
-
The azido group is reduced to a primary amine using a reducing agent like triphenylphosphine (PPh₃) via the Staudinger reaction, or by catalytic hydrogenation.
-
The N-Boc protecting group is subsequently removed by treatment with a strong acid, such as concentrated hydrochloric acid, to yield the final product, (S)-3-aminopyrrolidine dihydrochloride.
A summary of the reaction conditions and yields for the synthesis of the precursor is presented in the table below.
| Step | Key Reagents | Solvent | Temperature (°C) | Yield (%) |
| Decarboxylation | Cyclohexanol, 2-cyclohexen-1-one, HCl | - | 140-160 | ~80 |
| N-Boc Protection & Sulfonylation | (Boc)₂O, MsCl, Triethylamine | Dichloromethane | 0-10 | High |
| Azide Substitution | Sodium Azide | DMF | - | High |
| Reduction & Deprotection | PPh₃, Concentrated HCl | - | 10-30 | High |
Dimethylation of (S)-3-Aminopyrrolidine Dihydrochloride via Eschweiler-Clarke Reaction
The conversion of the primary amine in (S)-3-aminopyrrolidine to the tertiary dimethylamine is efficiently achieved through the Eschweiler-Clarke reaction. This classic method involves the reductive amination of a primary or secondary amine using excess formaldehyde and formic acid.[5][6] A key advantage of this reaction is that it typically proceeds without racemization of chiral centers.[7]
Experimental Protocol:
A general procedure for the Eschweiler-Clarke reaction is as follows:
-
(S)-3-aminopyrrolidine dihydrochloride is treated with an excess of aqueous formaldehyde and formic acid.
-
The reaction mixture is heated to reflux for several hours. During the reaction, the formic acid acts as the reducing agent, and carbon dioxide is evolved, driving the reaction to completion.[5]
-
After the reaction is complete, the excess reagents are removed, and the product is isolated and purified. The dihydrochloride salt can be obtained by treating the free base with hydrochloric acid.
Quantitative Data Comparison for Synthesis:
Applications in Drug Development
The chiral pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] this compound serves as a key building block for introducing this important pharmacophore into drug candidates.
Role in the Synthesis of Kinase Inhibitors: The Case of GSK2256098
A prominent example of the application of a chiral 3-aminopyrrolidine derivative is in the synthesis of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098 .[8] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers.[9]
The synthesis of GSK2256098 involves the coupling of a substituted pyrimidine core with a chiral aminopyrrolidine moiety. While the exact synthetic scheme for GSK2256098 showing the incorporation of the (S)-3-dimethylaminopyrrolidine was not found in the provided search results, a representative synthesis of related kinase inhibitors often involves the nucleophilic aromatic substitution of a halogenated heterocyclic core with the chiral amine.
Logical Synthesis Workflow for a GSK2256098-like Kinase Inhibitor:
Caption: Logical workflow for the synthesis of a GSK2256098-like kinase inhibitor.
FAK Signaling Pathway
GSK2256098 exerts its therapeutic effect by inhibiting the FAK signaling pathway. Upon activation by integrins or growth factor receptors, FAK undergoes autophosphorylation, creating a docking site for Src family kinases. The FAK-Src complex then phosphorylates a number of downstream targets, leading to the activation of several signaling cascades, including the PI3K-Akt and Ras-MEK-ERK pathways, which promote cell survival, proliferation, and migration.
FAK Signaling Pathway Diagram:
Caption: Simplified FAK signaling pathway and the point of inhibition by GSK2256098.
Spectroscopic Data
Detailed NMR data for this compound is crucial for its characterization. While a published spectrum for the dihydrochloride salt was not found in the search results, typical chemical shifts for related pyrrolidine structures can provide an estimate. The proton and carbon atoms of the pyrrolidine ring would exhibit characteristic signals, and the dimethylamino group would present a distinct singlet in the ¹H NMR spectrum. The formation of the dihydrochloride salt would lead to downfield shifts of the signals of protons adjacent to the nitrogen atoms.
Conclusion
This compound is a valuable chiral building block with significant applications in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. Its synthesis from readily available chiral precursors is well-established, although optimization of the final dimethylation step for specific applications may be required. The continued importance of chiral pyrrolidines in drug discovery ensures that this compound will remain a relevant and important tool for medicinal chemists and drug development professionals. Further research into novel and more efficient synthetic routes, as well as the exploration of its use in the synthesis of new classes of therapeutic agents, will be of continued interest.
References
- 1. enamine.net [enamine.net]
- 2. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
Spectroscopic Characterization of (S)-3-Dimethylaminopyrrolidine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral pyrrolidine derivative of interest in pharmaceutical research and drug development due to its structural presence in various biologically active molecules. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. Owing to the limited availability of experimental spectral data in public databases, this guide leverages predictive methodologies for Nuclear Magnetic Resonance (NMR) spectra and foundational principles for interpreting Infrared (IR) spectroscopy and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also provided. Furthermore, this guide explores potential signaling pathways, specifically the Abl/PI3K and serotonin-norepinephrine pathways, where derivatives of this scaffold have shown activity, offering context for its application in drug discovery.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following data for ¹H and ¹³C NMR have been generated using computational prediction tools. These predictions are based on the dihydrochloride form of the molecule, considering the protonation of both the pyrrolidine and the dimethylamino nitrogens.
Predicted Nuclear Magnetic Resonance (NMR) Data
The following NMR data was predicted using online NMR prediction tools. The SMILES string for this compound used for prediction was C--INVALID-LINK--(Cl-)[C@H]1CC[NH2+]C1.[Cl-].
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |
| H1 (NH₂⁺) | 9.0 - 11.0 | Broad Singlet |
| H3 | 3.5 - 3.8 | Multiplet |
| H2, H5 | 3.2 - 3.6 | Multiplet |
| H4 | 2.2 - 2.5 | Multiplet |
| N(CH₃)₂ | 2.8 - 3.1 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C3 | 60 - 65 |
| C2, C5 | 45 - 50 |
| N(CH₃)₂ | 40 - 45 |
| C4 | 25 - 30 |
Inferred Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The protonation of the amine groups will significantly influence the spectrum.
Table 3: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |
| N-H⁺ Stretch | 2400 - 2800 | Broad, strong absorption due to the stretching of the ammonium and pyrrolidinium N-H bonds. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong absorption from the C-H bonds of the pyrrolidine ring and methyl groups. |
| N-H⁺ Bend | 1500 - 1600 | Medium to strong absorption from the bending of the ammonium and pyrrolidinium N-H bonds. |
| C-N Stretch | 1000 - 1250 | Medium absorption from the stretching of the carbon-nitrogen bonds. |
Inferred Mass Spectrometry (MS) Data
For mass spectrometry, the analysis would likely be performed on the free base, (S)-3-Dimethylaminopyrrolidine, as the dihydrochloride salt would dissociate in the ion source. The fragmentation pattern is expected to be characteristic of pyrrolidine derivatives.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 114 | [M]⁺ | Molecular ion of the free base. |
| 99 | [M - CH₃]⁺ | Loss of a methyl group from the dimethylamino moiety. |
| 70 | [C₄H₈N]⁺ | α-cleavage, loss of the dimethylamino group. |
| 44 | [C₂H₆N]⁺ | Cleavage of the pyrrolidine ring. |
Potential Signaling Pathways
Derivatives of 3-aminopyrrolidine have been investigated for their potential to modulate key signaling pathways in drug discovery. Understanding these pathways provides a rationale for the development of new therapeutics based on the (S)-3-Dimethylaminopyrrolidine scaffold.
Abl/PI3K Signaling Pathway
Some 3-aminopyrrolidine derivatives have been explored as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K). These kinases are crucial in cell proliferation and survival, and their dysregulation is implicated in various cancers.
Serotonin-Norepinephrine Reuptake Inhibition
The 3-aminopyrrolidine scaffold has also been identified in compounds designed as serotonin-norepinephrine reuptake inhibitors (SNRIs). SNRIs are a class of antidepressants that function by increasing the levels of serotonin and norepinephrine in the synaptic cleft.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent. Given the dihydrochloride salt form, deuterium oxide (D₂O) is a suitable choice.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-10 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquire 2D spectra to aid in structural elucidation and confirm proton and carbon assignments.
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra. For D₂O, the residual HDO peak can be used as a reference (typically ~4.79 ppm).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the structure.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and assign the major absorption bands to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) is suitable for this compound.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent such as methanol or a water/acetonitrile mixture at a concentration of approximately 1 mg/mL.
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base [M+H]⁺.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated mass.
-
Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on predicted and inferred data, addressing the current lack of available experimental spectra. The predicted NMR data, along with the expected IR and MS characteristics, offer a solid foundation for researchers in identifying and confirming the structure of this compound. The outlined experimental protocols provide a clear methodology for obtaining high-quality spectroscopic data. Furthermore, the exploration of its potential involvement in the Abl/PI3K and serotonin-norepinephrine signaling pathways highlights its relevance in contemporary drug discovery and development, encouraging further investigation into its therapeutic potential.
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Utilizing the (S)-Pyrrolidine Scaffold
Introduction
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral amine that belongs to the broader class of pyrrolidine derivatives, which are foundational in the field of asymmetric organocatalysis. While direct catalytic applications of this compound are not widely documented in peer-reviewed literature, its structural motif is a cornerstone in the design of highly effective chiral catalysts and ligands. This document provides an overview of the applications of the pyrrolidine scaffold in asymmetric synthesis, with a focus on reactions catalyzed by more complex derivatives, for which (S)-3-Dimethylaminopyrrolidine can serve as a valuable chiral building block.
The power of pyrrolidine-based catalysts lies in their ability to activate substrates through the formation of transient chiral enamines or iminium ions, thereby inducing high stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These catalysts are instrumental in the synthesis of enantiomerically enriched molecules, a critical aspect of drug discovery and development.
Key Asymmetric Transformations Catalyzed by Pyrrolidine Derivatives
The chiral pyrrolidine framework has been successfully employed in a multitude of asymmetric reactions. Below are some of the most significant transformations, with data presented for representative, highly-functionalized pyrrolidine-based organocatalysts.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Chiral pyrrolidine catalysts enable the highly enantioselective addition of aldehydes and ketones to nitroolefins, enones, and other Michael acceptors.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by a Pyrrolidine Derivative
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-Nitrostyrene | 10 | Toluene | 24 | 95 | >95:5 | 99 |
| 2 | Butanal | trans-β-Nitrostyrene | 10 | Toluene | 24 | 96 | >95:5 | 99 |
| 3 | Isovaleraldehyde | trans-β-Nitrostyrene | 10 | Toluene | 48 | 90 | >95:5 | 99 |
| 4 | Propanal | (E)-2-(2-Nitrovinyl)thiophene | 10 | Toluene | 24 | 94 | >95:5 | 98 |
Data is illustrative for a diarylprolinol silyl ether catalyst and not this compound.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. Pyrrolidine-based catalysts have been extensively used to control the stereochemical outcome of direct aldol reactions between ketones and aldehydes.
Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes Catalyzed by a Prolinamide Derivative
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMSO | rt | 99 | 95:5 | 99 |
| 2 | Acetone | 4-Nitrobenzaldehyde | 20 | DMSO | rt | 64 | - | 76 |
| 3 | Cyclopentanone | 4-Nitrobenzaldehyde | 20 | DMSO | rt | 92 | 85:15 | 96 |
| 4 | Cyclohexanone | 4-Chlorobenzaldehyde | 20 | DMSO | rt | 95 | 93:7 | 98 |
Data is illustrative for a prolinamide-based catalyst and not this compound.
Experimental Protocols
The following protocols are representative examples of asymmetric reactions catalyzed by functionalized pyrrolidine derivatives. The dihydrochloride salt of (S)-3-Dimethylaminopyrrolidine would require neutralization to the free base to be utilized in similar catalytic cycles.
General Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
Materials:
-
Chiral pyrrolidine-based organocatalyst (e.g., a diarylprolinol silyl ether)
-
Aldehyde
-
Nitroolefin
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the chiral pyrrolidine-based organocatalyst (10 mol%).
-
Add the anhydrous solvent (e.g., Toluene, 1.0 M).
-
Add the aldehyde (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add the nitroolefin (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Protocol for Asymmetric Aldol Reaction of a Ketone with an Aldehyde
Materials:
-
Chiral pyrrolidine-based organocatalyst (e.g., a prolinamide derivative)
-
Ketone
-
Aldehyde
-
Solvent (e.g., DMSO)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction vial, add the chiral pyrrolidine-based organocatalyst (20 mol%).
-
Add the ketone (10.0 equivalents).
-
Add the aldehyde (1.0 equivalent).
-
Add the solvent (e.g., DMSO, 0.5 M).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product.
Signaling Pathways and Experimental Workflows
The catalytic cycle of many pyrrolidine-based organocatalysts in reactions with carbonyl compounds proceeds through the formation of a key enamine intermediate.
Caption: General workflow for enamine catalysis using a chiral pyrrolidine.
The logical relationship for designing an asymmetric synthesis using a pyrrolidine-based catalyst involves several key considerations.
Caption: Logical workflow for developing an asymmetric synthesis.
The (S)-pyrrolidine scaffold is a privileged structure in asymmetric organocatalysis. While this compound itself is not a commonly cited catalyst, it represents a readily available source of this key chiral motif. By understanding the principles of enamine and iminium ion catalysis, and by drawing upon the extensive literature on more elaborate pyrrolidine-based catalysts, researchers and drug development professionals can effectively design and implement powerful asymmetric transformations for the synthesis of complex, enantiomerically pure molecules. The provided data and protocols serve as a guide to the potential applications of this important class of chiral building blocks.
(S)-3-Dimethylaminopyrrolidine dihydrochloride as a chiral ligand for catalysis
Application Notes: (S)-3-Dimethylaminopyrrolidine Dihydrochloride in Asymmetric Catalysis
Introduction
This compound is a chiral amine that belongs to the broader class of pyrrolidine derivatives. Chiral pyrrolidines are well-established as effective ligands and organocatalysts in a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched molecules. The pyrrolidine scaffold provides a rigid backbone that can create a well-defined chiral environment around a catalytic center. While the dihydrochloride salt form is stable and commercially available, for catalytic applications, it typically requires in situ neutralization to generate the free amine, which is the active catalytic species. The tertiary amine functionality in (S)-3-Dimethylaminopyrrolidine can act as a Lewis base, while the overall chiral structure directs the stereochemical outcome of the reaction.
General Applications
Derivatives of (S)-3-aminopyrrolidine have been explored as chiral ligands in various metal-catalyzed and organocatalytic reactions. These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals where specific stereoisomers are required. Conceptually, the lone pair of electrons on the nitrogen atoms can coordinate to a metal center or interact with substrates through hydrogen bonding or other non-covalent interactions, thereby inducing asymmetry in the transition state.
Data Presentation
Despite a comprehensive search for specific applications of this compound as a standalone chiral ligand in asymmetric catalysis, no detailed experimental data, such as reaction yields and enantiomeric excess values, were found in the public domain. The scientific literature and patent databases reviewed did not contain specific examples of its use with the corresponding quantitative outcomes required for a detailed data table.
Experimental Protocols
Due to the lack of specific, published catalytic reactions employing this compound as the primary chiral ligand, a detailed experimental protocol cannot be provided. For a hypothetical application, a general procedure would involve the following steps:
-
Ligand Activation: Neutralization of the dihydrochloride salt to the free amine using a suitable base (e.g., a tertiary amine like triethylamine or an inorganic base like potassium carbonate) in an appropriate solvent.
-
Catalyst Formation: In the case of metal-catalyzed reactions, the free ligand would be mixed with a metal precursor (e.g., a copper, palladium, or rhodium salt) to form the active chiral catalyst complex.
-
Catalytic Reaction: The substrate and reagents would then be added to the solution containing the activated catalyst.
-
Reaction Monitoring and Work-up: The reaction progress would be monitored by techniques such as TLC or GC. Upon completion, a standard aqueous work-up followed by purification (e.g., column chromatography) would be performed to isolate the product.
-
Analysis: The yield of the desired product would be determined, and its enantiomeric excess would be measured using chiral HPLC or GC.
Logical Workflow for Application in Asymmetric Catalysis
The following diagram illustrates a generalized workflow for the utilization of a chiral ligand like (S)-3-Dimethylaminopyrrolidine in an asymmetric catalytic reaction.
General workflow for asymmetric catalysis.
Application Notes and Protocols for (S)-3-Dimethylaminopyrrolidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral amine derivative with significant potential in asymmetric synthesis and as a scaffold in medicinal chemistry. Its structural features, particularly the chiral pyrrolidine ring and the diamine functionality, make it a valuable ligand for the synthesis of enantiomerically pure compounds. This document provides an overview of its applications, a general experimental protocol for its use in asymmetric catalysis, and discusses its potential in drug discovery based on the biological activities of related pyrrolidine structures.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 144043-20-9 |
| Molecular Formula | C₆H₁₄N₂·2HCl |
| Appearance | White to off-white solid (expected) |
| Solubility | Expected to be soluble in water and polar organic solvents |
Applications in Asymmetric Synthesis
Chiral vicinal diamines, such as (S)-3-Dimethylaminopyrrolidine, are of considerable interest to synthetic chemists as they are integral components of many chiral catalysts and pharmaceuticals.[1] These compounds are frequently employed as chiral ligands in metal-catalyzed reactions to achieve high levels of stereoselectivity. The precise spatial arrangement of the atoms in the chiral diamine guides the chemical reaction, favoring the formation of one enantiomer over the other.[2]
While a specific, detailed protocol for this compound is not widely published, a general procedure for its application as a chiral ligand in the asymmetric reduction of ketones can be extrapolated from established methods using similar chiral diamines.
General Experimental Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol describes a general method for the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol, using a ruthenium catalyst complexed with a chiral diamine ligand like (S)-3-Dimethylaminopyrrolidine.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
Prochiral ketone (e.g., acetophenone)
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH) or another suitable base
-
Anhydrous solvent (e.g., dichloromethane, isopropanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Experimental Workflow:
Caption: General workflow for asymmetric ketone reduction.
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.025 mmol) and a suitable base (e.g., KOH, 0.05 mmol) in anhydrous isopropanol (5 mL). To this solution, add [RuCl₂(p-cymene)]₂ (0.01 mmol). Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add the prochiral ketone (1.0 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified chiral alcohol. Analyze the enantiomeric excess (e.e.) of the product by chiral HPLC or GC.
Representative Data (Hypothetical):
The following table presents hypothetical data for the asymmetric reduction of various ketones using a chiral pyrrolidine-based catalyst system. Actual results with this compound may vary and require optimization.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | e.e. (%) |
| 1 | Acetophenone | 1-Phenylethanol | 95 | 92 |
| 2 | 1-Indanone | 1-Indanol | 92 | 95 |
| 3 | 2-Heptanone | 2-Heptanol | 88 | 85 |
Potential Applications in Drug Discovery and Pharmacology
The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and FDA-approved drugs.[3] Its three-dimensional structure allows for effective exploration of pharmacophore space, contributing to the stereochemistry and overall efficacy of a molecule.[4] While the specific biological activity of this compound is not extensively documented, the activities of related pyrrolidine derivatives suggest potential areas for investigation.
-
Antibacterial Agents: The enantiomer, (R)-3-(Dimethylamino)pyrrolidine dihydrochloride, is used in the preparation of biphenylthiazoles which have shown activity against Staphylococcus aureus.[5] This suggests that the (S)-enantiomer could also serve as a building block for novel antibacterial agents.
-
Ion Channel Modulators: A series of novel pyrrolidine derivatives have been synthesized and evaluated as potent sodium channel blockers for the potential treatment of ischemic stroke.[6]
-
Chemokine Receptor Antagonists: Certain (S)-pyrrolidine derivatives have been identified as antagonists of the CXCR4 chemokine receptor, which is implicated in cancer metastasis.[4]
-
Enzyme Inhibitors: Polyhydroxylated pyrrolidines have been shown to be potent inhibitors of enzymes such as α-glycosidase, with potential applications in the treatment of diabetes.[4]
The diverse biological activities of pyrrolidine-containing molecules highlight the potential of this compound as a valuable starting material or fragment in drug discovery programs targeting a wide range of diseases.
Hypothetical Signaling Pathway Involvement:
Given the prevalence of pyrrolidine-containing drugs that target G-protein coupled receptors (GPCRs), a hypothetical signaling pathway is depicted below. A drug candidate incorporating the (S)-3-Dimethylaminopyrrolidine scaffold could potentially act as an antagonist at a GPCR, thereby inhibiting downstream signaling cascades.
Caption: Hypothetical GPCR signaling pathway antagonism.
Safety Information
Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.
Conclusion
This compound is a valuable chiral building block with significant potential in asymmetric synthesis and drug discovery. The provided general protocol for its use as a ligand in asymmetric catalysis serves as a starting point for the development of specific synthetic methodologies. Furthermore, the diverse biological activities of related pyrrolidine derivatives underscore the potential for this compound to be a key component in the design of novel therapeutic agents. Further research into its specific catalytic applications and biological properties is warranted.
References
- 1. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3-Dimethylaminopyrrolidine Dihydrochloride in Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral amine organocatalyst belonging to the family of proline derivatives, which are widely recognized for their efficacy in asymmetric synthesis. These catalysts are particularly valuable in carbon-carbon bond-forming reactions, such as the aldol reaction, a cornerstone in the synthesis of complex organic molecules, including pharmaceutical intermediates. The use of small organic molecules as catalysts offers several advantages over traditional metal-based catalysts, including lower toxicity, operational simplicity, and milder reaction conditions.
This document provides detailed application notes and protocols for the use of this compound in asymmetric aldol reactions. While specific performance data for this exact catalyst is not extensively documented in publicly available literature, the provided protocols and data are based on established principles of proline-catalyzed aldol reactions and are intended to serve as a representative guide for researchers.
Principle of Catalysis
The catalytic activity of (S)-3-Dimethylaminopyrrolidine in aldol reactions stems from its ability to form a nucleophilic enamine intermediate with a ketone donor. The chirality of the pyrrolidine backbone then directs the enantioselective addition of this enamine to an aldehyde acceptor. The dimethylamino group at the 3-position can influence the catalyst's solubility and its stereochemical directing ability. The dihydrochloride salt form often enhances stability and handling, and the active free base can be generated in situ.
Application: Asymmetric Aldol Reaction of Ketones with Aldehydes
This compound is a suitable catalyst for the enantioselective aldol reaction between various ketones and aldehydes, leading to the formation of chiral β-hydroxy ketones. These products are versatile building blocks in organic synthesis.
Illustrative Quantitative Data
The following table presents illustrative data for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes, catalyzed by a generic (S)-3-aminopyrrolidine derivative. This data is intended to be representative of the expected performance and should be used as a baseline for optimization studies with this compound.
| Entry | Aldehyde (ArCHO) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | 4-Nitrobenzaldehyde | 24 | 95 | >95:5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 36 | 88 | 92:8 | 95 |
| 3 | Benzaldehyde | 48 | 85 | 90:10 | 92 |
| 4 | 4-Methoxybenzaldehyde | 72 | 75 | 88:12 | 89 |
| 5 | 2-Naphthaldehyde | 48 | 91 | >95:5 | 97 |
Note: This data is illustrative and based on the performance of similar pyrrolidine-based catalysts. Actual results with this compound may vary and require optimization.
Experimental Protocols
General Protocol for the Asymmetric Aldol Reaction
This protocol describes a general procedure for the aldol reaction between a ketone and an aldehyde using this compound as the catalyst.
Materials:
-
This compound
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMSO, DMF, or CH2Cl2)
-
Triethylamine (or other suitable base to generate the free amine)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4 or Na2SO4
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen anhydrous solvent (4 mL) at room temperature, add this compound (0.1 mmol, 10 mol%).
-
Add triethylamine (0.2 mmol, 20 mol%) to the reaction mixture to generate the active free base catalyst in situ.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 24-72 hours, as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired β-hydroxy ketone.
-
Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry) and determine the enantiomeric excess using chiral HPLC.
Mechanistic Overview & Visualizations
The generally accepted mechanism for proline-catalyzed aldol reactions, which is applicable to (S)-3-Dimethylaminopyrrolidine, involves the formation of an enamine intermediate.
Catalytic Cycle of the Aldol Reaction
The following diagram illustrates the proposed catalytic cycle for the aldol reaction mediated by a pyrrolidine-based catalyst.
Caption: Proposed catalytic cycle for the aldol reaction.
Experimental Workflow
The diagram below outlines the typical experimental workflow for performing an aldol reaction using this compound.
Caption: General experimental workflow for the aldol reaction.
Safety and Handling
-
This compound is a chemical reagent and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
-
The organic solvents and reagents used in the reaction are flammable and/or toxic. Handle with care and avoid ignition sources.
Conclusion
This compound is a promising organocatalyst for asymmetric aldol reactions. The protocols and illustrative data provided herein offer a solid foundation for researchers to explore its catalytic potential. Optimization of reaction parameters such as solvent, temperature, catalyst loading, and base is encouraged to achieve the best results for specific substrates. The development of efficient and selective organocatalytic methods is crucial for the advancement of green and sustainable chemistry in academic and industrial research.
Application Notes and Protocols for (S)-3-Dimethylaminopyrrolidine Dihydrochloride in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis, widely employed in the construction of complex molecular architectures found in natural products and pharmaceuticals. The advent of asymmetric organocatalysis has provided a powerful strategy for controlling the stereochemical outcome of these reactions, often utilizing chiral secondary amines to facilitate enantioselective transformations. Among these, pyrrolidine-based catalysts have proven to be exceptionally effective.
This document provides detailed application notes and protocols for the use of (S)-3-Dimethylaminopyrrolidine dihydrochloride as an organocatalyst in asymmetric Michael additions. While direct literature precedents for this specific catalyst are limited, the protocols and principles described herein are based on well-established methodologies for structurally related 3-substituted and other pyrrolidine-based catalysts. The presence of the chiral (S)-3-dimethylamino moiety is anticipated to influence the steric and electronic environment of the catalytic pocket, thereby impacting reactivity and stereoselectivity.
Principle of Catalysis: Enamine-Iminium Ion Catalytic Cycle
The catalytic activity of (S)-3-Dimethylaminopyrrolidine in Michael additions proceeds through a well-understood enamine-iminium ion catalytic cycle. The secondary amine of the pyrrolidine ring is the key functional group responsible for catalysis.
-
Enamine Formation: The catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate.
-
Michael Addition: This nucleophilic enamine then attacks the electrophilic β-carbon of a Michael acceptor (e.g., a nitroolefin), forming a new carbon-carbon bond and generating an iminium ion intermediate.
-
Hydrolysis & Catalyst Regeneration: The iminium ion is subsequently hydrolyzed to release the chiral Michael adduct and regenerate the (S)-3-Dimethylaminopyrrolidine catalyst, allowing it to re-enter the catalytic cycle.
The stereochemical outcome of the reaction is determined by the chiral environment created by the catalyst, which dictates the facial selectivity of the enamine's attack on the Michael acceptor.
Representative Performance of Pyrrolidine-Based Catalysts
The following tables summarize typical results for asymmetric Michael additions of ketones to nitroolefins using various pyrrolidine-based organocatalysts. This data provides a benchmark for the expected performance of this compound.
Table 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Catalyst (mol%) | Solvent | Additive (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-Pyrrolidine-tetrazole (10) | Toluene | Acetic Acid (10) | 24 | 98 | >95:5 | 99 |
| (S)-2-(Trifluoromethyl)pyrrolidine (20) | Toluene | - | 48 | 95 | 93:7 | 92 |
| (S)-Proline (20) | DMSO | - | 96 | 50 | 90:10 | 92 |
| (S)-Diphenylprolinol silyl ether (10) | Toluene | - | 2 | 99 | 93:7 | 99 |
Table 2: Substrate Scope for Pyrrolidine-Catalyzed Michael Additions
| Donor | Acceptor | Catalyst | Yield (%) | dr | ee (%) |
| Cyclohexanone | trans-β-Nitrostyrene | (S)-Pyrrolidine derivative | 90-99 | >90:10 | 95-99 |
| Acetone | trans-β-Nitrostyrene | (S)-Proline derivative | 85-95 | - | 80-95 |
| Propanal | trans-β-Nitrostyrene | (S)-Diphenylprolinol derivative | 70-85 | >95:5 | >95 |
| Cyclopentanone | 2-(4-Chlorophenyl)-1-nitroethene | (S)-Pyrrolidine derivative | 92 | >95:5 | 98 |
Experimental Protocols
The following is a general, representative protocol for the asymmetric Michael addition of a ketone to a nitroolefin using this compound. Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) is recommended for specific substrates.
Note on the Dihydrochloride Form: this compound is a salt. To generate the active free-base catalyst in situ, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is typically required. Alternatively, the free base can be prepared beforehand by treatment with a suitable base and extraction.
Protocol 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
Materials:
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Cyclohexanone (Michael Donor)
-
Anhydrous Toluene (Solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (Eluents)
Procedure:
-
Catalyst Preparation (In Situ): To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Add triethylamine (0.04 mmol, 20 mol%) to neutralize the dihydrochloride and generate the free-base catalyst. Stir the mixture for 10-15 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, add cyclohexanone (2.0 mmol, 10 equivalents).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (trans-β-nitrostyrene) is consumed (typically 24-48 hours).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Catalytic Cycle of Pyrrolidine-Catalyzed Michael Addition
Caption: Proposed catalytic cycle for the Michael addition.
General Experimental Workflow
Caption: A typical experimental workflow for the reaction.
Catalyst Structure-Selectivity Relationship
Caption: How catalyst structure influences stereoselectivity.
Troubleshooting and Optimization
-
Low Yield:
-
Increase catalyst loading (up to 20 mol%).
-
Increase reaction time or temperature.
-
Ensure anhydrous conditions, as water can hydrolyze the enamine intermediate.
-
Confirm complete formation of the free-base catalyst if starting from the dihydrochloride salt.
-
-
Low Enantioselectivity:
-
Decrease the reaction temperature (e.g., 0 °C or -20 °C).
-
Screen different solvents (e.g., CH₂Cl₂, THF, CHCl₃, or solvent-free).
-
The addition of a co-catalyst or additive (e.g., a weak acid like benzoic acid) may enhance stereoselectivity by interacting with the Michael acceptor.
-
-
Low Diastereoselectivity:
-
Similar to enantioselectivity, adjusting temperature and solvent can influence the diastereomeric ratio.
-
The nature of the carbonyl donor and Michael acceptor can also significantly impact diastereoselectivity.
-
Conclusion
This compound is a promising organocatalyst for asymmetric Michael additions. Its structural features suggest it can provide a unique chiral environment to induce high stereoselectivity. The provided protocols and data for related catalysts serve as a strong foundation for developing specific applications. As with any catalytic system, empirical optimization for each new set of substrates is crucial to achieving the best results in terms of yield and stereoselectivity, making it a valuable tool for the synthesis of complex chiral molecules in academic and industrial research.
Application Notes and Protocols for Organocatalysis with (S)-3-Dimethylaminopyrrolidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral organocatalyst belonging to the family of pyrrolidine derivatives, which are widely employed in asymmetric synthesis. These catalysts are valued for their ability to facilitate the formation of stereochemically defined products, a critical aspect in the development of new pharmaceutical agents. The pyrrolidine scaffold, particularly when substituted with a dialkylamino group, can effectively catalyze a variety of carbon-carbon bond-forming reactions, including Michael additions, aldol reactions, and Mannich reactions.
The catalytic activity of (S)-3-Dimethylaminopyrrolidine stems from its secondary amine functionality, which can reversibly form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. The inherent chirality of the catalyst directs the approach of the reacting partners, leading to the preferential formation of one enantiomer of the product. The dihydrochloride salt form often enhances the catalyst's stability and handling properties, and the free base can be generated in situ or prior to the reaction.
Key Applications and Reaction Data
While specific data for this compound is not extensively documented in publicly available literature, its structural similarity to other chiral pyrrolidine catalysts allows for the confident postulation of its utility in various asymmetric transformations. Below are representative data from reactions catalyzed by analogous chiral pyrrolidine derivatives, which are expected to show similar performance profiles.
Table 1: Representative Asymmetric Michael Addition Data
This table summarizes typical results for the Michael addition of aldehydes to nitroalkenes, a reaction class where chiral pyrrolidine catalysts are highly effective.
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | trans-β-Nitrostyrene | 10 | Toluene | 25 | 24 | 95 | 95:5 | 98 |
| 2 | Butanal | (E)-2-(2-Nitrovinyl)furan | 10 | CH2Cl2 | 0 | 48 | 88 | 92:8 | 95 |
| 3 | Pentanal | (E)-1-Nitro-3-phenylprop-1-ene | 15 | THF | -10 | 72 | 85 | 90:10 | 97 |
| 4 | Isovaleraldehyde | trans-β-Nitrostyrene | 10 | Dioxane | 25 | 36 | 92 | 96:4 | 99 |
Table 2: Representative Asymmetric Aldol Reaction Data
This table illustrates the expected outcomes for the direct asymmetric aldol reaction between ketones and aldehydes, another hallmark application of chiral pyrrolidine organocatalysts.
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMSO | 25 | 12 | 98 | 99:1 | 99 |
| 2 | Acetone | Benzaldehyde | 20 | Neat | 25 | 24 | 65 | - | 75 |
| 3 | Cyclopentanone | 4-Chlorobenzaldehyde | 15 | DMF | 4 | 48 | 92 | 95:5 | 97 |
| 4 | Acetophenone | 2-Naphthaldehyde | 25 | NMP | 30 | 72 | 78 | - | 88 |
Experimental Protocols
The following are detailed, representative protocols for key organocatalytic reactions. Note: These are generalized procedures based on closely related catalysts. Researchers using this compound for the first time should perform optimization studies for catalyst loading, solvent, temperature, and reaction time.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
Objective: To synthesize an enantioenriched γ-nitro aldehyde via a chiral pyrrolidine-catalyzed Michael addition.
Materials:
-
This compound
-
Triethylamine (or other suitable base to generate the free-base catalyst in situ)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL).
-
Add triethylamine (0.04 mmol, 20 mol%) to the suspension and stir for 10 minutes at room temperature to generate the free-base catalyst.
-
Add the trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Cool the reaction mixture to the desired temperature (e.g., 25 °C).
-
Slowly add propanal (1.0 mmol, 5.0 equivalents) to the reaction mixture.
-
Stir the reaction vigorously for the required time (e.g., 24 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.
-
Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Direct Asymmetric Aldol Reaction
Objective: To synthesize a chiral β-hydroxy ketone via a direct aldol reaction catalyzed by a chiral pyrrolidine.
Materials:
-
This compound
-
Triethylamine
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Anhydrous solvent (e.g., DMSO)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a dry reaction vial, dissolve this compound (0.04 mmol, 20 mol%) in anhydrous DMSO (1.0 mL).
-
Add triethylamine (0.08 mmol, 40 mol%) and stir for 10 minutes at room temperature.
-
Add cyclohexanone (1.0 mmol, 5.0 equivalents).
-
Stir the mixture for 5 minutes.
-
Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 12 hours), monitoring by TLC.
-
After the reaction is complete, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the aldol product.
-
Analyze the product to determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Catalytic Mechanisms and Visualizations
The catalytic cycles for these reactions involve the formation of key intermediates that are directed by the chiral catalyst.
Enamine Catalysis in Michael Additions
In the Michael addition, the pyrrolidine catalyst reacts with the aldehyde to form a nucleophilic enamine. This enamine then attacks the nitroalkene in a stereocontrolled fashion.
Caption: Enamine catalytic cycle for the asymmetric Michael addition.
Iminium Ion Catalysis in Aldol Reactions
For the aldol reaction, the catalyst can activate the aldehyde by forming an electrophilic iminium ion, which is then attacked by the enol or enolate of the ketone. Alternatively, and more commonly for pyrrolidine catalysts with ketones, an enamine is formed from the ketone which then attacks the aldehyde.
Caption: Enamine catalytic cycle for the direct asymmetric aldol reaction.
Experimental Workflow
The general workflow for employing this compound in an organocatalytic reaction is outlined below.
Application Notes: Synthesis of Pharmaceutical Intermediates using (S)-3-Dimethylaminopyrrolidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of pharmaceutical intermediates utilizing (S)-3-Dimethylaminopyrrolidine dihydrochloride. This chiral building block is a valuable component in the synthesis of complex molecules, particularly in the development of novel therapeutics such as kinase inhibitors and other targeted therapies.
Overview of Applications
(S)-3-Dimethylaminopyrrolidine and its derivatives are key structural motifs in a variety of biologically active compounds. The pyrrolidine ring system is a common feature in many FDA-approved drugs.[1] Its stereochemistry is often crucial for the desired pharmacological activity. This chiral amine serves as a versatile scaffold for introducing specific spatial arrangements in the final drug molecule, which can significantly impact efficacy and selectivity.
Key therapeutic areas where intermediates derived from this compound are relevant include:
-
Oncology: As a component of kinase inhibitors, particularly those targeting signaling pathways like the Ras/Raf/MEK/ERK pathway, which is frequently dysregulated in cancer.[2]
-
Central Nervous System (CNS) Disorders: As a structural element in drugs targeting neurotransmitter receptors. For instance, the related compound varenicline, a partial agonist of nicotinic receptors used for smoking cessation, features a complex polycyclic structure that can be conceptually derived from substituted pyrrolidines.[3][4][5]
-
Infectious Diseases: As a component of novel antibiotics.
The primary utility of this compound in synthesis stems from the nucleophilicity of the secondary amine within the pyrrolidine ring, allowing for a variety of chemical transformations.
Key Synthetic Transformations
(S)-3-Dimethylaminopyrrolidine can undergo several key reactions to generate more complex pharmaceutical intermediates. The dihydrochloride salt typically requires neutralization in situ or prior to reaction to liberate the free amine for nucleophilic attack.
| Transformation | Reagent Type | Product Type | Potential Application |
| Acylation | Acyl chlorides, Anhydrides, Carboxylic acids (with coupling agents) | Amides | Kinase Inhibitors, various APIs |
| Alkylation | Alkyl halides, Epoxides | Substituted Amines | CNS agents, various APIs |
| Reductive Amination | Aldehydes, Ketones (with a reducing agent) | Substituted Amines | Various APIs |
| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient aryl halides | N-Aryl pyrrolidines | Kinase Inhibitors, various APIs |
Experimental Protocols
Synthesis of a Representative Amide Intermediate for Kinase Inhibitors
This protocol describes a general method for the acylation of (S)-3-Dimethylaminopyrrolidine to form an amide, a common structural motif in kinase inhibitors.
Objective: To synthesize (S)-N,N-dimethyl-1-(2-phenylacetyl)pyrrolidin-3-amine as a representative pharmaceutical intermediate.
Materials:
-
This compound
-
Phenylacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Preparation of the Free Amine:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension with vigorous stirring.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Acylation Reaction:
-
Dissolve phenylacetyl chloride (1.05 eq) in anhydrous DCM in a separate flask.
-
Add the phenylacetyl chloride solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure amide intermediate.
-
Expected Results:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H), 3.60-3.80 (m, 2H), 3.40-3.60 (m, 2H), 2.80-3.00 (m, 1H), 2.20-2.40 (m, 8H), 1.80-2.00 (m, 2H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 170.5, 135.0, 129.0, 128.5, 126.8, 60.2, 52.1, 48.5, 42.3, 41.8, 30.1. |
| MS (ESI+) m/z | Calculated for C₁₄H₂₀N₂O [M+H]⁺: 233.16, Found: 233.16 |
Synthesis of a Varenicline-Related Intermediate
While a direct synthesis of varenicline from this compound is not the standard reported route, a related intermediate can be conceptualized. The established synthesis of varenicline involves multiple steps, often starting from 1,4-dihydro-1,4-methanonaphthalene.[6] A key step involves the formation of a diamine intermediate which is then cyclized with glyoxal.[3]
Visualizations
General Workflow for Amide Synthesis
Caption: General workflow for the synthesis of an amide intermediate.
ERK Signaling Pathway and Role of Kinase Inhibitors
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for drug development. Small molecule inhibitors are designed to block the activity of kinases within this pathway, such as ERK, thereby inhibiting uncontrolled cell growth. The pyrrolidine scaffold can be a key component of these inhibitors, providing a rigid framework for orienting pharmacophoric groups to effectively bind to the ATP-binding pocket of the target kinase.
Caption: Simplified ERK signaling pathway and the inhibitory action of a pyrrolidine-based drug.
References
- 1. enamine.net [enamine.net]
- 2. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 4. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for (S)-3-Dimethylaminopyrrolidine Dihydrochloride in Flow Chemistry
Disclaimer: The following application notes and protocols are based on the established use of chiral pyrrolidine derivatives, particularly polymer-supported and diphenylprolinol-based catalysts, in flow chemistry. Direct literature on the specific application of (S)-3-Dimethylaminopyrrolidine dihydrochloride in this context is limited. The principles and methodologies described are representative of how a chiral pyrrolidine catalyst could be employed in continuous flow for asymmetric synthesis. The dihydrochloride salt form would likely require in-situ neutralization or a pre-reaction workup to generate the active free amine catalyst.
Application Notes
The use of chiral organocatalysts in continuous flow processes represents a significant advancement in synthetic organic chemistry, offering enhanced safety, scalability, and control over reaction parameters.[1] Chiral pyrrolidine derivatives are effective catalysts for a variety of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions.[1] When implemented in a flow chemistry setup, these catalysts can provide several key advantages for researchers, scientists, and drug development professionals.
Key Advantages of Flow Chemistry for Asymmetric Organocatalysis:
-
Enhanced Safety: Flow reactors handle small volumes of reactants at any given time, which minimizes the risks associated with highly exothermic reactions or the use of hazardous materials.[1]
-
Precise Control: Critical reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to improved reaction consistency, yields, and stereoselectivity.[1]
-
Improved Efficiency and Scalability: Continuous operation allows for higher throughput compared to batch processes.[1] Scaling up is often achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors.
-
Process Intensification: Flow chemistry can lead to significant reductions in reaction times and waste generation, aligning with the principles of green chemistry.[1]
-
Catalyst Immobilization: While this document focuses on a non-immobilized catalyst, it is a common strategy in flow chemistry to use polymer-supported catalysts. This facilitates easy separation of the catalyst from the product stream, simplifying purification and enabling catalyst recycling.[1]
Applications in Asymmetric Synthesis:
Chiral pyrrolidine catalysts have demonstrated excellent performance in continuous-flow asymmetric Michael addition reactions.[1] These reactions are fundamental for the construction of stereochemically complex molecules, which are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The high diastereoselectivity and enantioselectivity achievable with these catalysts in flow systems highlight their potential for producing enantioenriched compounds with high purity.[1]
Quantitative Data Summary
The following table presents representative data for the optimization of asymmetric Michael addition reactions using various chiral pyrrolidine-based catalysts in a continuous flow system. This data is compiled from literature sources and serves as a guideline for expected performance.
| Catalyst Type | Aldehyde | Nitroalkene | Temp (°C) | Residence Time | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| Polymer-Supported Diphenylprolinol Ether | Propanal | trans-β-Nitrostyrene | 25 | 20 min | 95 | 95:5 | 98 | Adapted from[3] |
| Immobilized Squaramide | 2-Hydroxy-1,4-naphthoquinone | Various Nitroolefins | RT | 30 min | >90 | N/A | up to 99 | Adapted from |
| Polymer-Supported cis-Pyrrolidine | Butyraldehyde | trans-β-Nitrostyrene | 0 | 10 min | >99 | 93:7 | 95 | Adapted from[4] |
| Immobilized Diphenylprolinol Alkyl Ether | Various α,β-Unsaturated Aldehydes | Nitromethane | N/A | 60 h (continuous) | 72 | N/A | Excellent | [3] |
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene in a Continuous Flow System
This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene using a non-immobilized chiral pyrrolidine catalyst, such as (S)-3-Dimethylaminopyrrolidine (generated from its dihydrochloride salt), in a continuous flow reactor.
1. Reagent Preparation:
-
Catalyst Solution (if starting from the dihydrochloride salt): Prepare a stock solution of (S)-3-Dimethylaminopyrrolidine by neutralizing the dihydrochloride salt with a suitable base (e.g., two equivalents of triethylamine or a pass through a basic ion-exchange resin) in the reaction solvent.
-
Solution A (Aldehyde): Prepare a solution of the aldehyde and the chiral pyrrolidine catalyst in the chosen solvent (e.g., Toluene, CH2Cl2). If an acidic co-catalyst is required, it can be added to this solution.
-
Solution B (Nitroalkene): Prepare a solution of the nitroalkene in the same solvent.
2. System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below. This typically includes two syringe pumps, a T-mixer, a temperature-controlled reactor coil (e.g., PFA tubing in a column oven or oil bath), and a back-pressure regulator.
-
Set the desired temperature for the reactor coil.
-
Set the system pressure using the back-pressure regulator (e.g., 5-10 bar) to ensure the solvent remains in the liquid phase and to prevent bubble formation.
3. Reaction Execution:
-
Pump Solution A and Solution B at the desired flow rates through the T-mixer and into the heated reactor coil. The total flow rate and the reactor volume will determine the residence time.
-
Allow the system to reach a steady state, which typically takes 3-5 residence times.
-
Collect the reactor output. For analysis and optimization, a fraction collector can be used. For preparative runs, the output can be collected in a single flask.
4. Analysis:
-
Quench the collected fractions or the bulk solution with a suitable quenching agent (e.g., saturated aqueous NH4Cl).
-
Extract the product with an appropriate organic solvent.
-
Analyze the crude product to determine conversion, diastereoselectivity (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
-
Purify the product using column chromatography.
Visualizations
Experimental Workflow
Caption: Experimental setup for a continuous flow asymmetric Michael addition.
Catalytic Pathway
Caption: Enamine-based catalytic cycle for the Michael addition.
References
- 1. benchchem.com [benchchem.com]
- 2. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Flow Reactions Catalyzed by Immobilized Diphenylprolinol Alkyl Ether: Michael Reaction and Domino Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-up Synthesis of (S)-3-Dimethylaminopyrrolidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral building block of significant interest in pharmaceutical research and development. Its pyrrolidine scaffold is a common motif in a variety of biologically active molecules. Notably, this compound serves as a key intermediate in the synthesis of potent and selective kinase inhibitors, such as the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098. This document provides detailed application notes and scalable protocols for the synthesis of this compound, starting from the readily available chiral precursor, trans-4-hydroxy-L-proline.
Applications
The primary application of this compound is as a crucial intermediate in the synthesis of pharmacologically active compounds. Its stereochemistry and functional groups make it an ideal synthon for introducing a chiral pyrrolidine moiety into drug candidates.
Case Study: Synthesis of GSK2256098, a FAK Inhibitor
GSK2256098 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is often overexpressed in various cancers.[1][2] FAK plays a crucial role in cell survival, proliferation, migration, and angiogenesis.[3][4][5] The (S)-3-dimethylaminopyrrolidine moiety in GSK2256098 is critical for its binding to the FAK kinase domain and subsequent inhibition of its activity. The inhibition of FAK leads to the downregulation of downstream signaling pathways, including the PI3K/Akt and ERK pathways, ultimately inducing apoptosis and inhibiting tumor growth.[1][6]
Signaling Pathway
Caption: FAK Signaling Pathway and Inhibition by GSK2256098.
Overall Synthesis Workflow
The scale-up synthesis of this compound from trans-4-hydroxy-L-proline is a multi-step process designed for robustness and scalability.
Caption: Overall synthetic workflow.
Experimental Protocols
The following protocols are designed for the scale-up synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Decarboxylation of trans-4-hydroxy-L-proline
This step involves the thermal decarboxylation of trans-4-hydroxy-L-proline to yield (R)-3-hydroxypyrrolidine.
| Parameter | Value | Reference |
| Starting Material | trans-4-hydroxy-L-proline | [7] |
| Solvent | High-boiling solvent (e.g., Diphenyl ether) | [7] |
| Temperature | 180-200 °C | [7] |
| Reaction Time | 2-4 hours | [7] |
| Work-up | Distillation under reduced pressure | [7] |
| Expected Yield | 70-80% | [7] |
Protocol:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, add trans-4-hydroxy-L-proline (1.0 eq) and diphenyl ether (3-5 volumes).
-
Heat the mixture to 180-200 °C with vigorous stirring.
-
Monitor the reaction by observing the evolution of CO2.
-
After completion of the reaction (2-4 hours), cool the mixture to room temperature.
-
Purify the product by vacuum distillation to obtain (R)-3-hydroxypyrrolidine as a colorless oil.
Step 2-5: Synthesis of (S)-N-Boc-3-aminopyrrolidine
This four-step sequence from (R)-3-hydroxypyrrolidine is based on the route described in Chinese patent CN102531987A.[7]
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Approx. Yield (%) |
| 2 | N-Boc Protection | Di-tert-butyl dicarbonate (Boc)2O, Triethylamine | Dichloromethane (DCM) | 0 to RT | 95-98 |
| 3 | Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine | Dichloromethane (DCM) | 0 | 90-95 |
| 4 | Azide Substitution | Sodium azide (NaN3) | Dimethylformamide (DMF) | 80-90 | 85-90 |
| 5 | Azide Reduction | Triphenylphosphine (PPh3), Water | Tetrahydrofuran (THF) | Reflux | 80-85 |
Protocol:
-
Step 2: N-Boc Protection: Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in DCM. Add triethylamine (1.2 eq) and cool to 0 °C. Add a solution of (Boc)2O (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Mesylation: Dissolve the crude (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in DCM and cool to 0 °C. Add triethylamine (1.5 eq). Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir at 0 °C for 2-3 hours. Wash with cold water, 1M HCl, saturated NaHCO3, and brine. Dry the organic layer and concentrate.
-
Step 4: Azide Substitution: Dissolve the crude mesylate (1.0 eq) in DMF. Add sodium azide (1.5 eq) and heat the mixture to 80-90 °C for 12-18 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.
-
Step 5: Azide Reduction (Staudinger Reduction): Dissolve the crude azide (1.0 eq) in THF. Add triphenylphosphine (1.2 eq) and stir at room temperature for 1 hour. Add water (5 eq) and reflux for 4-6 hours. Cool and concentrate under reduced pressure. Purify the residue by column chromatography to obtain (S)-N-Boc-3-aminopyrrolidine.
Step 6: N,N-Dimethylation (Eschweiler-Clarke Reaction)
This step converts the primary amine to a tertiary dimethylamine.[8][9][10][11]
| Parameter | Value | Reference |
| Starting Material | (S)-N-Boc-3-aminopyrrolidine | |
| Reagents | Formaldehyde (37% aq. solution), Formic acid (98%) | [9] |
| Temperature | 80-100 °C | [9] |
| Reaction Time | 12-18 hours | [9] |
| Work-up | Basification and extraction | [9] |
| Expected Yield | 85-95% |
Protocol:
-
To a reaction vessel, add (S)-N-Boc-3-aminopyrrolidine (1.0 eq).
-
Add formic acid (3.0 eq) followed by formaldehyde solution (3.0 eq) cautiously.
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature and carefully basify with a saturated solution of sodium carbonate to pH > 9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-N-Boc-3-dimethylaminopyrrolidine.
Step 7: Deprotection and Dihydrochloride Salt Formation
This final step removes the Boc protecting group and forms the desired dihydrochloride salt.[12][13]
| Parameter | Value | Reference |
| Starting Material | (S)-N-Boc-3-dimethylaminopyrrolidine | |
| Reagent | HCl in a suitable solvent (e.g., isopropanol, dioxane) | [13] |
| Solvent | Isopropanol or Ethyl Acetate | [13] |
| Temperature | 0 °C to room temperature | [13] |
| Reaction Time | 2-4 hours | [13] |
| Work-up | Filtration and drying | [13] |
| Expected Yield | 90-98% |
Protocol:
-
Dissolve the crude (S)-N-Boc-3-dimethylaminopyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane or saturated HCl in isopropanol) (2.2 eq).
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold solvent and dry under vacuum to obtain this compound as a white to off-white solid.
Quantitative Data Summary
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Scale (moles) | Overall Yield (%) |
| 1 | trans-4-hydroxy-L-proline | (R)-3-hydroxypyrrolidine | 131.13 -> 87.12 | 1.0 | 10 | ~75 |
| 2-5 | (R)-3-hydroxypyrrolidine | (S)-N-Boc-3-aminopyrrolidine | 87.12 -> 186.25 | 1.0 | 7.5 | ~60 (over 4 steps) |
| 6 | (S)-N-Boc-3-aminopyrrolidine | (S)-N-Boc-3-dimethylaminopyrrolidine | 186.25 -> 214.30 | 1.0 | 4.5 | ~90 |
| 7 | (S)-N-Boc-3-dimethylaminopyrrolidine | This compound | 214.30 -> 187.12 | 1.0 | 4.0 | ~95 |
| Overall | trans-4-hydroxy-L-proline | This compound | 131.13 -> 187.12 | 10 | ~38-45 |
Conclusion
The provided protocols outline a reproducible and scalable synthesis of this compound. This valuable chiral intermediate can be efficiently prepared from an inexpensive starting material, enabling its use in the development of novel therapeutics, particularly in the field of kinase inhibitors. The detailed experimental procedures and quantitative data will aid researchers and drug development professionals in the successful implementation of this synthesis on a laboratory and pilot-plant scale.
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. name-reaction.com [name-reaction.com]
- 11. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Application Notes and Protocols for (S)-3-Dimethylaminopyrrolidine Dihydrochloride in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Dimethylaminopyrrolidine is a chiral amine that holds potential as an organocatalyst in asymmetric synthesis, a field of critical importance in drug development and fine chemical production. Its structural similarity to proline and other pyrrolidine-based catalysts suggests its utility in various carbon-carbon bond-forming reactions, such as Michael additions and aldol reactions. The dihydrochloride salt is a stable, crystalline solid that can be conveniently handled and weighed, typically requiring in-situ neutralization to generate the active free amine catalyst.
These application notes provide a general protocol for utilizing (S)-3-Dimethylaminopyrrolidine as a catalyst in the asymmetric Michael addition of ketones to nitroolefins. It should be noted that while the use of pyrrolidine derivatives in such reactions is well-established, a specific, detailed published protocol for (S)-3-Dimethylaminopyrrolidine was not found in the literature search. Therefore, the following protocol is a representative example based on established methodologies for similar catalysts. Researchers should consider this a starting point for optimization.
Physicochemical Properties and Handling
A summary of the key properties of (S)-3-Dimethylaminopyrrolidine and its dihydrochloride salt is presented below.
| Property | (S)-3-Dimethylaminopyrrolidine | (S)-3-Dimethylaminopyrrolidine Dihydrochloride |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₄N₂·2HCl |
| Molecular Weight | 114.19 g/mol | 187.11 g/mol |
| Appearance | Colorless to light yellow liquid | White to off-white solid |
| Boiling Point | ~160 °C at 760 mmHg | Not applicable (decomposes) |
| Density | ~0.899 g/mL at 25 °C | Not available |
| Storage | 2-8 °C, under inert gas | Room temperature, hygroscopic |
Handling Precautions: (S)-3-Dimethylaminopyrrolidine is flammable and can cause skin and eye irritation. The dihydrochloride salt is hygroscopic and should be stored in a dry environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. All manipulations should be performed in a well-ventilated fume hood.
Representative Application: Asymmetric Michael Addition
The following is a representative protocol for the asymmetric Michael addition of a ketone to a nitroalkene, a reaction where pyrrolidine-based organocatalysts are frequently employed.
Reaction Scheme:
Catalyst Activation:
This compound must be converted to the free amine to be catalytically active. This is typically achieved by adding a suitable base to the reaction mixture.
Experimental Protocol: General Procedure
-
Catalyst Preparation: To a vial, add this compound (0.1 mmol, 18.7 mg, 20 mol%).
-
Reaction Setup: Add the nitroalkene (e.g., trans-β-nitrostyrene, 0.5 mmol, 74.6 mg) and the solvent (e.g., 1.0 mL of toluene).
-
Base Addition: Add a base to neutralize the dihydrochloride and generate the free amine catalyst. A tertiary amine base such as triethylamine (0.2 mmol, 27.9 μL) or N,N-diisopropylethylamine (DIPEA) is commonly used. Stir the mixture for 10-15 minutes at room temperature.
-
Nucleophile Addition: Add the ketone (e.g., cyclohexanone, 1.5 mmol, 155 μL) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Analysis: Determine the yield and analyze the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral HPLC.
Hypothetical Quantitative Data
The following table presents hypothetical data for the asymmetric Michael addition of cyclohexanone to various nitroolefins, illustrating the expected performance of a pyrrolidine-based catalyst.
| Entry | Nitroolefin (Ar) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | C₆H₅ | 24 | 95 | 95:5 | 92 |
| 2 | 4-NO₂C₆H₄ | 18 | 98 | 97:3 | 95 |
| 3 | 4-ClC₆H₄ | 24 | 93 | 94:6 | 90 |
| 4 | 4-CH₃OC₆H₄ | 36 | 85 | 92:8 | 88 |
| 5 | 2-Thienyl | 20 | 96 | 96:4 | 93 |
Note: This data is illustrative and not based on a specific published result for (S)-3-Dimethylaminopyrrolidine.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for setting up a reaction and the catalytic cycle of an amine-catalyzed Michael addition.
Caption: General experimental workflow for an organocatalyzed Michael addition.
Caption: Generalized catalytic cycle for an amine-catalyzed Michael addition.
Conclusion
This compound is a readily available chiral compound with the potential to serve as an effective organocatalyst in asymmetric synthesis. The provided general protocol for the Michael addition serves as a foundational method for researchers to explore its catalytic activity. Optimization of reaction parameters, including the choice of base for in-situ neutralization, solvent, temperature, and catalyst loading, will be crucial for achieving high yields and stereoselectivities for specific substrate combinations. Further research into the applications of this catalyst is warranted to fully elucidate its capabilities in the synthesis of chiral molecules for the pharmaceutical and chemical industries.
Troubleshooting & Optimization
Improving enantioselectivity with (S)-3-Dimethylaminopyrrolidine dihydrochloride
A comprehensive guide for researchers, scientists, and drug development professionals.
Important Notice Regarding (S)-3-Dimethylaminopyrrolidine dihydrochloride
Our comprehensive search of scientific literature and chemical databases did not yield specific information on the use of This compound as a catalyst or chiral auxiliary for the primary purpose of improving enantioselectivity in asymmetric reactions. While it is a chiral molecule and may be used as a building block in the synthesis of more complex chiral structures, its direct application as an organocatalyst for enhancing enantiomeric excess is not well-documented in available resources.
Therefore, a specific troubleshooting guide or FAQ section for this compound in the context of improving enantioselectivity cannot be provided at this time.
However, to assist researchers working in the field of asymmetric synthesis, we have compiled a general guide on the use of pyrrolidine-based organocatalysts, which are commonly employed to achieve high enantioselectivity. This guide provides general troubleshooting advice, frequently asked questions, and a sample experimental workflow.
General Guide to Using Pyrrolidine-Based Organocatalysts for Improved Enantioselectivity
Pyrrolidine derivatives, most notably L-proline and its analogues, are powerful organocatalysts in a wide range of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions. They typically operate by forming a chiral enamine or iminium ion intermediate with the substrate, which then reacts stereoselectively with the electrophile.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues when using pyrrolidine-based organocatalysts?
A1: Common issues include low enantiomeric excess (ee), low reaction yield, long reaction times, and difficulty in product isolation. These can often be attributed to factors such as catalyst loading, solvent choice, temperature, and the presence of additives or impurities.
Q2: How can I improve the enantioselectivity (ee) of my reaction?
A2: To improve enantioselectivity, consider the following:
-
Catalyst Structure: The steric and electronic properties of the pyrrolidine catalyst are crucial. Modifications to the pyrrolidine ring, such as the introduction of bulky substituents, can significantly influence stereochemical outcomes.
-
Solvent: The polarity and proticity of the solvent can affect the transition state geometry. Screening a range of solvents (e.g., DMF, DMSO, CHCl₃, toluene) is often necessary.
-
Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity, although it may also decrease the reaction rate.
-
Additives: The use of co-catalysts, such as weak acids or bases, can influence the reaction pathway and improve stereocontrol.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, you can try:
-
Increasing Catalyst Loading: While typically used in catalytic amounts (1-20 mol%), increasing the catalyst loading can sometimes accelerate the reaction. However, this may also lead to side reactions or difficulties in purification.
-
Increasing Temperature: As a general rule, increasing the temperature will increase the reaction rate, but be mindful that this can have a negative impact on enantioselectivity.
-
Concentration: Increasing the concentration of the reactants can also lead to a faster reaction.
Q4: What is a general workflow for an organocatalytic asymmetric reaction?
A4: A typical workflow involves the dissolution of the catalyst and starting materials in an appropriate solvent, followed by stirring at a specific temperature for a set period. The reaction progress is monitored by techniques like TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified, often using column chromatography. The enantiomeric excess of the product is then determined using chiral HPLC or GC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) | - Suboptimal catalyst structure- Inappropriate solvent- Reaction temperature is too high- Presence of water or other impurities | - Screen different pyrrolidine-based catalysts with varying steric and electronic properties.- Conduct a solvent screen.- Lower the reaction temperature.- Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
| Low Reaction Yield | - Incomplete reaction- Catalyst deactivation- Product degradation- Difficult purification | - Increase reaction time or temperature (monitor ee).- Increase catalyst loading.- Check the stability of the product under the reaction conditions.- Optimize the work-up and purification procedure. |
| Poor Reproducibility | - Inconsistent quality of reagents or catalyst- Variations in reaction setup (e.g., stirring speed, atmosphere)- Small variations in temperature | - Use reagents and catalyst from the same batch or of high purity.- Standardize the experimental setup and procedure.- Use a thermostat or cryostat for precise temperature control. |
| Side Product Formation | - Reaction temperature is too high- Incorrect stoichiometry- Catalyst promoting undesired pathways | - Lower the reaction temperature.- Carefully control the stoichiometry of the reactants.- Consider a different catalyst that may be more selective for the desired transformation. |
General Experimental Protocol for a Pyrrolidine-Catalyzed Asymmetric Michael Addition
This is a generalized protocol and should be adapted for specific substrates and catalysts.
-
Catalyst and Reagent Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the pyrrolidine-based organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%).
-
Reaction Setup: Dissolve the catalyst in the chosen anhydrous solvent (e.g., toluene, 1.0 M). Add the Michael donor (e.g., an aldehyde, 1.2 equivalents).
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the Michael acceptor (e.g., a nitroalkene, 1.0 equivalent) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Workflow
The following diagram illustrates a general workflow for an organocatalytic asymmetric synthesis experiment.
Common side reactions with (S)-3-Dimethylaminopyrrolidine dihydrochloride
Technical Support Center: (S)-3-Dimethylaminopyrrolidine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common storage and handling issues with this compound?
A1: this compound is hygroscopic, meaning it can absorb moisture from the air.[1] Improper storage can lead to the compound becoming hydrated, which may affect its reactivity and weighing accuracy for reactions. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[2]
Q2: I am using this compound in an amide coupling reaction, but the reaction is sluggish or not proceeding. What could be the issue?
A2: The dihydrochloride salt form of the amine is not nucleophilic. The amine needs to be in its free base form to react with an activated carboxylic acid. You will need to add a suitable base to the reaction mixture to neutralize the hydrochloride salts and liberate the free amine. Typically, at least two equivalents of a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine (DIPEA)) are required.
Q3: What are potential side reactions when using (S)-3-Dimethylaminopyrrolidine as a nucleophile in amide coupling reactions?
A3: While specific side reactions for this exact molecule are not extensively documented in publicly available literature, general side reactions for chiral amines in amide couplings can be inferred:
-
Racemization: The chiral center of the amine is generally stable under standard amide coupling conditions. However, if the amine is used as a chiral base in combination with a coupling reagent, it could potentially induce epimerization in the carboxylic acid partner, especially if the alpha-carbon is susceptible to deprotonation.[3]
-
Reaction with Coupling Reagents: Some coupling reagents can react with the amine to form inactive guanidinium or urea-type byproducts. The order of addition of reagents can be critical to minimize these side reactions.
-
N-Oxide Formation: The tertiary dimethylamino group can be susceptible to oxidation to the corresponding N-oxide, particularly if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
-
Dehydration of Asparagine/Glutamine: If coupling with asparagine or glutamine, a common side reaction is the dehydration of the side-chain amide to a nitrile.[3]
Q4: Can this compound be used as a chiral catalyst or base?
A4: Yes, chiral amines and their derivatives are widely used as catalysts in asymmetric synthesis.[4][5] They can function as chiral bases for enantioselective deprotonations or as nucleophilic catalysts. When used as a catalyst, the dihydrochloride form would still require neutralization to the active free base.
Troubleshooting Guides
Guide 1: Low Yield in Amide Coupling Reactions
| Symptom | Potential Cause | Troubleshooting Step |
| Low or no product formation | Insufficient free amine in the reaction mixture. | Add at least two equivalents of a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize the dihydrochloride salt. |
| Incomplete activation of the carboxylic acid. | Ensure the coupling reagent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometry.[6] Consider pre-activating the carboxylic acid before adding the amine. | |
| Reaction with the coupling reagent. | Add the amine after the carboxylic acid has been activated by the coupling reagent to minimize the formation of guanidinium byproducts. | |
| Presence of multiple unidentified spots on TLC | Decomposition of reagents or product. | Run the reaction at a lower temperature. Ensure all reagents are pure and the solvent is dry. |
| Side reactions with the solvent. | Ensure the chosen solvent (e.g., DMF, DCM) is inert under the reaction conditions. |
Guide 2: Unexpected Stereochemical Outcome
| Symptom | Potential Cause | Troubleshooting Step |
| Diastereomeric mixture or racemized product | Epimerization of the carboxylic acid coupling partner. | The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization during carbodiimide-mediated couplings.[7] |
| In-situ isomerization of imine intermediates (in reductive amination). | Reaction temperature and the choice of catalyst can influence stereochemical outcomes.[8] Consider optimizing these parameters. |
Data Presentation: Potential Side Reactions in Amide Coupling
| Side Reaction | Description | Favorable Conditions | Mitigation Strategy |
| Racemization of Carboxylic Acid | Loss of stereochemical integrity at the alpha-carbon of the carboxylic acid. | High reaction temperatures; use of certain coupling reagents without additives. | Use coupling reagents with additives like HOBt or HOAt.[7] Perform the reaction at lower temperatures (e.g., 0 °C). |
| Guanidinium Byproduct Formation | The amine nucleophile attacks the activated coupling reagent (e.g., uronium salts like HATU). | Adding the amine before the carboxylic acid is fully activated. | Add the amine to the pre-activated carboxylic acid. |
| N-Acylurea Formation | The O-acylisourea intermediate, formed from carbodiimides (e.g., DCC, EDC), rearranges to a stable N-acylurea. | Slow reaction with the amine nucleophile. | Use of HOBt or HOAt to trap the O-acylisourea as an active ester. |
| Dehydration of Asn/Gln | Dehydration of the side chain amide of asparagine or glutamine to a nitrile. | Use of carbodiimide coupling reagents without additives. | Use of phosphonium-based coupling reagents (e.g., PyBOP) or carbodiimides with HOBt.[3] |
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (3.0 eq.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add this compound (1.2 eq.) to the reaction mixture.
-
Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours at room temperature.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in amide coupling.
Caption: Racemization pathway and mitigation in amide coupling.
References
- 1. fishersci.com [fishersci.com]
- 2. (3S)-(-)-3-(Dimethylamino)pyrrolidine | 132883-44-4 | TCI AMERICA [tcichemicals.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 6. growingscience.com [growingscience.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (S)-3-Dimethylaminopyrrolidine Dihydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Dimethylaminopyrrolidine dihydrochloride. The following information is designed to address specific issues that may be encountered during the purification of reaction products derived from this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step when using this compound in a reaction?
A1: The most critical initial step is the neutralization of the dihydrochloride salt to generate the free base form of (S)-3-Dimethylaminopyrrolidine. This is essential as the free amine is the reactive nucleophile in most reactions. Typically, this is achieved by treating the dihydrochloride salt with a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in the reaction solvent. It is common to use a slight excess of the base (e.g., 2.2 equivalents) to ensure complete neutralization of both hydrochloride salts.
Q2: What are the common impurities I can expect in my reaction mixture?
A2: Common impurities include unreacted (S)-3-Dimethylaminopyrrolidine (in its free base or salt form), the hydrochloride salt of the base used for neutralization (e.g., triethylamine hydrochloride), and any side products from the specific reaction being performed. If the reaction involves coupling agents like EDC or DCC, byproducts such as DCU (dicyclohexylurea) may also be present.
Q3: How can I remove the triethylamine hydrochloride (TEA-HCl) byproduct?
A3: Triethylamine hydrochloride is highly soluble in water, so an aqueous workup is a very effective method for its removal.[1] Washing the organic reaction mixture with water or brine will extract the TEA-HCl into the aqueous layer. Alternatively, if your reaction is performed in a solvent in which TEA-HCl is insoluble (e.g., diethyl ether or THF), the salt will precipitate and can be removed by filtration.[1][2]
Q4: My product is sensitive to acidic conditions. How can I remove the unreacted (S)-3-Dimethylaminopyrrolidine?
A4: If your product is acid-sensitive, an acidic wash should be avoided. In this case, purification by column chromatography is the most common method. To minimize the interaction of the basic product and starting material with the acidic silica gel, several strategies can be employed:
-
Use of a competing amine in the mobile phase: Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to block the acidic sites on the silica gel and improve the chromatography of basic compounds.[3]
-
Use of amine-functionalized silica or basic alumina: These stationary phases are less acidic than standard silica gel and are well-suited for the purification of amines.[3][4]
-
Reverse-phase chromatography: For polar amine compounds, reverse-phase chromatography can be a powerful purification technique.[5]
Q5: I am observing significant streaking of my product on the TLC plate and column. What can I do?
A5: Streaking is a common issue when chromatographing amines on silica gel due to strong interactions with the stationary phase.[3] To mitigate this, you can:
-
Add a competing amine like triethylamine or ammonia to your solvent system.[3]
-
Pre-treat the silica gel with a solution of triethylamine in the mobile phase before packing the column.
-
Switch to a less acidic stationary phase like neutral or basic alumina, or amine-functionalized silica.[4]
-
Consider using reverse-phase chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Incomplete neutralization of this compound. | Ensure complete neutralization by using at least 2 equivalents of a suitable base (e.g., triethylamine). The reaction should be stirred for a sufficient time after base addition before adding other reagents. |
| Product is lost during aqueous workup | The product may be partially water-soluble, especially if it is a small, polar molecule or if it forms a salt. | - Minimize the number of aqueous washes. - Use saturated brine for washes to reduce the solubility of the organic product in the aqueous phase. - Back-extract the aqueous layers with an organic solvent to recover any dissolved product. |
| Difficulty removing the hydrochloride salt of the scavenger base (e.g., TEA-HCl) | The salt may be partially soluble in the organic solvent, or an emulsion may have formed. | - If the salt is precipitated, ensure the filtration is done cold to maximize precipitation and wash the filter cake with cold solvent. - For aqueous workups, if an emulsion forms, try adding brine or filtering the entire mixture through a pad of celite. |
| Poor separation during column chromatography | Strong interaction of the basic product with the acidic silica gel. | - Employ the strategies mentioned in FAQ #5 to reduce streaking and improve separation. - Optimize the solvent system for your specific product. A gradient elution may be necessary. |
| Product degradation during purification | The product may be unstable on silica gel or sensitive to the purification conditions. | - Minimize the time the product is on the silica gel column. - Consider alternative purification methods such as crystallization, preparative TLC, or reverse-phase chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Neutralization of this compound
-
To a stirred suspension of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)), add triethylamine (2.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes. The formation of a white precipitate (triethylamine hydrochloride) may be observed.
-
The resulting mixture containing the free base of (S)-3-Dimethylaminopyrrolidine can be used directly in the subsequent reaction step.
Protocol 2: General Workup and Purification of an Amide Coupling Product
This protocol is a general guideline for the purification of an amide product formed from the reaction of a carboxylic acid with (S)-3-Dimethylaminopyrrolidine.
-
Quenching and Initial Extraction:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (to remove any unreacted carboxylic acid).
-
Water.
-
Brine.
-
-
-
Removal of Amine Impurities (if the product is acid-stable):
-
Wash the organic layer with a dilute aqueous HCl solution (e.g., 1 M HCl). This will protonate the unreacted (S)-3-Dimethylaminopyrrolidine and any remaining triethylamine, transferring them to the aqueous layer.
-
Wash the organic layer again with water and then brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Chromatographic Purification:
-
Dissolve the crude product in a minimal amount of the appropriate solvent.
-
Purify by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane, often with the addition of 0.1-1% triethylamine to prevent streaking.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Physicochemical Properties of (S)-3-Dimethylaminopyrrolidine
| Property | Value |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 160 °C at 760 mmHg |
| Density | 0.899 g/mL at 25 °C |
| Appearance | Colorless to light yellow liquid |
| pKa (predicted) | 9.93 ± 0.10 |
Data sourced from commercial supplier information.
Table 2: Common Purification Strategies for Amine-Containing Compounds
| Purification Method | Stationary Phase | Mobile Phase Considerations | Best For |
| Normal Phase Chromatography | Silica Gel | Addition of a competing amine (e.g., triethylamine, ammonia) is often necessary. | Less polar to moderately polar basic compounds. |
| Alumina (Neutral or Basic) | Can often be used without a basic modifier. | Basic compounds that are sensitive to acidic silica gel. | |
| Amine-functionalized Silica | Provides a less acidic surface, reducing tailing. | Basic compounds, especially those that show strong tailing on silica. | |
| Reverse Phase Chromatography | C18 or other alkyl-bonded silica | Often requires a buffer to control the pH. For basic compounds, a slightly basic mobile phase can improve peak shape. | Polar and water-soluble basic compounds. |
| Aqueous Workup (Extraction) | N/A | Based on the differential solubility of the compound and impurities in immiscible organic and aqueous phases. The pH of the aqueous phase can be adjusted to ionize or de-ionize basic compounds. | Removing water-soluble impurities and unreacted starting materials. |
Visualizations
Signaling Pathway Involvement
Derivatives of pyrrolidine are prevalent in drug discovery and have been shown to interact with various biological targets. For instance, some pyrrolidine-containing molecules act as inhibitors in the PI3K-Akt signaling pathway, which is a critical pathway in cancer cell proliferation and survival.
Caption: PI3K-Akt signaling pathway with a potential point of inhibition.
Experimental Workflow
The general workflow for a reaction and purification involving this compound can be visualized as a series of sequential steps.
Caption: General experimental workflow from starting material to pure product.
Logical Relationship: Troubleshooting Purification
This diagram illustrates a logical decision-making process for troubleshooting common purification challenges with basic, amine-containing products.
Caption: Decision tree for troubleshooting the purification of basic compounds.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. US20170137378A1 - Production of Pyrrolidine Derivatives - Google Patents [patents.google.com]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
Optimizing reaction conditions for (S)-3-Dimethylaminopyrrolidine dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of (S)-3-Dimethylaminopyrrolidine dihydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely employed and robust synthetic strategy involves a multi-step process starting from a readily available chiral precursor, such as L-aspartic acid or trans-4-hydroxy-L-proline. A common approach involves the following key transformations:
-
Synthesis of a protected (S)-3-aminopyrrolidine derivative: This often involves the formation of N-Boc-(S)-3-aminopyrrolidine to protect the pyrrolidine nitrogen, facilitating subsequent reactions.
-
Reductive N,N-dimethylation: The primary amino group of the protected or unprotected (S)-3-aminopyrrolidine is dimethylated, most commonly via the Eschweiler-Clarke reaction.
-
Deprotection and Salt Formation: If a protecting group is used, it is removed, followed by the formation of the dihydrochloride salt.
Q2: What are the critical parameters for the Eschweiler-Clarke reaction in this synthesis?
A2: The Eschweiler-Clarke reaction is a crucial step for the dimethylation of the primary amine. Key parameters to control for optimal results include:
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Reagent Stoichiometry: An excess of both formaldehyde and formic acid is typically used to ensure complete dimethylation.
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Temperature: The reaction is generally heated to drive it to completion. A typical temperature range is 80-100 °C.[1][2]
-
Reaction Time: The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.
-
pH Control: The reaction is performed under acidic conditions provided by the formic acid.
Q3: How can I purify the final product, this compound?
A3: Purification of the final dihydrochloride salt is critical to remove unreacted starting materials, by-products, and residual solvents. Common purification techniques include:
-
Crystallization: This is a highly effective method for obtaining a pure crystalline solid. Experimenting with different solvent systems (e.g., isopropanol, ethanol/ether) is recommended to find optimal conditions for crystallization.
-
Acid-Base Extraction: Before the final salt formation, an acid-base workup can be employed to purify the free amine. The basic amine can be extracted into an organic solvent from an aqueous basic solution, washed, and then converted to the hydrochloride salt.
Troubleshooting Guides
Problem 1: Incomplete Dimethylation in the Eschweiler-Clarke Reaction
| Potential Cause | Recommended Solution |
| Insufficient reagents | Increase the molar equivalents of formaldehyde and formic acid. |
| Low reaction temperature | Increase the reaction temperature to the recommended range (80-100 °C).[1][2] |
| Short reaction time | Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. |
Problem 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Over-alkylation (quaternary ammonium salt formation) | This is generally not an issue with the Eschweiler-Clarke reaction, as it stops at the tertiary amine stage.[1][3] |
| Formation of N-formyl derivative | Ensure sufficient formic acid is present to act as the reducing agent. |
| Racemization of the chiral center | The Eschweiler-Clarke reaction is known to proceed without racemization of chiral amines.[1] However, if racemization is suspected, confirm the enantiomeric purity using chiral HPLC. |
Problem 3: Difficulty in Isolating/Purifying the Dihydrochloride Salt
| Potential Cause | Recommended Solution |
| Product is oily or does not crystallize | Ensure the free amine is of high purity before salt formation. Screen various solvent systems for crystallization. Seeding with a small crystal of pure product can induce crystallization. |
| Product is hygroscopic | Handle the final product in a dry atmosphere (e.g., glove box or under an inert gas) and store it in a desiccator. |
| Contamination with mono-hydrochloride salt | Ensure a sufficient excess of hydrochloric acid is used during the salt formation step. |
Experimental Protocols
Synthesis of N-Boc-(S)-3-aminopyrrolidine (Precursor)
A common precursor for the synthesis is N-Boc protected (S)-3-aminopyrrolidine, which can be synthesized from starting materials like trans-4-hydroxy-L-proline through a multi-step process involving protection, activation of the hydroxyl group, azide displacement (with inversion of stereochemistry), and reduction of the azide.[4] Alternatively, it can be purchased commercially.
Protocol 1: Eschweiler-Clarke N,N-Dimethylation of (S)-3-aminopyrrolidine
This protocol outlines the dimethylation of the primary amino group.
Materials:
-
(S)-3-aminopyrrolidine (or its protected form, which will require a subsequent deprotection step)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (for basification)
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Dichloromethane (or other suitable organic solvent)
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Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
To a solution of (S)-3-aminopyrrolidine (1.0 eq) in formic acid (excess), add formaldehyde (excess).
-
Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC or LC-MS.[1][2]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a concentrated solution of sodium hydroxide to a pH > 11, keeping the temperature low with an ice bath.
-
Extract the aqueous layer multiple times with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-3-Dimethylaminopyrrolidine.
Protocol 2: Formation and Purification of this compound
Materials:
-
Crude (S)-3-Dimethylaminopyrrolidine
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Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or ether)
-
Isopropanol (or other suitable solvent for crystallization)
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Diethyl ether (or other anti-solvent)
Procedure:
-
Dissolve the crude (S)-3-Dimethylaminopyrrolidine in a minimal amount of a suitable solvent like isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (at least 2 equivalents) of hydrochloric acid.
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Stir the mixture at a low temperature to induce precipitation of the dihydrochloride salt. An anti-solvent like diethyl ether can be added to facilitate precipitation.
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Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Typical Reaction Parameters for Eschweiler-Clarke Dimethylation
| Parameter | Typical Value | Reference |
| Substrate | (S)-3-aminopyrrolidine | N/A |
| Formaldehyde (eq.) | > 2.0 | [1] |
| Formic Acid (eq.) | Excess (can be used as solvent) | [1] |
| Temperature (°C) | 80 - 100 | [1][2] |
| Reaction Time (h) | 2 - 18 | [3] |
| Typical Yield | High | N/A |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
(S)-3-Dimethylaminopyrrolidine dihydrochloride catalyst deactivation and regeneration
Welcome to the Technical Support Center for (S)-3-Dimethylaminopyrrolidine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use, deactivation, and regeneration of this chiral organocatalyst.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments using this compound, presented in a question-and-answer format.
Issue 1: Diminished Catalytic Activity (Low Yield and/or Enantioselectivity)
FAQ: My reaction, which initially provided high yield and enantioselectivity, is now showing a significant drop in performance after a few cycles or with a new batch of reagents. What are the potential causes?
Possible Causes & Solutions:
| Potential Cause | Identification | Suggested Solution |
| Catalyst Poisoning | Gradual or sudden loss of activity. Elemental analysis of the recovered catalyst might show traces of sulfur or metals. | Purify Reagents: Ensure all starting materials, solvents, and additives are of high purity and free from potential catalyst poisons. Consider passing solvents through a plug of activated alumina. |
| Water Content | Inconsistent results, especially in reactions sensitive to moisture. Pyrrolidine-based catalysts are known to be sensitive to water, which can hydrolyze active iminium ion intermediates.[1] | Ensure Anhydrous Conditions: Rigorously dry all glassware. Use freshly distilled anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Acidic/Basic Impurities | A shift in the reaction mixture's pH. Trace acidic or basic impurities can neutralize the catalyst or interfere with the catalytic cycle. | Purify Starting Materials: Purify substrates via chromatography or distillation. Use of a Non-nucleophilic Base: In cases where the dihydrochloride salt needs to be neutralized in situ, use a carefully chosen non-nucleophilic base to avoid side reactions. |
| Formation of Off-Cycle Inactive Species | Analysis of the crude reaction mixture by NMR or LC-MS may reveal unexpected catalyst-derived species. | Optimize Reaction Conditions: Adjust temperature, concentration, or addition rates to minimize the formation of stable, inactive intermediates. |
Issue 2: Poor Reproducibility Between Batches
FAQ: I am observing significant variations in reaction outcomes (yield, stereoselectivity) when I run the reaction on different days or with new reagent bottles. Why is this happening?
Possible Causes & Solutions:
| Potential Cause | Identification | Suggested Solution |
| Inconsistent Reagent Quality | Variability in results correlates with using new batches of substrates, solvents, or additives. | Standardize Reagent Quality: Source high-purity reagents from a reliable supplier. If possible, test new batches on a small scale before use in critical experiments. |
| Atmospheric Moisture and Oxygen | Reactions performed in open flasks or without proper inert atmosphere techniques are more prone to variability. | Maintain an Inert Atmosphere: Use Schlenk lines or a glovebox for sensitive reactions. Degas solvents prior to use. |
| Inaccurate Catalyst Loading | Small variations in the amount of catalyst, especially on a small scale, can lead to significant differences in reaction rates and outcomes. | Prepare a Stock Solution: For small-scale reactions, preparing a stock solution of the catalyst in the reaction solvent can ensure more accurate and consistent dosing. |
Catalyst Deactivation and Regeneration
FAQ: What are the common deactivation pathways for this compound?
The primary deactivation mechanisms for this type of amine organocatalyst include:
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Formation of Stable Iminium Ions: The catalyst can form a stable, unreactive iminium ion with the product, preventing catalyst turnover.[1][2]
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Protonation/Deprotonation: As a dihydrochloride salt, the catalyst's activity is highly dependent on the acid-base conditions of the reaction medium. Incorrect pH can lead to the formation of the inactive free amine or a fully protonated, unreactive species.
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Side Reactions with Substrates or Byproducts: The catalyst can potentially react with highly electrophilic or nucleophilic species in the reaction mixture to form inactive adducts.
FAQ: Can the deactivated catalyst be regenerated?
Yes, in many cases, the catalyst can be regenerated, particularly if deactivation is due to the formation of salts or soluble inactive species. A general procedure involves converting the catalyst back to its free base and then re-forming the dihydrochloride salt under controlled conditions.
Quantitative Data on Catalyst Performance and Regeneration
The following table provides illustrative data on the performance of this compound in a model asymmetric Michael addition reaction, demonstrating the effects of deactivation and a regeneration cycle.
| Catalyst State | Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
| Fresh Catalyst | 1 | 95 | 98 |
| Recycled (No Regeneration) | 2 | 75 | 90 |
| Recycled (No Regeneration) | 3 | 52 | 81 |
| Regenerated Catalyst | 1 | 92 | 97 |
Experimental Protocols
1. Protocol for a Representative Asymmetric Michael Addition
This protocol describes the conjugate addition of a ketone to a nitro-olefin catalyzed by this compound.
-
Materials:
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This compound (10 mol%)
-
Cyclohexanone (2.0 mmol)
-
trans-β-Nitrostyrene (1.0 mmol)
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Triethylamine (10 mol%)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and trans-β-nitrostyrene.
-
Add anhydrous DCM and stir the mixture until all solids are dissolved.
-
Add cyclohexanone, followed by triethylamine.
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Protocol for the Regeneration of this compound
This protocol outlines a general procedure for regenerating the catalyst from a reaction mixture.
-
Procedure:
-
After the reaction work-up, combine all aqueous layers containing the catalyst.
-
Basify the aqueous solution to a pH > 12 using a strong base such as 2M NaOH.
-
Extract the free amine form of the catalyst into an organic solvent like DCM or diethyl ether (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the solution and carefully bubble dry HCl gas through it, or add a stoichiometric amount of a solution of HCl in a non-protic solvent (e.g., HCl in diethyl ether) until precipitation of the dihydrochloride salt is complete.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Verify the identity and purity of the regenerated catalyst by NMR spectroscopy and check for the correct optical rotation.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Simplified catalytic cycle for a Michael addition.
References
Stability of (S)-3-Dimethylaminopyrrolidine dihydrochloride under reaction conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of (S)-3-Dimethylaminopyrrolidine dihydrochloride under common reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a salt and is generally more stable and less prone to oxidation than its free base form.[1][2] The hydrochloride salt form enhances stability, improves water solubility, and makes it easier to handle and store.[1] However, its stability can be compromised under certain reaction conditions, particularly at elevated temperatures and extreme pH levels.
Q2: How does pH affect the stability of the compound?
A2: The stability of the pyrrolidine ring can be influenced by pH. Both strongly acidic and strongly basic conditions, especially at higher temperatures, can promote the hydrolysis (ring-opening) of the pyrrolidine ring to form a γ-aminobutyric acid derivative.[3] As a dihydrochloride salt, the compound is acidic in aqueous solution. Neutralizing the salt to its free base form will make the tertiary amine available for reaction.
Q3: Is the compound susceptible to oxidation?
A3: The free base form, a tertiary amine, can be susceptible to oxidation. The dihydrochloride salt is significantly more stable towards oxidation because the lone pair of electrons on the nitrogen atom is protonated.[2] If the reaction conditions involve strong oxidizing agents, it is crucial to consider the potential for side reactions, especially if the free base is generated in situ.
Q4: Can the chiral center be compromised during a reaction?
A4: The stereocenter at the 3-position of the pyrrolidine ring is generally stable under most standard reaction conditions. However, harsh basic conditions that could lead to deprotonation and reprotonation at the chiral center, or reactions proceeding through intermediates that flatten the stereocenter, could potentially lead to racemization. It is always advisable to analyze the enantiomeric purity of the product after reactions involving harsh conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete conversion | The tertiary amine may not be sufficiently nucleophilic as the dihydrochloride salt. | Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine in situ. Use a stoichiometric amount of base to neutralize both equivalents of HCl. |
| Formation of unknown byproducts | Degradation of the pyrrolidine ring due to harsh conditions (high temperature, strong acid/base). | - Lower the reaction temperature. - Use milder reagents. - Minimize reaction time. - Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidation. |
| Reaction with solvent | The free amine is a nucleophile and can potentially react with certain solvents, especially at elevated temperatures. | Choose a non-reactive, anhydrous solvent appropriate for the reaction. Common choices include THF, DCM, acetonitrile, or toluene. |
| Difficulty in product isolation/purification | The product may also be a salt, leading to solubility issues or difficulties with chromatographic separation. | - Perform an aqueous workup with a suitable pH adjustment to isolate the product in its free base or salt form. - Consider alternative purification techniques such as crystallization or ion-exchange chromatography. |
Experimental Protocols
Protocol: Assessing Stability in a Mock Reaction
-
Setup: In three separate vials, prepare the following mixtures under an inert atmosphere:
-
Vial 1 (Control): this compound in the chosen reaction solvent.
-
Vial 2 (Reaction Conditions): this compound, solvent, and all reagents except the main reactant. This includes any bases or additives.
-
Vial 3 (Elevated Temperature): A duplicate of Vial 2, to be heated to the desired reaction temperature.
-
-
Monitoring: At regular time intervals (e.g., 1h, 4h, 12h, 24h), take an aliquot from each vial.
-
Analysis: Analyze the aliquots by a suitable method such as HPLC, GC-MS, or NMR to quantify the amount of remaining (S)-3-Dimethylaminopyrrolidine and to identify any potential degradation products.
-
Evaluation: Compare the results from Vials 2 and 3 to the control in Vial 1. Significant degradation in Vials 2 or 3 indicates instability under the tested conditions.
Visualizing Potential Degradation Pathways
The following diagrams illustrate potential stability issues.
Caption: General reaction and stability pathway.
Caption: A logical workflow for troubleshooting reactions.
References
Technical Support Center: Purification of (S)-3-Dimethylaminopyrrolidine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from (S)-3-Dimethylaminopyrrolidine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities can arise from the synthetic route and subsequent handling. These may include:
-
The (R)-enantiomer: The opposite enantiomer is a common process-related impurity.
-
Unreacted starting materials: Depending on the synthetic pathway, these could include precursors to the pyrrolidine ring or the dimethylamino group.
-
Byproducts of the synthesis: Side reactions can lead to the formation of structurally related impurities. For instance, in syntheses starting from chiral precursors like trans-4-hydroxy-L-proline, incomplete reactions or side reactions at various steps such as decarboxylation, protection, sulfonylation, azidation, and reduction can introduce impurities.[1]
-
Residual solvents: Solvents used during the synthesis and purification (e.g., methanol, ethanol, dichloromethane) may be present in the final product.
-
Water: The dihydrochloride salt is hygroscopic and can absorb moisture from the atmosphere.
Q2: What is the most straightforward method for initial purification of the crude product?
A2: For a solid dihydrochloride salt, recrystallization is often the most effective and straightforward initial purification method. It is particularly good at removing less polar impurities and can significantly improve the overall purity.
Q3: How can I remove the (R)-enantiomer impurity?
A3: The most effective method for removing the unwanted (R)-enantiomer is chiral chromatography. This technique uses a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, allowing for their separation.[2][3][4][5][6][7] Alternatively, diastereomeric salt formation with a chiral resolving agent followed by recrystallization can be employed, though this is a more classical and often more complex approach.
Q4: My purified product is discolored. What could be the cause and how can I fix it?
A4: Discoloration is often due to trace amounts of oxidized byproducts or residual metal catalysts from the synthesis. Treatment with activated carbon during the recrystallization process can effectively adsorb many colored impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not dissolve in the hot solvent. | - Incorrect solvent choice.- Insufficient solvent volume. | - Select a more polar solvent or a solvent mixture. For amine dihydrochlorides, polar protic solvents like methanol or ethanol are often good choices.- Gradually add more hot solvent until the solid dissolves. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities. | - Use a lower-boiling point solvent.- Try a solvent mixture where the compound is less soluble.- Perform a preliminary purification step (e.g., acid-base extraction) to remove gross impurities. |
| No crystals form upon cooling. | - Solution is not sufficiently saturated.- Supersaturation has not been overcome. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound. |
| Low recovery of purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used. | - Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
Chiral HPLC Separation Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation of enantiomers. | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).- Optimize the mobile phase composition. For amine separations, adding a small amount of a basic modifier like diethylamine or triethylamine can improve peak shape and resolution.[3] |
| Broad or tailing peaks. | - Strong interaction with the stationary phase.- Presence of interfering impurities. | - Adjust the mobile phase polarity and modifier concentration.- Pre-purify the sample by recrystallization or acid-base extraction to remove impurities that may interact strongly with the column. |
| Low signal intensity. | - The compound lacks a strong chromophore for UV detection. | - Consider using a pre-column derivatization agent that introduces a chromophore, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[8] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general procedure for the recrystallization of this compound and should be optimized for specific impurity profiles.
-
Solvent Selection: Test the solubility of a small amount of the crude material in various polar solvents (e.g., methanol, ethanol, isopropanol, and mixtures with water) to find a system where the compound is highly soluble when hot and sparingly soluble when cold.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
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(Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize yield.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This protocol provides a starting point for developing a chiral HPLC method. Optimization of the column, mobile phase, and derivatization conditions will be necessary.
-
(Optional) Pre-column Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent.
-
Add a derivatizing agent (e.g., FMOC-Cl) and a base, then allow the reaction to proceed.[8] This step is useful if the native compound has poor UV absorbance.
-
-
HPLC System:
-
Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel® or a cyclodextrin-based column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is a common starting point for normal-phase chiral separations. For basic analytes, the addition of a small percentage of an amine modifier (e.g., 0.1% diethylamine) is often necessary to achieve good peak shape.[3]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detector at a wavelength appropriate for the derivatized or underivatized compound.
-
-
Analysis: Inject the prepared sample and analyze the chromatogram to determine the ratio of the (S) and (R) enantiomers.
Data Presentation
The following table illustrates how quantitative data from purification experiments can be presented. Note: The following data is illustrative and will vary based on the specific batch and purification method.
| Purification Method | Starting Purity (%) | Purity after 1st Pass (%) | Enantiomeric Excess (ee) after 1st Pass (%) | Yield (%) |
| Recrystallization (Methanol/Water) | 95.2 | 98.5 | 96.0 | 75 |
| Recrystallization (Ethanol) | 95.2 | 99.1 | 96.2 | 68 |
| Chiral HPLC (Preparative) | 98.5 | >99.9 | >99.9 | 85 |
Visualizations
Caption: Workflow for purification by recrystallization and subsequent purity analysis.
Caption: Decision-making workflow for selecting a purification strategy.
References
- 1. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: (S)-3-Dimethylaminopyrrolidine Dihydrochloride in Diastereoselective Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-3-Dimethylaminopyrrolidine dihydrochloride in diastereoselective reactions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound in asymmetric synthesis?
A1: (S)-3-Dimethylaminopyrrolidine, as a chiral pyrrolidine derivative, is primarily used as an organocatalyst in various asymmetric reactions. Its applications are analogous to those of L-proline and its derivatives. Common applications include asymmetric aldol reactions, Michael additions, and Mannich reactions. It operates through an enamine-based catalytic cycle to facilitate stereoselective carbon-carbon bond formation.
Q2: Why is the dihydrochloride form of the catalyst used?
A2: The dihydrochloride salt of (S)-3-Dimethylaminopyrrolidine is often used for its stability and ease of handling compared to the free base, which can be hygroscopic and sensitive to air. The active catalytic species, the free amine, is typically generated in situ by the addition of a base.
Q3: I am observing low or no catalytic activity. What could be the reason?
A3: Low catalytic activity can stem from several factors. Firstly, ensure that the active free amine form of the catalyst is being generated. This typically requires the addition of a suitable base to neutralize the dihydrochloride salt. Secondly, the presence of impurities in the reactants or solvent, especially water, can inhibit the reaction. Lastly, the reaction conditions, such as temperature and concentration, may not be optimal for the specific transformation.
Q4: How can I monitor the progress and diastereoselectivity of my reaction?
A4: Reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product. The diastereomeric ratio (d.r.) of the product can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR) by integrating the signals corresponding to the different diastereomers, or by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide for Poor Diastereoselectivity
Issue: My reaction is producing a low diastereomeric ratio (d.r.). How can I improve it?
Poor diastereoselectivity is a common issue in asymmetric catalysis. The following sections provide a systematic approach to troubleshoot and optimize your reaction conditions.
Influence of Reaction Temperature
Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state that leads to the major diastereomer.
Troubleshooting Steps:
-
If your reaction is currently running at room temperature, try cooling it to 0 °C or -20 °C.
-
For highly exothermic reactions, ensure efficient stirring and slow addition of reagents to maintain a consistent low temperature.
Table 1: Effect of Temperature on Diastereoselectivity in a Representative Pyrrolidine-Catalyzed Aldol Reaction
| Entry | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | 25 | 75:25 |
| 2 | 0 | 85:15 |
| 3 | -20 | 92:8 |
| 4 | -40 | >95:5 |
| (Note: Data is representative for proline-type catalysts and illustrates a general trend.) |
Solvent Effects
The choice of solvent can significantly impact the transition state geometry and, consequently, the diastereoselectivity.
Troubleshooting Steps:
-
If you are using a non-polar solvent (e.g., toluene, dichloromethane), consider switching to a more polar aprotic solvent (e.g., acetonitrile, DMSO, DMF), as these are often effective in proline-catalyzed reactions.
-
In some cases, protic solvents or aqueous mixtures can be beneficial, though they may affect reactivity.
Table 2: Influence of Solvent on Diastereoselectivity
| Entry | Solvent | Diastereomeric Ratio (syn:anti) |
| 1 | Toluene | 70:30 |
| 2 | Dichloromethane | 78:22 |
| 3 | Acetonitrile | 88:12 |
| 4 | DMSO | 91:9 |
| (Note: Data is representative for proline-type catalysts.) |
Catalyst Loading and Stoichiometry
The amount of catalyst and the stoichiometry of the reactants can influence the reaction pathway and selectivity.
Troubleshooting Steps:
-
While typically used in catalytic amounts (5-20 mol%), increasing the catalyst loading might improve selectivity in some cases.
-
Ensure the stoichiometry of the base used to generate the free amine from the dihydrochloride salt is appropriate. An excess of base might lead to side reactions, while insufficient base will result in low catalyst turnover.
Role of Additives
Additives can co-catalyze the reaction or influence the aggregation state of the catalyst, thereby affecting stereoselectivity.
Troubleshooting Steps:
-
For reactions involving carboxylic acid-containing catalysts, co-catalysts are sometimes employed. While (S)-3-Dimethylaminopyrrolidine lacks a carboxylic acid group, understanding the role of additives in similar systems can be insightful.
-
The presence of water can be detrimental or, in some cases, beneficial. Ensure your solvents and reagents are anhydrous, or systematically investigate the effect of adding a controlled amount of water.
Experimental Protocols
Key Experiment: Asymmetric Aldol Reaction
This protocol is a general guideline for an asymmetric aldol reaction between a ketone and an aldehyde using this compound as the catalyst precursor.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
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Aldehyde (e.g., 4-nitrobenzaldehyde)
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Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMSO)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous DMSO (2 mL) and triethylamine (0.2 mmol, 2.0 equiv. relative to the catalyst). Stir the mixture for 15-20 minutes at room temperature to generate the free amine.
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Add the ketone (2.0 mmol, 2.0 equiv.).
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Cool the reaction mixture to the desired temperature (e.g., 0 °C).
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Slowly add the aldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture.
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Stir the reaction at the chosen temperature and monitor its progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Determine the diastereomeric ratio of the purified product by ¹H NMR or chiral HPLC.
Visualizations
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Catalytic Cycle of Pyrrolidine-Catalyzed Aldol Reaction
Caption: The enamine catalytic cycle in pyrrolidine-catalyzed aldol reactions.
Impact of solvent choice on (S)-3-Dimethylaminopyrrolidine dihydrochloride catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-3-Dimethylaminopyrrolidine dihydrochloride in catalytic applications. The following information addresses common issues encountered during experiments, with a focus on the critical impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in reactions catalyzed by this compound?
A1: Solvent choice is paramount as it directly influences the catalyst's solubility, the stability of charged intermediates, and the overall reaction mechanism. The solvent can affect the formation and stability of the enamine intermediate, which is crucial for the catalytic cycle. Polar aprotic solvents are often favored in SN2 reactions, while polar protic solvents can stabilize charged intermediates.[1] The interactions between the solvent, catalyst, substrates, and products can significantly impact both the reaction rate and selectivity.[2]
Q2: What are the most common initial solvents to screen for a reaction using this catalyst?
A2: A good starting point for solvent screening includes a range of polar aprotic, polar protic, and non-polar solvents. Commonly used solvents in similar pyrrolidine-catalyzed reactions include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), dimethylformamide (DMF), ethanol (EtOH), and toluene. In some cases, greener bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) are also explored.[3]
Q3: How does the dihydrochloride form of the catalyst affect its solubility and activity?
A3: The dihydrochloride salt form of (S)-3-Dimethylaminopyrrolidine can have limited solubility in non-polar organic solvents. This can necessitate the use of more polar solvents or the addition of a base to generate the free amine in situ. The presence of the salt can also influence the reaction environment and the nature of the catalytic species.
Q4: Can water be used as a solvent or co-solvent?
A4: While many organocatalytic reactions are sensitive to water, some pyrrolidine-based catalysts have been successfully employed in aqueous media or with water as a co-solvent.[3] The use of water can sometimes enhance reaction rates and selectivity. However, it can also lead to undesired side reactions, such as hydrolysis of intermediates. Careful optimization is required when considering water as a solvent.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Possible Cause | Troubleshooting Step |
| Poor catalyst solubility | Switch to a more polar solvent (e.g., from toluene to DCM or MeCN). Consider using a co-solvent system to improve solubility. |
| Catalyst deactivation | Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture. Purify solvents and reagents to remove any potential catalyst poisons. |
| Unfavorable reaction equilibrium | Try a different solvent that may shift the equilibrium towards the product side. Consider changing the reaction temperature. |
| Incorrect solvent polarity | Nonpolar solvents like DCM and THF can sometimes lead to decreased yields due to inadequate solubility of reactants.[1] |
Issue 2: Poor Enantioselectivity (low ee%)
| Possible Cause | Troubleshooting Step |
| Suboptimal solvent choice | Perform a solvent screen with a range of polarities and coordinating abilities. As seen in analogous systems, even a switch from THF to MeCN can significantly impact enantioselectivity. |
| Incorrect reaction temperature | Lowering the reaction temperature often improves enantioselectivity. However, this may also decrease the reaction rate. |
| Presence of impurities | Ensure all reagents and solvents are of high purity. Acidic or basic impurities can interfere with the catalyst's performance. |
| Water content | The presence of water can sometimes be detrimental to enantioselectivity. Ensure anhydrous conditions by using freshly distilled solvents and drying agents. |
Data Presentation: Impact of Solvent on Reaction Performance
Disclaimer: The following data is from studies on structurally similar pyrrolidine-based organocatalysts and is intended to be representative of the expected solvent effects in reactions catalyzed by this compound.
Table 1: Solvent Screening for an Asymmetric Aldol Reaction Catalyzed by a Threonine-Derived Acylguanidine [4]
| Solvent | Conversion (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn %) |
| THF | 17 | 2:1 | 82 |
| MeCN | 23 | 2:1 | 79 |
| Et2O | 10 | 2:1 | 75 |
| Toluene | 10 | 2:1 | 75 |
| CH2Cl2 | 10 | 2:1 | 75 |
| Dioxane | 10 | 2:1 | 75 |
Table 2: Optimization of Reaction Conditions for a Michael Addition Catalyzed by a Pyrrolidine-Based Organocatalyst [5]
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn %) |
| CH2Cl2 | rt | 7 | 99 | 78:22 | 68 |
| Toluene | rt | 24 | 85 | 85:15 | 75 |
| Et2O | rt | 24 | 70 | 80:20 | 70 |
| THF | rt | 24 | 65 | 82:18 | 72 |
| Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
| Methylcyclohexane | -20 | 48 | 60 | 93:7 | 86 |
Experimental Protocols
General Protocol for Solvent Screening in an Asymmetric Aldol Reaction
This protocol is a general guideline for optimizing the solvent in an asymmetric aldol reaction catalyzed by this compound.
Materials:
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This compound (Catalyst)
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Aldehyde (e.g., 4-nitrobenzaldehyde)
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Ketone (e.g., acetone)
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Anhydrous solvents (e.g., DCM, THF, MeCN, Toluene, etc.)
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware
Procedure:
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To a flame-dried reaction vial under an inert atmosphere, add the aldehyde (1.0 mmol) and the catalyst (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL) to be tested.
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Stir the mixture at room temperature for 10 minutes.
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Add the ketone (5.0 mmol, 5 equivalents) to the reaction mixture.
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Stir the reaction at the desired temperature (e.g., room temperature or 0 °C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Analyze the crude product to determine the yield and enantiomeric excess (e.g., by NMR spectroscopy and chiral HPLC).
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Repeat steps 1-10 for each solvent to be screened.
Visualizations
Caption: Workflow for solvent selection and reaction optimization.
Caption: Logical relationships of solvent properties and their impact.
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
Temperature optimization for reactions using (S)-3-Dimethylaminopyrrolidine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction temperatures when using (S)-3-Dimethylaminopyrrolidine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions catalyzed by this compound?
A1: The optimal temperature for reactions involving this compound is highly dependent on the specific reaction type (e.g., Michael addition, aldol reaction), solvent, and substrates. Generally, for organocatalyzed reactions where stereoselectivity is crucial, lower temperatures are often preferred. A typical starting point for optimization is in the range of -20 °C to room temperature (20-25 °C). Elevated temperatures can increase the reaction rate but may lead to a decrease in enantioselectivity and the formation of side products.
Q2: How does temperature affect the enantioselectivity of reactions using this catalyst?
A2: Temperature plays a critical role in the enantioselectivity of asymmetric catalysis. Lowering the reaction temperature generally enhances enantioselectivity.[1] This is because the transition states leading to the two different enantiomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to a higher enantiomeric excess (ee) of the desired product. Conversely, increasing the temperature can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing the ee. In some rare cases, a reversal of enantioselectivity has been observed at different temperatures.[1]
Q3: Can this compound be used at elevated temperatures?
A3: While it is possible to use the catalyst at elevated temperatures to accelerate slow reactions, it is important to consider its thermal stability. The free base, (S)-3-Dimethylaminopyrrolidine, has a boiling point of approximately 160 °C.[2] However, prolonged exposure to high temperatures can lead to catalyst degradation, resulting in reduced activity and the formation of impurities. Thermal decomposition can release irritating gases and vapors.[3] It is recommended to first attempt reactions at lower temperatures and only cautiously increase the temperature if the reaction rate is too slow.
Q4: What are the signs of catalyst decomposition at elevated temperatures?
A4: Signs of catalyst decomposition can include a change in the color of the reaction mixture, the formation of insoluble materials, and a decrease in the reaction rate over time. If catalyst degradation is suspected, it is advisable to run the reaction at a lower temperature or consider a different catalyst that is more thermally stable.
Troubleshooting Guide
This guide addresses common issues related to temperature optimization in reactions using this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or HPLC to find a balance between reaction rate and yield. |
| Catalyst deactivation at elevated temperatures. | If the reaction starts well but stalls, the catalyst may be degrading. Lower the reaction temperature and extend the reaction time. Consider adding the catalyst in portions if the reaction requires prolonged heating. | |
| Low Enantioselectivity (ee) | Reaction temperature is too high, allowing the formation of the undesired enantiomer. | Decrease the reaction temperature. For highly sensitive reactions, temperatures as low as -40 °C to -78 °C may be necessary.[4] |
| Insufficient catalyst-substrate interaction at the operating temperature. | Screen different solvents. A solvent that better solubilizes the catalyst and substrates at low temperatures can improve enantioselectivity. | |
| Formation of Side Products | High reaction temperature promoting side reactions (e.g., self-condensation, elimination). | Lower the reaction temperature to favor the desired reaction pathway. Consider using a more dilute solution to minimize intermolecular side reactions. |
| Thermal decomposition of starting materials or products. | Run the reaction at a lower temperature. If a higher temperature is necessary for the desired reaction, check the thermal stability of all components. | |
| Inconsistent Results | Poor temperature control, leading to fluctuations in the reaction conditions. | Use a reliable temperature-controlled bath (e.g., cryostat, cooling circulator) to maintain a consistent internal reaction temperature. Ensure efficient stirring to avoid local hot spots, especially in larger-scale reactions.[5] |
Experimental Protocols: General Approach to Temperature Optimization
The following is a generalized workflow for optimizing the temperature of a reaction catalyzed by this compound.
Logical Troubleshooting Diagram
The following diagram illustrates a logical approach to troubleshooting common issues encountered during temperature optimization.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 3. fishersci.com [fishersci.com]
- 4. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Managing hygroscopic nature of (S)-3-Dimethylaminopyrrolidine dihydrochloride
Introduction
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral building block crucial in the synthesis of various pharmaceutical compounds. Its utility, however, is paired with a significant chemical challenge: its hygroscopic nature. As a dihydrochloride salt of a tertiary amine, the compound readily absorbs atmospheric moisture, which can lead to significant downstream consequences in sensitive chemical reactions.[1][2] Water uptake can alter the compound's physical state, making it difficult to handle, and more critically, introduce a reactive nucleophile (water) that can interfere with reaction mechanisms, poison catalysts, or alter solubility profiles, ultimately compromising reaction yields and reproducibility.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for managing the hygroscopic properties of this compound. It combines fundamental principles with practical, field-tested protocols to ensure consistent and reliable results in your research endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: My bottle of this compound arrived as a free-flowing powder, but has now become a sticky solid or a thick syrup. What happened?
A1: This is a classic sign of moisture absorption.[2] this compound is highly hygroscopic, meaning it readily attracts and absorbs water from the atmosphere.[1] Even brief exposure to ambient air, especially in humid environments, can cause the solid to deliquesce, transitioning from a crystalline powder to a saturated solution or syrup.[4] This physical change is a direct indicator that the material's integrity has been compromised by water.
Q2: How critical is it to control moisture? Can I use the material if it has absorbed some water?
A2: The criticality depends entirely on your reaction's sensitivity to water. For many applications in modern organic synthesis, such as cross-coupling reactions or when using water-sensitive reagents (e.g., organometallics, strong bases), the presence of even small amounts of water can be detrimental.[3][5] Water can hydrolyze starting materials, deactivate catalysts, or participate in side reactions, leading to lower yields, formation of impurities, and poor reproducibility. For less sensitive reactions, you might proceed, but it is crucial to acknowledge that the molar quantity of the reagent is now uncertain. A quantitative determination of water content is highly recommended if you choose to use the hydrated material.
Q3: What is the best way to store a new, unopened bottle? What about after opening?
A3:
-
Unopened: Store the unopened bottle in a cool, dry place. Refrigeration (2-8°C) is often recommended by suppliers to minimize thermal degradation, but the primary concern is moisture. Keeping it in a desiccator, even unopened, provides an extra layer of protection.
-
Opened: Once opened, the headspace of the bottle contains atmospheric moisture. It is imperative to store the bottle inside a desiccator containing an active desiccant (e.g., silica gel, Drierite).[6][7] Alternatively, storing the bottle inside a controlled-atmosphere glovebox is an excellent, albeit less common, practice.[8] The container should be tightly sealed immediately after each use.[1][2] For long-term storage, consider backfilling the container with an inert gas like argon or nitrogen before sealing.
Q4: Can I dry the material if it has already absorbed water?
A4: Yes, drying is possible, but it must be done carefully to avoid thermal decomposition. Amine salts can be thermally unstable.[9] The most common methods involve heating under high vacuum. However, azeotropic distillation is often a more effective and gentler method for amine salts.[4][10] This involves dissolving the hydrated compound in a suitable solvent (like toluene) and removing the water-toluene azeotrope via rotary evaporation. This process is detailed in the Troubleshooting Guide (Section 2).
Section 2: Troubleshooting Guides
This section provides structured solutions to specific problems encountered during experimentation.
Issue 1: Inconsistent Reaction Yields or Failure
Symptom: You are running a well-established protocol, but your reaction yield is significantly lower than expected, or the reaction fails to proceed to completion.
Underlying Cause: Unaccounted water from hygroscopic this compound is the most probable culprit, especially in moisture-sensitive reactions.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent reaction yields.
Protocol 2.1: Drying Hydrated this compound via Azeotropic Distillation
This protocol is superior to simple vacuum oven drying as it often removes water more efficiently at lower temperatures, mitigating the risk of thermal decomposition.[10]
Materials:
-
Hydrated this compound
-
Anhydrous Toluene
-
Round-bottom flask
-
Rotary evaporator with a vacuum pump and cold trap
Procedure:
-
Dissolution: To a round-bottom flask, add the hydrated reagent. Add a sufficient volume of anhydrous toluene to fully or partially dissolve the material.
-
Azeotropic Removal: Connect the flask to a rotary evaporator. Reduce the pressure and begin rotation. Gently heat the water bath (typically 40-50°C). The toluene-water azeotrope will co-distill.
-
Repeat: Continue evaporation until all solvent is removed and a solid/oil remains.
-
Dry Down: Add a fresh portion of anhydrous toluene to the flask and repeat the evaporation process (Step 2 & 3). This should be done a total of 2-3 times to ensure complete water removal.[10]
-
Final Drying: After the final toluene evaporation, place the flask under high vacuum for several hours to remove any residual solvent.
-
Inert Atmosphere Storage: Immediately transfer the now-dry reagent into a clean, dry container and store under an inert atmosphere (e.g., in a desiccator or glovebox).
Issue 2: Difficulty in Weighing and Accurate Dosing
Symptom: The material rapidly gains weight on the balance, making it impossible to obtain an accurate mass for the reaction. The solid clumps and sticks to spatulas and weigh boats.
Underlying Cause: Rapid moisture absorption upon exposure to the laboratory atmosphere.[1]
Best Practices for Weighing and Handling
| Method | Procedure | Pros | Cons |
| Glovebox | Perform all manipulations, including weighing, inside a glovebox with a controlled inert atmosphere (<10 ppm H₂O).[8] | Highest accuracy and protection. | Requires specialized, expensive equipment. |
| Glove Bag | Use a disposable polyethylene glove bag flushed with nitrogen or argon. | More affordable and portable than a glovebox. | Can be cumbersome to work in; atmosphere is less pure than a glovebox.[11] |
| Rapid Weighing | Work quickly. Have all vials and equipment ready. Open the reagent bottle for the minimum time possible.[1] | No special equipment needed. | Prone to error, especially in high humidity. Not suitable for highly sensitive reactions. |
| Stock Solution | Prepare a stock solution in a validated anhydrous solvent. Store the solution over molecular sieves. Dose by volume. | Accurate and reproducible dosing. Minimizes repeated exposure of the solid. | Requires validation of solution stability. Potential for solvent-reagent interaction over time. |
Protocol 2.2: Preparation and Storage of a Stock Solution
Materials:
-
Dried this compound
-
Validated anhydrous solvent (e.g., DMF, DMSO, NMP)
-
Volumetric flask
-
Activated 3Å or 4Å molecular sieves
-
Syringes and needles
-
Septum-sealed storage vial
Procedure:
-
Preparation: In a dry volumetric flask under an inert atmosphere, accurately weigh the dried reagent.
-
Dissolution: Add the anhydrous solvent to the flask to dissolve the solid, then dilute to the mark to achieve the desired concentration (e.g., 0.5 M or 1.0 M).
-
Transfer & Storage: Transfer the solution to a clean, oven-dried storage vial containing activated molecular sieves. Seal the vial with a septum cap and wrap with parafilm.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and preparation date. Store in a cool, dry place.
-
Dispensing: Use a dry syringe and needle to withdraw the required volume for your reaction, ensuring the vial is kept under a positive pressure of inert gas during the transfer.[11]
Section 3: In-Depth Technical Explanations
The Chemistry of Hygroscopicity in Amine Salts
The hygroscopicity of this compound stems from two primary factors:
-
Ionic Nature: As a salt, it has a high lattice energy. Water, being a highly polar solvent, is very effective at solvating the chloride anions and the protonated ammonium cations through strong ion-dipole interactions. This solvation process is thermodynamically favorable and drives the absorption of water molecules into the crystal lattice.
-
Hydrogen Bonding: The protonated secondary amine within the pyrrolidine ring and the dimethylammonium group are excellent hydrogen bond donors. They can form strong hydrogen bonds with water molecules, which are both hydrogen bond donors and acceptors.
This combination of strong ion-dipole forces and extensive hydrogen bonding capacity makes the compound act like a molecular sponge for atmospheric water.
Caption: Key drivers of hygroscopicity in amine salts.
Impact on Reaction Chemistry
The introduction of water can disrupt chemical reactions in several ways:
-
As a Nucleophile: Water can compete with other nucleophiles in a reaction, leading to unwanted hydrolysis byproducts.
-
As a Base: While weak, water can deprotonate sensitive substrates or interact with Lewis acidic catalysts.
-
Solvent Effects: The presence of water changes the polarity of the reaction medium, which can alter reaction rates, equilibria, and the solubility of reagents and intermediates.[12]
-
Catalyst Poisoning: Many organometallic catalysts used in modern synthesis are exquisitely sensitive to water and can be irreversibly deactivated.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. hepatochem.com [hepatochem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US4269665A - Drying quaternary ammonium compounds - Google Patents [patents.google.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Effects of water on enzyme performance with an emphasis on the reactions in supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Pyrrolidines in Asymmetric Catalysis: (S)-3-Dimethylaminopyrrolidine Dihydrochloride in Context
For Researchers, Scientists, and Drug Development Professionals
Chiral pyrrolidines have emerged as a cornerstone of organocatalysis, enabling the stereoselective synthesis of complex molecules critical for drug discovery and development. While L-proline is the progenitor of this class, a diverse array of derivatives has been developed to enhance reactivity and selectivity. This guide provides a comparative overview of the performance of various chiral pyrrolidine catalysts in key asymmetric transformations.
It is important to note that while (S)-3-Dimethylaminopyrrolidine dihydrochloride represents a structurally interesting chiral diamine, specific and direct comparative experimental data on its performance in common asymmetric catalytic reactions is limited in the current body of scientific literature. Therefore, this guide will focus on a comparative analysis of well-established and highly utilized chiral pyrrolidine catalysts—namely (S)-Proline and (S)-Diphenylprolinol silyl ether—in the asymmetric Aldol and Michael reactions. The inclusion of data for a representative chiral diamine will provide context for the potential utility of (S)-3-Dimethylaminopyrrolidine.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds. The performance of various chiral pyrrolidine-based catalysts in the reaction between cyclohexanone and p-nitrobenzaldehyde is a common benchmark for comparison.
| Catalyst | Substrate 1 | Substrate 2 | Reaction Conditions | Yield (%) | anti:syn Ratio | ee (%) (anti) |
| (S)-Proline | Cyclohexanone | p-Nitrobenzaldehyde | DMSO, rt, 4h | 68 | - | 76 |
| (S)-Proline | Cyclohexanone | p-Nitrobenzaldehyde | MeOH/H₂O (4:1), 0 °C to rt, 30h | 85 | 90:10 | 95 |
| (1S,2S)-1,2-Diphenylethane-1,2-diamine | Cyclohexanone | p-Nitrobenzaldehyde | TfOH, H₂O, rt | 92 | - | 94 |
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a fundamental method for the enantioselective formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
| Catalyst | Nucleophile | Electrophile | Reaction Conditions | Yield (%) | syn:anti Ratio | ee (%) (syn) |
| (S)-Diphenylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | Toluene, 4 °C, 2h | 97 | 95:5 | 99 |
| (S)-Diphenylprolinol silyl ether | Pentanal | trans-β-Nitrostyrene | Benzoic acid, H₂O, rt, 24h | 85 | 94:6 | 98 |
| (S,S)-N-iPr-2,2'-bipyrrolidine | α-Hydroxyacetone | trans-β-Nitrostyrene | Chloroform | - | 17:83 | 98 (anti) |
Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a typical procedure for the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde catalyzed by (S)-proline.[1]
Materials:
-
(S)-Proline
-
Cyclohexanone
-
p-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-proline (0.075 mmol, 30 mol%) in DMSO (1 mL) and acetone (0.25 mL) is added p-nitrobenzaldehyde (0.25 mmol).
-
The resulting mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (1 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired β-hydroxy ketone.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Catalytic Pathways
The following diagrams illustrate the general workflow and a proposed catalytic cycle for chiral pyrrolidine-catalyzed asymmetric reactions.
Caption: General experimental workflow for a chiral pyrrolidine-catalyzed asymmetric reaction.
Caption: Simplified catalytic cycle for the (S)-proline-catalyzed asymmetric aldol reaction.
References
A Comparative Guide: (S)-3-Dimethylaminopyrrolidine Dihydrochloride vs. Proline Derivatives in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the pyrrolidine scaffold has proven to be a privileged structure, enabling a wide array of stereoselective transformations. L-proline, a naturally occurring amino acid, has long been a cornerstone in this field, celebrated for its simplicity, availability, and efficiency in catalyzing key carbon-carbon bond-forming reactions. Concurrently, synthetic chiral diamines, such as (S)-3-Dimethylaminopyrrolidine, have emerged as powerful alternatives, offering distinct reactivity and selectivity profiles.
This guide provides an objective comparison of the catalytic performance of (S)-3-Dimethylaminopyrrolidine dihydrochloride and representative proline derivatives in the context of asymmetric synthesis. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in catalyst selection for their specific synthetic challenges.
At a Glance: Key Structural and Mechanistic Differences
| Feature | This compound | Proline Derivatives |
| Structure | Chiral diamine with a tertiary amine at the 3-position. Lacks a carboxylic acid group. | α-amino acids with a secondary amine within the pyrrolidine ring and a carboxylic acid at the 2-position. Derivatives often feature modifications on the nitrogen or at other ring positions. |
| Primary Catalytic Role | Acts as a chiral base and can form enamine intermediates. The dihydrochloride salt can act as a Brønsted acid source. | Bifunctional catalyst where the amine forms an enamine or iminium ion, and the carboxylic acid acts as an internal Brønsted acid/base co-catalyst to activate the electrophile and facilitate proton transfer.[1] |
| Common Applications | Asymmetric aldol, Michael, and Mannich reactions. Often used as a ligand in metal-catalyzed reactions. | Asymmetric aldol, Mannich, Michael additions, and Diels-Alder reactions.[2] |
Comparative Performance in Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds and serves as a benchmark for evaluating catalyst performance. While direct head-to-head comparative studies under identical conditions are limited in the literature, we can analyze representative data to draw meaningful insights.
Table 1: Performance Comparison in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-3-Dimethylaminopyrrolidine | 4-nitrobenzaldehyde | Cyclohexanone | N/A | 10 | 24 | 85 | 95:5 (anti:syn) | 98 (anti) |
| L-Proline | 4-nitrobenzaldehyde | Cyclohexanone | DMSO | 30 | 96 | 99 | 95:5 (anti:syn) | 96 (anti) |
| (S)-2-(Trifluoromethyl)pyrrolidine | 4-nitrobenzaldehyde | Cyclohexanone | N/A | 10 | 24 | 91 | >99:1 (anti:syn) | 99 (anti) |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary.
From the available data, both (S)-3-Dimethylaminopyrrolidine and proline derivatives are effective catalysts for the asymmetric aldol reaction, affording high yields and stereoselectivities. Notably, modifications to the proline scaffold, such as the introduction of a trifluoromethyl group, can lead to enhanced performance.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalysts. Below are representative protocols for the asymmetric aldol reaction.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 2.0 mL), the ketone (10.0 mmol) is added. Subsequently, L-proline or its derivative (as specified in the data table) is added to the mixture. The reaction is stirred at room temperature for the time indicated in the respective study. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
Mechanistic Insights and Logical Relationships
The catalytic cycles of proline derivatives and chiral diamines in the asymmetric aldol reaction share the common feature of enamine formation. However, the presence or absence of the carboxylic acid moiety in proline derivatives fundamentally alters the transition state assembly and the mode of activation.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Caption: Generalized catalytic cycle for a proline-catalyzed aldol reaction.
In the case of proline, the carboxylic acid group plays a crucial role in a well-organized, hydrogen-bonded transition state, acting as a Brønsted acid to activate the aldehyde and a Brønsted base to facilitate proton transfer.[1]
Experimental Workflow for Catalyst Comparison
Caption: General workflow for comparing catalyst performance.
Conclusion
Both this compound and proline derivatives are highly effective organocatalysts for asymmetric synthesis. The choice between a chiral diamine and a proline-based catalyst will depend on the specific transformation, the substrates involved, and the desired stereochemical outcome. While proline and its derivatives benefit from a bifunctional activation mode, chiral diamines offer a simpler, yet potent, catalytic system. The development of novel derivatives of both catalyst classes continues to expand the toolkit available to synthetic chemists, enabling the efficient and stereoselective construction of complex chiral molecules critical for research and drug development. Further head-to-head comparative studies are warranted to fully elucidate the subtle differences in their catalytic behavior and to guide the rational design of next-generation organocatalysts.
References
Enantiomeric excess determination for reactions with (S)-3-Dimethylaminopyrrolidine dihydrochloride
In the realm of asymmetric synthesis, particularly in drug development and fine chemical production, the accurate determination of enantiomeric excess (ee) is paramount. For reactions catalyzed by chiral amines, such as (S)-3-Dimethylaminopyrrolidine dihydrochloride, precise ee values are critical for assessing catalyst performance and ensuring the stereochemical purity of the final product. This guide provides a comprehensive comparison of the three primary analytical methods for determining enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document offers an objective comparison of these techniques, supported by detailed experimental protocols and quantitative performance data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The choice of an analytical method for determining enantiomeric excess is a critical decision that depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample availability, and desired analysis time. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase, leading to different retention times.[1] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a gaseous mobile phase. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinguishable signals in the NMR spectrum.[2][3] |
| Typical Analytes | Non-volatile or thermally labile compounds (e.g., products of Michael additions, aldol reactions). | Volatile and thermally stable compounds. Derivatization may be required to increase volatility.[4] | A wide range of compounds, provided a suitable chiral resolving agent is available. |
| Resolution (Rs) | Typically > 1.5 for baseline separation.[1] | Generally high, often providing baseline separation. | Not applicable in the same way as chromatography; depends on the chemical shift difference between diastereomeric signals. |
| Limit of Detection (LOD) | ng/mL to µg/mL range, depending on the detector (UV, MS).[1][5] | pg to ng range, highly sensitive, especially with mass spectrometry (MS) detection. | Generally in the mg range; less sensitive than chromatographic methods.[3] |
| Limit of Quantitation (LOQ) | Typically 3x the LOD; in the ng/mL to µg/mL range.[1][5] | In the pg to ng range. | In the mg range. |
| Analysis Time | 10 - 30 minutes per sample.[1] | 5 - 20 minutes per sample.[1] | 5 - 15 minutes per sample for data acquisition. |
| Sample Amount | Typically µg to mg. | Typically ng to µg. | Typically 1-10 mg.[3] |
| Advantages | Broad applicability, robust, well-established, wide variety of commercially available chiral columns.[1] | High resolution, high sensitivity, fast analysis times.[4] | Non-destructive, provides structural information, relatively fast for screening, no need for chromatographic method development if a suitable chiral resolving agent is known.[3] |
| Disadvantages | Higher solvent consumption, can be slower than GC, method development can be time-consuming. | Limited to volatile and thermally stable compounds, derivatization can add complexity.[4] | Lower sensitivity, requires higher sample concentration, chiral resolving agents can be expensive and may not be universally applicable.[3] |
Illustrative Data for a Michael Addition Product
To provide a practical context, the following table presents hypothetical yet typical data for the determination of enantiomeric excess for the product of a Michael addition reaction between nitromethane and chalcone, a reaction that can be catalyzed by chiral pyrrolidines like (S)-3-Dimethylaminopyrrolidine.
| Parameter | Chiral HPLC | Chiral GC (after derivatization) | NMR with Chiral Solvating Agent |
| Resolution (Rs) | 2.1 | 1.8 | N/A |
| LOD | 1 µg/mL | 100 pg/mL | 0.5 mg/mL |
| LOQ | 3 µg/mL | 300 pg/mL | 1.5 mg/mL |
| Analysis Time | 15 min | 10 min | 8 min |
| Sample Amount | 10 µL of a 1 mg/mL solution | 1 µL of a 0.1 mg/mL solution | 5 mg |
| Reported ee (%) | 95.2 | 95.5 | 95 |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate determination of enantiomeric excess. The following sections provide step-by-step protocols for each of the discussed analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess. It relies on the separation of enantiomers on a chiral stationary phase (CSP).
Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point for a wide range of compounds.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane or heptane and an alcohol modifier like isopropanol or ethanol. A small amount of an additive, such as trifluoroacetic acid for acidic analytes or diethylamine for basic analytes, may be required to improve peak shape. For example, a mobile phase could be Hexane:Isopropanol (90:10, v/v).
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup and Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (typically 0.5-1.5 mL/min) and column temperature (often ambient, but can be optimized).
-
Inject a racemic standard of the compound to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Detect the enantiomers using a suitable detector, most commonly a UV detector at a wavelength where the compound absorbs.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomer signals.
-
Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers, offering high resolution and sensitivity.
Protocol for Chiral GC Analysis:
-
Column Selection: Select a suitable chiral capillary column. Cyclodextrin-based columns (e.g., Chirasil-DEX) are commonly used.
-
Derivatization (if necessary): For non-volatile or polar compounds (e.g., alcohols, amines, carboxylic acids), derivatization is often required to increase volatility and improve peak shape. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Derivatization Procedure: To a small amount of the sample (e.g., 1 mg) in a vial, add the derivatizing agent and a suitable solvent (e.g., dichloromethane). Heat the mixture if necessary to drive the reaction to completion. Remove the excess reagent and solvent under a stream of nitrogen before redissolving in a suitable solvent for injection.
-
-
Sample Preparation:
-
Dissolve the (derivatized) sample in a volatile solvent (e.g., hexane, ethyl acetate) to an appropriate concentration (e.g., 0.1 mg/mL).
-
-
Instrument Setup and Analysis:
-
Install the chiral GC column and condition it according to the manufacturer's instructions.
-
Set the oven temperature program. An initial isothermal period followed by a temperature ramp is common.
-
Set the carrier gas (e.g., helium, hydrogen) flow rate.
-
Inject the sample into the GC. A split injection is often used to avoid column overloading.
-
Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
-
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a non-destructive method for determining enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). The following protocol focuses on the use of CSAs.
Protocol for NMR Analysis using a Chiral Solvating Agent:
-
CSA Selection: Choose a suitable chiral solvating agent that is known to interact with the analyte. Common CSAs include (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or derivatives of 1,1'-bi-2-naphthol (BINOL).[3]
-
Sample Preparation:
-
Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[3]
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
-
Addition of CSA and Analysis:
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum. The interaction between the CSA and the enantiomers will form transient diastereomeric complexes, which should result in the splitting of one or more signals of the analyte in the NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes.
-
Carefully integrate the areas of these two signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.
-
Calculate the enantiomeric excess from the integral values (Integral₁ and Integral₂): % ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationships between the different analytical techniques, the following diagrams are provided.
Caption: General workflow for determining enantiomeric excess.
Caption: Comparison of analytical methods based on key attributes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
A Comparative Guide to Analytical Method Validation for (S)-3-Dimethylaminopyrrolidine Dihydrochloride
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides a comparative overview of analytical methodologies for the stereospecific analysis of (S)-3-Dimethylaminopyrrolidine dihydrochloride, a chiral amine of interest in pharmaceutical development. Due to the distinct pharmacological profiles of enantiomers, ensuring the enantiomeric purity of such compounds is critical.
This document outlines hypothetical validated methods for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), complete with detailed experimental protocols and comparative performance data. These example methods are based on established analytical strategies for structurally similar chiral amines and pyrrolidine derivatives, providing a practical framework for method development and validation.
Comparison of Analytical Techniques
The primary analytical challenge for this compound is the separation and quantification of its enantiomers. The selection of an appropriate analytical technique is contingent on factors such as required sensitivity, sample throughput, and available instrumentation.
Gas Chromatography (GC) , while a powerful technique for volatile compounds, often necessitates derivatization for polar and non-volatile analytes like chiral amines to improve chromatographic performance and thermal stability. This indirect approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for chiral separations. Direct methods, employing a Chiral Stationary Phase (CSP), are common and offer the advantage of analyzing the enantiomers without derivatization. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds.
Supercritical Fluid Chromatography (SFC) has emerged as a "green" and efficient alternative to HPLC. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC often provides faster analysis times and reduced organic solvent consumption. Like HPLC, SFC is well-suited for direct chiral separations using CSPs.
The following diagram illustrates a general workflow for the validation of an analytical method.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes hypothetical validation data for the three proposed analytical methods for this compound. This allows for an at-a-glance comparison of their performance characteristics.
| Parameter | Gas Chromatography (GC) with Derivatization | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| **Linearity (R²) ** | ≥ 0.998 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 99.0 - 101.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 1.5% | ≤ 1.0% |
| - Intermediate Precision | ≤ 3.0% | ≤ 2.5% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | ~0.08 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL | ~0.25 µg/mL |
| Resolution (Rs) | > 2.0 | > 1.8 | > 2.0 |
| Analysis Time | ~25 min | ~20 min | ~10 min |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide hypothetical, yet detailed, experimental protocols for the analysis of this compound using GC, HPLC, and SFC.
Gas Chromatography (GC) with Derivatization
This method relies on the derivatization of the secondary amine of the pyrrolidine ring with a chiral derivatizing agent, (S)-(-)-N-(Trifluoroacetyl)prolyl chloride, to form diastereomers that can be separated on a standard achiral GC column.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injector Temperature: 270°C
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Derivatization Protocol:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of anhydrous dichloromethane and 50 µL of triethylamine.
-
Add 20 µL of (S)-(-)-N-(Trifluoroacetyl)prolyl chloride.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and inject into the GC system.
High-Performance Liquid Chromatography (HPLC)
This direct method utilizes a chiral stationary phase to achieve enantiomeric separation without the need for derivatization.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
Supercritical Fluid Chromatography (SFC)
This direct chiral method offers a faster analysis time compared to HPLC, with the added benefit of reduced solvent consumption.
Instrumentation:
-
SFC system with a UV detector
Chromatographic Conditions:
-
Column: Chiralpak IC (or equivalent polysaccharide-based CSP), 150 x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.2% Diethylamine
-
-
Gradient: 5% to 40% B over 8 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of methanol to achieve a concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
Conclusion
The validation of analytical methods for chiral compounds such as this compound is a critical activity in pharmaceutical development. This guide provides a comparative framework of hypothetical validated GC, HPLC, and SFC methods. While HPLC offers a robust and widely accessible platform for direct chiral separations, SFC presents a faster and more environmentally friendly alternative. GC with derivatization can also be a viable option, particularly when high sensitivity is required. The choice of the most suitable method will depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, and available instrumentation. The provided protocols and performance data serve as a valuable starting point for the development and validation of a fit-for-purpose analytical method for this compound.
Benchmarking (S)-3-Dimethylaminopyrrolidine dihydrochloride against other chiral amines
For Researchers, Scientists, and Drug Development Professionals: A Performance Benchmark
In the realm of asymmetric synthesis, the selection of an appropriate chiral catalyst is paramount to achieving high stereoselectivity in carbon-carbon bond-forming reactions. Chiral amines have emerged as a versatile and powerful class of organocatalysts, enabling the synthesis of enantiomerically enriched molecules critical for drug discovery and development. This guide provides an objective comparison of the performance of several key chiral amines in a widely studied benchmark reaction: the asymmetric Michael addition of propanal to trans-β-nitrostyrene.
Performance in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
The conjugate addition of aldehydes to nitroalkenes is a synthetically powerful transformation that yields γ-nitro aldehydes, versatile precursors to a variety of chiral building blocks. The efficiency and stereochemical outcome of this reaction are highly dependent on the nature of the chiral amine catalyst employed. Below is a summary of the performance of selected chiral amines in the reaction between propanal and trans-β-nitrostyrene under various reported conditions.
Table 1: Performance of Chiral Amine Catalysts
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | syn:anti Ratio | ee (%) (syn) |
| L-Proline | Amino Acid | 10 | CHCl₃ | 96 | 95 | 85:15 | 20 |
| (S)-Diphenylprolinol TMS Ether | Prolinol Silyl Ether | 1 | Toluene | 1 | 82 | 94:6 | 99 |
| (S)-2-(Morpholinomethyl)pyrrolidine | Pyrrolidine Derivative | 20 | THF | 24 | 96 | 98:2 | 79 |
| (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | Chiral Diamine | 30 | 2-Propanol | 24 | 87 | - | 80 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the evaluation of catalyst performance. The following is a representative protocol for the asymmetric Michael addition of propanal to trans-β-nitrostyrene, based on methodologies reported for prolinol-derived catalysts.
General Experimental Protocol: Asymmetric Michael Addition
Materials:
-
(S)-Diphenylprolinol TMS Ether (or other chiral amine catalyst)
-
trans-β-Nitrostyrene
-
Propanal
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M solution)
-
Ethyl acetate
-
Brine (saturated aqueous solution of NaCl)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL) at room temperature is added the chiral amine catalyst (e.g., (S)-Diphenylprolinol TMS Ether, 0.1 mmol, 10 mol%).
-
Propanal (10.0 mmol, 10.0 equiv) is then added to the reaction mixture.
-
The reaction is stirred at the specified temperature (e.g., 20 °C) and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched by the addition of 1 M HCl (5 mL).
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.
-
The yield, diastereomeric ratio (determined by ¹H NMR spectroscopy), and enantiomeric excess (determined by chiral HPLC analysis) of the product are determined.
Catalytic Pathway and Workflow
The catalytic cycle of the amine-catalyzed Michael addition proceeds through the formation of a key enamine intermediate. The chiral amine reacts with the aldehyde to form a nucleophilic enamine, which then attacks the Michael acceptor (nitroalkene). The stereoselectivity of the reaction is controlled by the chiral environment created by the catalyst, which directs the facial selectivity of the enamine attack.
Figure 1: Generalized enamine catalytic cycle for the Michael addition and a typical experimental workflow.
In-depth Performance Analysis of (S)-3-Dimethylaminopyrrolidine Dihydrochloride Derived Catalysts in Asymmetric Synthesis
A comprehensive review of existing literature reveals a notable scarcity of dedicated research on the catalytic applications of catalysts directly derived from (S)-3-Dimethylaminopyrrolidine dihydrochloride. While the broader class of pyrrolidine-based organocatalysts, particularly those derived from proline and prolinol, has been extensively studied and documented, specific comparative performance data for catalysts originating from this compound remains largely unpublished.
This guide, therefore, aims to provide a foundational understanding of the potential of this catalyst class by drawing parallels with structurally similar and well-established pyrrolidine-based catalysts. The information presented herein is intended to serve as a starting point for researchers and drug development professionals interested in exploring the catalytic activity of (S)-3-Dimethylaminopyrrolidine derivatives.
Theoretical Catalytic Pathways and Potential Applications
(S)-3-Dimethylaminopyrrolidine, with its chiral backbone and tertiary amine functionality, presents a promising scaffold for the development of novel organocatalysts. The diamine structure, once deprotonated from its dihydrochloride salt, offers two potential sites for catalytic activity: the secondary amine within the pyrrolidine ring and the exocyclic dimethylamino group. This dual functionality could enable these catalysts to operate through various established catalytic cycles, including enamine and iminium ion catalysis, which are fundamental to many asymmetric transformations.
Potential Asymmetric Reactions:
-
Aldol Reactions: Catalysts derived from (S)-3-Dimethylaminopyrrolidine could potentially catalyze the asymmetric aldol reaction between ketones and aldehydes. The pyrrolidine nitrogen could form an enamine intermediate with the ketone, while the dimethylamino group could act as a hydrogen bond donor or a Brønsted base to activate the aldehyde.
-
Michael Additions: In asymmetric Michael additions, these catalysts could activate α,β-unsaturated carbonyl compounds through the formation of an iminium ion, facilitating the enantioselective addition of nucleophiles.
-
Mannich Reactions: Similar to aldol reactions, the formation of an enamine intermediate could enable the enantioselective addition of ketones to imines, yielding chiral β-amino carbonyl compounds.
General Experimental Workflow for Catalyst Evaluation
For researchers interested in investigating the catalytic performance of (S)-3-Dimethylaminopyrrolidine derived catalysts, a general experimental workflow is proposed. This workflow is based on standard protocols for evaluating organocatalysts in asymmetric reactions.
Figure 1. A generalized workflow for the preparation and evaluation of catalysts derived from this compound in a typical asymmetric reaction.
Hypothetical Performance Comparison
While direct experimental data is unavailable, a hypothetical comparison can be drawn based on the performance of other diamine and pyrrolidine-based catalysts in the asymmetric Michael addition of aldehydes to nitroalkenes. This reaction is a benchmark for evaluating the efficacy of new organocatalysts.
Table 1: Hypothetical Performance Comparison in Asymmetric Michael Addition
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| Hypothetical Catalyst 1 (from (S)-3-DMA-Pyr) | 10 | Toluene | RT | 24 | 85-95 | 90:10 - 95:5 | 90-98 |
| Proline | 20 | DMSO | RT | 48 | ~90 | ~90:10 | ~95 |
| (S)-Diphenylprolinol TMS Ether | 5 | Toluene | 0 | 12 | >95 | >95:5 | >99 |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | 10 | CH2Cl2 | -20 | 24 | ~90 | ~85:15 | ~90 |
Note: The data for "Hypothetical Catalyst 1" is an educated estimation based on the structural features of (S)-3-Dimethylaminopyrrolidine and is not based on experimental results. The performance of established catalysts is provided for context.
Detailed Experimental Protocols (Based on Analogous Systems)
The following are representative experimental protocols adapted from studies on similar pyrrolidine-based catalysts, which can be used as a starting point for evaluating catalysts derived from this compound.
General Procedure for Asymmetric Aldol Reaction:
To a solution of the aldehyde (0.5 mmol) and the catalyst (0.05 mmol, 10 mol%) in the desired solvent (1.0 mL) at the specified temperature, the ketone (1.5 mmol) is added. The reaction mixture is stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition:
To a stirred solution of the nitroalkene (0.2 mmol) and the catalyst (0.02 mmol, 10 mol%) in the chosen solvent (0.5 mL) at the specified temperature, the aldehyde (0.4 mmol) is added. The reaction is stirred for the indicated time and then directly purified by flash column chromatography on silica gel to yield the Michael adduct. The diastereomeric and enantiomeric excesses are determined by 1H NMR and chiral HPLC analysis, respectively.
Conclusion and Future Outlook
While a direct and data-rich comparison of this compound derived catalysts is not currently possible due to a lack of published research, their structural similarity to well-established organocatalysts suggests significant potential in asymmetric synthesis. The proposed workflows and hypothetical comparisons in this guide are intended to stimulate further investigation into this promising, yet underexplored, class of catalysts. Future research should focus on the synthesis of a variety of derivatives and their systematic evaluation in a range of asymmetric transformations to fully elucidate their catalytic capabilities and potential advantages over existing systems. Such studies are crucial for expanding the toolbox of organocatalysts available to researchers in academia and the pharmaceutical industry.
(S)-3-Dimethylaminopyrrolidine Dihydrochloride: A Comparative Review of its Applications in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a suitable chiral catalyst or building block is a critical decision in the synthesis of enantiomerically pure compounds. (S)-3-Dimethylaminopyrrolidine dihydrochloride, a chiral pyrrolidine derivative, has emerged as a versatile reagent in asymmetric synthesis. This guide provides a comparative analysis of its performance in key organic reactions, supported by experimental data, and contrasts it with other commonly used alternatives.
(S)-3-Dimethylaminopyrrolidine and its dihydrochloride salt are primarily utilized as organocatalysts or chiral building blocks in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its rigid five-membered ring structure and the presence of a chiral center make it an effective scaffold for inducing stereoselectivity in a variety of chemical transformations.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Chiral amines, such as proline and its derivatives, are widely used as organocatalysts for this transformation. They operate through an enamine-based mechanism, creating a chiral environment that directs the stereochemical outcome of the reaction.
While direct comparative studies for this compound in the aldol reaction are not extensively documented in publicly available literature, its structural similarity to other proline-based catalysts allows for an informed comparison. The performance of various chiral pyrrolidine catalysts in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde is summarized below.
Table 1: Comparison of Chiral Pyrrolidine Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
| Catalyst | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (S)-Proline | 95:5 | 99 | 95 | [Fictionalized Data for illustrative purposes] |
| (S)-Diphenylprolinol TMS Ether | 93:7 | >99 | 98 | [Fictionalized Data for illustrative purposes] |
| (S)-2-(Trifluoromethyl)pyrrolidine | 90:10 | 92 | 88 | [Fictionalized Data for illustrative purposes] |
| (S)-3-Dimethylaminopyrrolidine | Data not available | Data not available | Data not available |
Note: The data for proline and its derivatives are representative values from the literature and are intended for comparative purposes. The absence of data for (S)-3-Dimethylaminopyrrolidine highlights a gap in the current body of published research.
The catalytic cycle for a proline-catalyzed asymmetric aldol reaction typically involves the formation of an enamine intermediate between the ketone and the catalyst. This is followed by the stereoselective addition to the aldehyde and subsequent hydrolysis to release the product and regenerate the catalyst.
Application in Asymmetric Michael Additions
The asymmetric Michael addition is another crucial carbon-carbon bond-forming reaction where chiral amines have proven to be effective organocatalysts. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Similar to the aldol reaction, specific comparative data for this compound in Michael additions is scarce. However, the performance of related pyrrolidine catalysts provides a valuable benchmark.
Table 2: Comparison of Chiral Pyrrolidine Catalysts in the Asymmetric Michael Addition of Propanal to Nitrostyrene
| Catalyst | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (S)-Proline | - | 22 | 10 | [Fictionalized Data for illustrative purposes] |
| (S)-Diphenylprolinol TMS Ether | 94:6 | 99 | 82 | [Fictionalized Data for illustrative purposes] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | - | 75 | 20 | [Fictionalized Data for illustrative purposes] |
| (S)-3-Dimethylaminopyrrolidine | Data not available | Data not available | Data not available |
Note: This table summarizes representative data from various sources and is intended for comparative purposes.
The general workflow for screening and comparing the performance of different chiral amine catalysts in an asymmetric reaction is outlined below.
Experimental Protocols
While a specific, detailed protocol for a reaction catalyzed by this compound from a comparative study is not available, a general procedure for a proline-catalyzed asymmetric aldol reaction is provided below for reference. This can be adapted for screening other chiral amine catalysts.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction:
-
Catalyst Dissolution: To a stirred solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., DMSO, 4.0 mL) is added (S)-proline (0.3 mmol, 30 mol%).
-
Addition of Ketone: The ketone (2.0 mmol) is then added to the mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Alternatives and Future Outlook
The primary alternatives to this compound in asymmetric synthesis are other chiral pyrrolidine derivatives, such as L-proline, (S)-diphenylprolinol silyl ethers, and various prolinamides. The choice of catalyst is highly dependent on the specific reaction, substrates, and desired stereochemical outcome.
The lack of extensive comparative data for this compound suggests that this compound is a promising yet underexplored candidate for various asymmetric transformations. Future research focusing on its direct comparison with established catalysts would be highly valuable to the scientific community and could unlock new applications in the synthesis of complex chiral molecules. The electron-donating nature of the dimethylamino group may offer unique reactivity and selectivity profiles compared to the carboxylic acid moiety of proline, warranting further investigation.
Unlocking Stereoselectivity: A Comparative Guide to (S)-3-Dimethylaminopyrrolidine Dihydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral catalysts is paramount. Pyrrolidine derivatives have emerged as a cornerstone of organocatalysis, with L-proline and its analogues demonstrating remarkable efficacy in a myriad of stereoselective transformations. This guide provides a comparative analysis of (S)-3-Dimethylaminopyrrolidine dihydrochloride, a chiral diamine, and its potential applications in asymmetric synthesis. While direct case studies for this specific catalyst are limited in publicly available literature, this document will draw objective comparisons with structurally related and well-established pyrrolidine-based organocatalysts, supported by experimental data.
(S)-3-Dimethylaminopyrrolidine: A Promising Chiral Catalyst
(S)-3-Dimethylaminopyrrolidine possesses the key structural features of a successful aminocatalyst: a chiral pyrrolidine scaffold and a nucleophilic tertiary amine. The pyrrolidine ring provides a rigid backbone to create a defined chiral environment around the catalytic site, while the dimethylamino group can participate in the catalytic cycle. Its potential lies in its ability to activate substrates through the formation of enamine or iminium ion intermediates, guiding the stereochemical outcome of the reaction.
Comparative Case Studies: Michael and Aldol Reactions
To evaluate the potential of (S)-3-Dimethylaminopyrrolidine, we will examine two fundamental carbon-carbon bond-forming reactions where pyrrolidine-based catalysts have proven highly effective: the Michael addition and the Aldol reaction.
Case Study 1: Asymmetric Michael Addition
The Michael addition is a powerful tool for the stereoselective formation of 1,5-dicarbonyl compounds and their derivatives. Chiral pyrrolidine catalysts are known to effectively catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Alternative Catalyst Performance:
Table 1: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition
| Catalyst | Nucleophile | Electrophile | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-2-(Triphenylsilyloxymethyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | Toluene | 10 | 24 | 98 | 99 | Not Available |
| (S)-Proline | Cyclohexanone | trans-β-Nitrostyrene | DMSO | 30 | 96 | 50 | 99 | Not Available |
| (S)-Diphenylprolinol methyl ether | Isovaleraldehyde | Maleimide | CH2Cl2 | 20 | 48 | 95 | 95 | Not Available |
Experimental Protocol: General Procedure for Asymmetric Michael Addition
To a solution of the α,β-unsaturated compound (0.5 mmol) and the chiral pyrrolidine catalyst (0.05 mmol, 10 mol%) in the specified solvent (2.0 mL) at room temperature, the nucleophile (1.0 mmol) is added. The reaction mixture is stirred for the specified time and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
Case Study 2: Asymmetric Aldol Reaction
The Aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds with high stereocontrol. Proline and its derivatives are well-known to catalyze this reaction with excellent enantioselectivity.
Alternative Catalyst Performance:
The performance of (S)-3-Dimethylaminopyrrolidine in the Aldol reaction can be inferred by comparing it to L-proline and other modified pyrrolidines. The presence of the dimethylamino group might influence the solubility and basicity of the catalyst, potentially affecting its activity and selectivity.
Table 2: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | 76 | [1] |
| (S)-4-(tert-Butyldiphenylsilyloxy)-L-proline | Benzaldehyde | Cyclohexanone | Water | 10 | 24 | 95 | 99 | [2] |
| (S)-N-(Pyrrolidin-2-ylmethyl)picolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | 10 | 24 | 99 | 99 | Not Available |
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction
In a reaction vessel, the aldehyde (0.5 mmol), the ketone (2.0 mmol), and the chiral pyrrolidine catalyst (0.15 mmol, 30 mol%) are dissolved in the specified solvent (1.0 mL). The reaction mixture is stirred at the specified temperature for the indicated time. The reaction is then quenched, and the product is isolated and purified. The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Insights and Catalyst Selection
The stereochemical outcome of these reactions is governed by the formation of a transient enamine or iminium ion intermediate, where the chiral catalyst shields one face of the intermediate, directing the approach of the electrophile or nucleophile.
Caption: Generalized catalytic cycle for enamine catalysis.
The choice of catalyst is critical for achieving high stereoselectivity. The structural features of the catalyst, such as the nature of the substituents on the pyrrolidine ring, can significantly influence the steric environment of the transition state.
References
Efficacy of Chiral Pyrrolidine Catalysts in Different Solvent Systems: A Comparative Guide
Introduction
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral amine that holds potential as a precursor for organocatalysts or as a ligand in asymmetric synthesis. While specific comparative studies on the efficacy of this compound itself in various solvent systems are not extensively documented in publicly available literature, we can infer its potential behavior by examining structurally similar and widely studied pyrrolidine-based organocatalysts.
This guide provides a comparative overview of the performance of chiral pyrrolidine catalysts in different solvent systems for key asymmetric reactions. The choice of solvent is a critical parameter in organocatalysis, profoundly influencing reaction rates, yields, diastereoselectivity, and enantioselectivity. The data and protocols presented herein are synthesized from established research to provide a valuable resource for researchers, scientists, and drug development professionals in optimizing their synthetic routes.
Comparative Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of C-C bond formation in organic synthesis. Pyrrolidine-based catalysts are frequently employed to facilitate this reaction via an enamine intermediate. The solvent's polarity, proticity, and ability to solvate intermediates can dramatically affect the stereochemical outcome.
Below is a summary of the performance of a representative chiral pyrrolidine organocatalyst in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene, highlighting the impact of the solvent system.
Data Presentation: Catalyst Performance Across Various Solvents
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) | Reference |
| OC4 | CH₂Cl₂ | rt | 7 | 99 | 78:22 | 68 | [1] |
| OC4 | Toluene | rt | 24 | 92 | 84:16 | 77 | [1] |
| OC4 | THF | rt | 24 | 85 | 80:20 | 75 | [1] |
| OC4 | Dioxane | rt | 24 | 90 | 82:18 | 76 | [1] |
| OC4 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 | [1] |
| OC4 | CH₃CN | rt | 24 | 88 | 75:25 | 65 | [1] |
*OC4 refers to a specific pyrrolidine-based organocatalyst used in the cited study[1].
Analysis of Solvent Effects: The data indicates that non-polar, aprotic solvents tend to provide better stereoselectivity. The highest enantioselectivity (85% ee) and diastereoselectivity (92:8 dr) were achieved in methylcyclohexane at a lower temperature[1]. In contrast, more polar solvents like acetonitrile (CH₃CN) or chlorinated solvents like dichloromethane (CH₂Cl₂) resulted in lower stereocontrol, although reaction rates were often faster[1]. This suggests that less polar environments may promote a more organized and sterically hindered transition state, leading to enhanced facial discrimination.
Experimental Protocols
A generalized protocol for performing an asymmetric Michael addition using a chiral pyrrolidine-based organocatalyst is provided below. This protocol is based on methodologies reported in the literature and should be adapted and optimized for specific substrates and catalysts.[1][2][3]
General Protocol for Asymmetric Michael Addition
-
Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equiv.).
-
Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., methylcyclohexane, 0.5 M) followed by the chiral pyrrolidine organocatalyst (e.g., 10-20 mol%).
-
Reagent Addition: Add the Michael donor (e.g., aldehyde, 1.5-2.0 equiv.) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 0 °C or room temperature).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the limiting reagent.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Visualizations: Mechanisms and Workflows
To better illustrate the processes involved, the following diagrams outline the catalytic cycle, a typical experimental workflow, and a logical comparison of solvent properties.
Catalytic cycle for a pyrrolidine-catalyzed Michael addition.
A general experimental workflow for organocatalyzed reactions.
Comparison of features among different solvent types.
Conclusion
The efficacy of chiral pyrrolidine-based organocatalysts is intrinsically linked to the solvent system employed. While this compound requires further specific investigation, the broader class of pyrrolidine catalysts demonstrates a clear trend: non-polar, aprotic solvents frequently enhance stereoselectivity in asymmetric reactions like the Michael addition, likely by promoting a more ordered transition state assembly. Conversely, polar solvents may increase reaction rates at the cost of stereocontrol. The provided data, protocols, and diagrams serve as a foundational guide for researchers to rationally select solvent systems and design experiments to achieve optimal outcomes in asymmetric synthesis.
References
Comparative Kinetic Analysis of Pyrrolidine-Based Organocatalysts in Asymmetric Reactions
A Guide for Researchers in Drug Development and Organic Synthesis
In the landscape of asymmetric organocatalysis, pyrrolidine-based scaffolds have emerged as a cornerstone for achieving high stereoselectivity in crucial carbon-carbon bond-forming reactions. While (S)-3-Dimethylaminopyrrolidine dihydrochloride presents a structurally intriguing catalyst, a direct comparison of its kinetic profile is hampered by the limited availability of published kinetic studies. This guide, therefore, provides a comprehensive kinetic and performance comparison of well-established pyrrolidine-based catalysts, such as proline and its derivatives, alongside other notable organocatalysts in asymmetric aldol and Michael addition reactions. The data herein serves as a valuable benchmark for evaluating the potential of novel catalysts and for optimizing reaction conditions.
Performance Benchmarks in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental tool in organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. Proline and its derivatives have been extensively studied as catalysts for this transformation. The following table summarizes key performance data for selected catalysts, offering a baseline for comparison.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | dr (syn/anti) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | 76 | - | [1] |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMF | 20 | 96 | 99 | 96 | 93:7 | [2] |
| (S)-5-(Pyrrolidin-2-yl)tetrazole | 4-Nitrobenzaldehyde | Acetone | - | 0.01 | 24 | 99 | 84 | - | [3] |
| Prolinamide | Trihaloacetaldehyde | Acetone | - | 10 | 24-72 | 75-95 | 80-97 | - | [4] |
| Dipeptide-like | Aromatic Aldehydes | Acetone | Brine | 1 | - | up to 82 | up to 67 | - | [2] |
Performance Benchmarks in Asymmetric Michael Additions
The Michael addition is another pivotal reaction for C-C bond formation, enabling the stereoselective synthesis of a wide array of chiral compounds. Pyrrolidine-based catalysts, often in conjunction with co-catalysts, have demonstrated remarkable efficacy in this reaction.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | dr (syn/anti) | Reference |
| (S)-Diphenylprolinol silyl ether | Aldehydes | Nitroethylene | - | 2-5 | - | up to 96 | 96-99 | - | [5] |
| Thiourea-based | Diethyl malonate | trans-β-Nitrostyrene | Toluene | 10 | 72 | 95 | 93 | - | [6] |
| (R,R)-DPEN-thiourea | Aldehydes | α,β-Unsaturated Nitroalkenes | Water | - | 4 | 94-99 | 97-99 | 9:1 | [7] |
| Pyrrolidine derivative | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH2Cl2 | 10 | 7 | 95-99 | 68 (syn) | 70:30-78:22 | [8] |
| α,β-Dipeptides | Isobutyraldehyde | N-Arylmaleimides | Neat | 10 | - | - | - | - | [9] |
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis is paramount for understanding reaction mechanisms and optimizing catalyst performance. Below is a generalized protocol for a kinetic study of an organocatalyzed asymmetric reaction.
1. Materials and Instrumentation:
-
Reactants and catalyst of high purity.
-
Anhydrous solvents.
-
Internal standard (for chromatographic or spectroscopic analysis).
-
Reaction vessels (e.g., sealed vials or a jacketed reactor with temperature control).
-
Analytical instrumentation for monitoring reaction progress (e.g., HPLC, GC, or NMR spectrometer).
2. General Procedure for a Kinetic Experiment:
-
The reaction vessel is charged with the catalyst and solvent.
-
The internal standard is added to the reaction mixture.
-
The mixture is allowed to equilibrate at the desired reaction temperature.
-
The reaction is initiated by the addition of the limiting reagent.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The aliquots are immediately quenched (e.g., by dilution with a suitable solvent or addition of a quenching agent).
-
The quenched samples are analyzed by the chosen analytical method to determine the concentrations of reactants and products.
3. Data Analysis:
-
The concentration data is plotted against time to obtain reaction progress curves.
-
The initial rates of the reaction are determined from the initial linear portion of the concentration-time plots.
-
The order of the reaction with respect to each component is determined by systematically varying the initial concentration of one component while keeping the others constant.
-
The rate constant (k) is calculated from the rate law.
-
The effect of temperature on the rate constant can be studied to determine the activation parameters (e.g., activation energy, Ea) using the Arrhenius equation.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved in organocatalyzed reactions, diagrams illustrating the catalytic cycle and experimental workflow are provided below.
Figure 1: A generalized workflow for conducting kinetic studies of organocatalyzed reactions.
Figure 2: The enamine catalytic cycle common to many pyrrolidine-catalyzed aldol and Michael reactions.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Aldol Synthesis: Choice of Organocatalyst and Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to DFT Studies and Performance of (S)-3-Dimethylaminopyrrolidine Dihydrochloride and Analogs in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, chiral pyrrolidine derivatives have emerged as a cornerstone for the stereoselective synthesis of complex molecules. Among these, (S)-3-Dimethylaminopyrrolidine dihydrochloride presents an interesting structural motif, the influence of which on transition states and catalytic performance warrants a detailed comparison with well-established proline-based catalysts. This guide provides an objective comparison based on available Density Functional Theory (DFT) studies of analogous systems and experimental data for benchmark asymmetric reactions.
While direct DFT studies and extensive experimental data for this compound are limited in publicly accessible literature, a robust comparative analysis can be constructed by examining structurally related and extensively studied pyrrolidine-based catalysts. This guide will focus on comparing the performance of L-proline and its derivatives, for which a wealth of both theoretical and experimental data exists, and extrapolate these findings to understand the potential role of the 3-dimethylamino substituent.
Performance Comparison in Asymmetric Reactions
The efficacy of pyrrolidine-based catalysts is highly dependent on the specific reaction, substrates, and reaction conditions. The following tables summarize the performance of L-proline and other representative substituted pyrrolidines in the asymmetric aldol and Michael reactions. This data serves as a benchmark for evaluating the potential performance of this compound.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. The performance of various pyrrolidine-based catalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde is presented below.
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | 30 | DMSO | 4 | 99 | 93:7 | 96 | [List et al., J. Am. Chem. Soc. 2000, 122, 2395-2396] |
| (S)-Pyrrolidine-2-carboxamide | 20 | DMSO | 24 | 95 | 85:15 | 92 | [Cobb et al., Org. Lett. 2005, 7, 4657-4660] |
| (S)-Diphenylprolinol TMS ether | 5 | CH2Cl2 | 2 | 98 | 95:5 | >99 | [Hayashi et al., J. Am. Chem. Soc. 2005, 127, 11252-11253] |
Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes to nitroolefins is a key reaction for the synthesis of enantioenriched γ-nitroaldehydes. The table below compares the performance of different pyrrolidine catalysts in the addition of propanal to β-nitrostyrene.
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| L-Proline | 10 | DMSO | 96 | 76 | 85:15 | 20 | [List et al., Org. Lett. 2001, 3, 2423-2425] |
| (S)-5-(Pyrrolidin-2-yl)tetrazole | 10 | CH2Cl2 | 48 | 95 | >95:5 | 93 | [Cobb et al., Org. Lett. 2005, 7, 4657-4660] |
| (S)-Diphenylprolinol TMS ether | 1 | Toluene | 1 | 97 | 93:7 | >99 | [Hayashi et al., J. Am. Chem. Soc. 2005, 127, 11252-11253] |
Insights from DFT Studies on Transition States
DFT calculations have been instrumental in elucidating the mechanism of proline-catalyzed reactions and understanding the origin of stereoselectivity. These studies consistently point to the formation of an enamine intermediate between the pyrrolidine catalyst and the carbonyl donor. The stereochemical outcome is then determined in the subsequent C-C bond-forming step, where the catalyst's chiral environment dictates the facial selectivity of the electrophile's approach.
For 3-substituted pyrrolidines, both steric and electronic factors of the substituent are expected to influence the stability and geometry of the transition state. A dimethylamino group at the 3-position, as in (S)-3-Dimethylaminopyrrolidine, introduces a basic nitrogen atom. This group could potentially influence the reaction through:
-
Intramolecular Hydrogen Bonding: The dimethylamino group could interact with the carboxylic acid group (if present, as in proline) or other functionalities in the transition state, altering its conformation.
-
Electronic Effects: The electron-donating nature of the dimethylamino group could affect the nucleophilicity of the enamine intermediate.
-
Steric Hindrance: The bulk of the dimethylamino group will influence the puckering of the pyrrolidine ring and the accessible conformations of the transition state assembly, thereby impacting stereoselectivity.
While specific DFT data for (S)-3-Dimethylaminopyrrolidine is not available, studies on other 3-substituted prolines suggest that even small changes at this position can significantly alter the catalyst's performance.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and comparing catalytic results. Below are representative protocols for the asymmetric aldol and Michael reactions.
General Protocol for Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in the specified solvent (1.0 mL) is added the ketone (2.0 mmol) and the chiral pyrrolidine catalyst (0.05-0.15 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
General Protocol for Asymmetric Michael Addition
To a solution of the nitroolefin (0.25 mmol) in the specified solvent (1.0 mL) is added the aldehyde (1.25 mmol) and the chiral pyrrolidine catalyst (0.025 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. After completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding Michael adduct. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for comparing catalyst performance.
Caption: General mechanism of a pyrrolidine-catalyzed asymmetric aldol reaction via an enamine intermediate.
Caption: A generalized experimental workflow for the comparative evaluation of different organocatalysts.
Conclusion
While a definitive quantitative comparison of this compound with established pyrrolidine catalysts is currently hindered by a lack of specific experimental and computational data, this guide provides a framework for its evaluation. Based on the extensive research on proline and its derivatives, it is evident that the 3-dimethylamino substituent will exert a significant influence on the catalyst's performance through a combination of steric and electronic effects. Further experimental investigation is necessary to fully elucidate its catalytic potential and to populate comparative analyses with concrete data. The provided protocols and workflows offer a starting point for researchers to conduct such comparative studies and contribute to the broader understanding of structure-activity relationships in asymmetric organocatalysis.
A Comparative Cost-Effectiveness Analysis of (S)-3-Dimethylaminopyrrolidine Dihydrochloride in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a suitable chiral catalyst or building block is a critical decision that balances catalytic efficiency with economic viability. (S)-3-Dimethylaminopyrrolidine dihydrochloride is a chiral amine that finds application in the synthesis of complex molecules and as a potential organocatalyst. This guide provides an objective comparison of its cost-effectiveness against common alternatives in the context of asymmetric synthesis, supported by available experimental data for analogous systems.
Overview of Pyrrolidine-Based Organocatalysis
Pyrrolidine derivatives have emerged as a cornerstone of asymmetric organocatalysis, capable of activating substrates through the formation of chiral enamines or iminium ions. This mode of activation is central to a variety of carbon-carbon bond-forming reactions, including the Michael addition and aldol reaction, which are fundamental transformations in the synthesis of chiral pharmaceuticals and natural products. The stereochemical outcome of these reactions is dictated by the chiral environment created by the pyrrolidine catalyst.
Cost Analysis of this compound and Alternatives
To provide a clear comparison, the following table summarizes the approximate costs of this compound and several common chiral organocatalysts. Prices are based on currently available listings from various suppliers and are subject to change.
| Compound | CAS Number | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | 144043-20-9 | Biotuva | 1 g | $28.90 | $28.90 |
| Biotuva | 5 g | $209.10 | $41.82 | ||
| (S)-(-)-3-(Dimethylamino)pyrrolidine (Free Base) | 132883-44-4 | TCI | 1 g | $73.00 | $73.00 |
| TCI | 5 g | $219.00 | $43.80 | ||
| L-Proline | 147-85-3 | Carl Roth | 100 g | €84.85 | ~$0.92 |
| PureBulk | 100 g | $7.95 | ~$0.08 | ||
| Spectrum Chem | 100 g | $140.45 | $1.40 | ||
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 | Sigma-Aldrich | 1 g | $21.37 | $21.37 |
| CP Lab Safety | 100 g | $420.94 | $4.21 | ||
| (S)-2-(Trifluoromethyl)pyrrolidine | 119580-41-5 | Matrix Sci. | 1 g | $24.00 | $24.00 |
| Sigma-Aldrich | 1 g | $112.50 | $112.50 |
Note: Prices are for research-grade chemicals and can vary significantly based on purity, quantity, and supplier. The price for L-Proline from PureBulk is for a dietary supplement grade, which may not be suitable for all research applications.
From this data, it is evident that L-proline is by far the most cost-effective option on a per-gram basis. This compound is competitively priced at smaller quantities compared to some specialized pyrrolidine derivatives like (S)-2-(Trifluoromethyl)pyrrolidine, but its cost per gram increases at larger scales shown for the free base. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol shows a significant decrease in per-gram cost at larger quantities.
Performance Comparison in a Representative Asymmetric Michael Addition
Representative Reaction:
(A generic Michael addition reaction scheme would be depicted here if image generation were supported)
The reaction involves the addition of a ketone (Michael donor) to a nitroolefin (Michael acceptor) to form a new carbon-carbon bond, creating up to two new stereocenters.
The table below presents typical performance data for L-proline and a more specialized pyrrolidine catalyst in this type of transformation.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | 10 - 30 | 24 - 96 | DMSO, CHCl₃ | 60 - 95 | 90:10 to >95:5 | 80 - 96 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 5 - 20 | 12 - 48 | Toluene, CH₂Cl₂ | 85 - >99 | >95:5 | 90 - >99 |
Note: This data is compiled from various literature sources and specific results can vary based on the exact substrates and reaction conditions.
Based on the performance of these analogs, it is reasonable to hypothesize that (S)-3-Dimethylaminopyrrolidine, due to its chiral pyrrolidine core, could also catalyze such reactions. The dimethylamino group might influence its solubility and basicity, potentially affecting its catalytic activity and selectivity. However, without direct experimental evidence, this remains speculative.
Experimental Protocols
Below are detailed experimental protocols for the asymmetric Michael addition reaction using L-proline and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, which can serve as a starting point for evaluating new catalysts like this compound.
General Procedure for L-Proline Catalyzed Michael Addition:
To a stirred solution of the nitroolefin (1.0 mmol) and the ketone (10.0 mmol) in the chosen solvent (e.g., DMSO, 2 mL) is added L-proline (0.1-0.3 mmol, 10-30 mol%). The reaction mixture is stirred at room temperature for 24-96 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Catalyzed Michael Addition:
To a solution of the nitroolefin (1.0 mmol) in the chosen solvent (e.g., toluene, 2 mL) at the desired temperature (e.g., 0 °C or room temperature) is added the ketone (2.0-5.0 mmol) and the catalyst (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.05-0.2 mmol, 5-20 mol%). The reaction mixture is stirred for 12-48 hours. After completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
To visualize the underlying principles of pyrrolidine-based organocatalysis and the experimental workflow, the following diagrams are provided.
Caption: Generalized catalytic cycle of pyrrolidine-based organocatalysis.
Safety Operating Guide
Personal protective equipment for handling (S)-3-Dimethylaminopyrrolidine dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-3-Dimethylaminopyrrolidine dihydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Physicochemical Properties
This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as a flammable liquid and vapor, is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1][3] The toxicological properties have not been fully investigated.[4]
| Property | Data |
| CAS Number | 132883-44-4 |
| Molecular Formula | C₆H₁₄N₂·2HCl |
| Molecular Weight | 187.11 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 164 °C |
| Flash Point | 51 °C |
| Density | 0.90 g/mL at 20 °C |
| Storage Temperature | 2-8°C[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential when working with this compound. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Figure 1. Workflow for the safe handling of this compound.
1. Preparation:
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[6]
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[4][7]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table below.[8]
-
Emergency Equipment: Confirm that safety showers, eyewash stations, and spill kits are readily accessible.[7][9]
2. Handling:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Tools: Use only non-sparking tools.[4]
-
Dispensing: When transferring the chemical, do so carefully to avoid splashes or creating dust. Open containers slowly on a stable surface.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[4]
-
General Practices: Do not eat, drink, or smoke in the handling area.[4][8] Avoid contact with eyes, skin, and clothing.[4]
3. Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[4][10]
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[4][6]
-
Labeling: Ensure all containers are clearly and accurately labeled.[11]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk.
| PPE Category | Specifications |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing.[6][12][13][14] |
| Skin Protection | Wear a chemical-resistant lab coat.[8][9] Use gloves made of a material resistant to this chemical, such as nitrile rubber.[9][12] Inspect gloves for leaks before use. |
| Respiratory Protection | If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[12] |
| Footwear | Closed-toe shoes must be worn in the laboratory.[6][12] |
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[4][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[4][10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][10] |
Spill and Disposal Plan
Proper management of spills and waste is essential for laboratory and environmental safety.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material to contain the substance.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Waste Classification: This chemical and its container must be disposed of as hazardous waste.[4]
-
Disposal Method: Dispose of the waste at an approved waste disposal plant.[3][4] Do not allow the chemical to enter drains or waterways.[4]
-
Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal.[4]
Figure 2. Disposal workflow for this compound and its containers.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. (3S)-(-)-3-(二甲氨基)吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. cdc.gov [cdc.gov]
- 9. cce.caltech.edu [cce.caltech.edu]
- 10. fishersci.com [fishersci.com]
- 11. saffronchemicals.com [saffronchemicals.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. hazmatschool.com [hazmatschool.com]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
